9H-3,9'-Bicarbazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-carbazol-9-yl-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-4-10-21-17(7-1)20-15-16(13-14-22(20)25-21)26-23-11-5-2-8-18(23)19-9-3-6-12-24(19)26/h1-15,25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJJVSJWFYYPAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N4C5=CC=CC=C5C6=CC=CC=C64 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60530853 | |
| Record name | 9H-3,9'-Bicarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60530853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18628-07-4 | |
| Record name | 9H-3,9'-Bicarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60530853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9'-Bicarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Synthesis and Properties of 9H-3,9'-Bicarbazole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the synthesis and multifaceted properties of 9H-3,9'-Bicarbazole, a prominent heterocyclic aromatic compound. Possessing a unique structure of two carbazole units linked between a nitrogen atom of one unit and the C3 position of the other, this molecule has garnered significant attention for its applications in materials science and optoelectronics. This document outlines the primary synthetic methodologies, including Ullmann and Suzuki-Miyaura couplings, and presents a thorough examination of its physical, chemical, photophysical, and electrochemical characteristics. Detailed experimental protocols and data are provided to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development.
Introduction
This compound (CAS No: 18628-07-4) is an aromatic organic compound with the chemical formula C₂₄H₁₆N₂.[1] Its rigid and planar structure, combined with its electron-rich nature, imparts favorable electronic and photophysical properties. These characteristics have made it a crucial building block in the development of advanced organic materials. Notably, this compound and its derivatives are extensively utilized as host materials in Organic Light-Emitting Diodes (OLEDs), hole-transporting materials in perovskite solar cells, and as fluorescent sensors.[1] Its excellent thermal stability and high triplet energy also contribute to the performance and longevity of optoelectronic devices.[1] This guide aims to provide a comprehensive understanding of the synthesis and fundamental properties of this versatile molecule.
Synthesis of this compound
The synthesis of this compound can be achieved through several strategic coupling reactions. The most prevalent methods are the Ullmann condensation and the Suzuki-Miyaura cross-coupling reaction, which offer reliable routes to this bicarbazole system.
Ullmann Condensation
The Ullmann condensation is a classical and widely used method for the formation of carbon-nitrogen bonds.[2] In the context of this compound synthesis, this reaction typically involves the copper-catalyzed coupling of 9H-carbazole with a 3-halogenated carbazole derivative, most commonly 3-bromocarbazole.[1]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful palladium-catalyzed method for the formation of carbon-carbon and carbon-heteroatom bonds.[3] For the synthesis of this compound, this reaction can be adapted to form the C-N bond between a carbazole boronic acid or ester derivative and a halogenated carbazole, or more commonly, between 9H-carbazole and 3-bromocarbazole in the presence of a palladium catalyst and a suitable base.[3]
Experimental Protocols
General Experimental Workflow
The synthesis of this compound, whether via Ullmann or Suzuki coupling, follows a general experimental workflow.
Detailed Protocol for Ullmann Condensation
This protocol is a representative procedure for the synthesis of this compound via an Ullmann-type reaction.
Materials:
-
9H-Carbazole
-
3-Bromocarbazole[4]
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
1,10-Phenanthroline (optional ligand)
-
o-Dichlorobenzene (solvent)
Procedure:
-
To a flame-dried Schlenk flask, add 9H-carbazole (1.0 eq.), 3-bromocarbazole (1.1 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.). If using a ligand, add 1,10-phenanthroline (0.2 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous o-dichlorobenzene via syringe.
-
Heat the reaction mixture to 180 °C and stir vigorously for 24-48 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts.
-
Wash the Celite pad with dichloromethane.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.
Detailed Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a representative procedure for a palladium-catalyzed N-arylation.
Materials:
-
9H-Carbazole
-
3-Bromocarbazole[4]
-
Palladium(II) acetate (Pd(OAc)₂)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
In a dry Schlenk flask, combine 9H-carbazole (1.2 eq.), 3-bromocarbazole (1.0 eq.), palladium(II) acetate (0.02 eq.), Xantphos (0.04 eq.), and cesium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.[3]
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield this compound.
Properties of this compound
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₆N₂ | [1] |
| Molecular Weight | 332.4 g/mol | [1] |
| CAS Number | 18628-07-4 | [1] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 212-215 °C | |
| Boiling Point | 598.8 ± 32.0 °C at 760 mmHg | |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF); sparingly soluble in other organic solvents; insoluble in water. |
Photophysical Properties
| Property | Value (for derivatives) | Reference |
| Absorption Maxima (λabs) | Typically in the UV region (e.g., ~350 nm for carbazole) | [7] |
| Emission Maxima (λem) | Blue to green region, dependent on substitution | [8] |
| Photoluminescence Quantum Yield (ΦPL) | Can be very high (up to 99% in doped films for some derivatives) | [8] |
Electrochemical Properties
The electrochemical properties, particularly the HOMO and LUMO energy levels, are crucial for determining the suitability of this compound and its derivatives in electronic devices. These are typically determined by cyclic voltammetry.
| Property | Value (for a representative derivative) | Reference |
| HOMO Level | -5.70 eV for 9-(3-(9H-carbazol-9-yl)phenyl)-9H-3,9'-bicarbazole | [1] |
| LUMO Level | -1.70 eV for 9-(3-(9H-carbazol-9-yl)phenyl)-9H-3,9'-bicarbazole | [1] |
| Energy Gap (Eg) | ~4.0 eV | [1] |
Applications in Organic Electronics
This compound and its derivatives are extensively used as host materials in thermally activated delayed fluorescence (TADF) and phosphorescent OLEDs. In these devices, the bicarbazole host facilitates efficient energy transfer to a guest emitter molecule.
The high triplet energy of the bicarbazole host ensures that the triplet excitons of the guest emitter are confined, preventing back-energy transfer and leading to high device efficiency.[1]
Conclusion
This compound is a molecule of significant interest with a rich chemistry and a broad range of applications, particularly in the field of organic electronics. Its synthesis is well-established through robust methods like the Ullmann and Suzuki-Miyaura couplings. The favorable photophysical and electrochemical properties of its core structure, which can be further tuned through derivatization, make it an indispensable component in the design of high-performance OLEDs and other optoelectronic devices. This guide provides a foundational understanding for researchers and professionals working with this important class of organic materials.
References
- 1. Buy this compound | 18628-07-4 [smolecule.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. ossila.com [ossila.com]
- 5. rsc.org [rsc.org]
- 6. This compound | 18628-07-4 [sigmaaldrich.com]
- 7. Absorption [Carbazole] | AAT Bioquest [aatbio.com]
- 8. chemrxiv.org [chemrxiv.org]
The Photophysical Landscape of Bicarbazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the photophysical properties of carbazole dimers, with a specific focus on derivatives of the 3,3'-bicarbazole core. Due to a lack of extensive, publicly available experimental data on the parent 9H-3,9'-Bicarbazole, this document leverages data from closely related and structurally similar derivatives to provide a robust framework for understanding its anticipated photophysical behavior. This guide details the synthesis, photophysical parameters, and the experimental protocols for their determination, serving as a valuable resource for researchers engaged in the design and application of novel carbazole-based functional materials for optoelectronic and biological applications.
Introduction
Carbazole-based materials have garnered significant attention in the fields of materials science and drug development due to their unique electronic and photophysical properties. The carbazole moiety, a rigid and electron-rich aromatic structure, imparts excellent thermal stability, high hole-transporting mobility, and strong luminescence to molecules in which it is incorporated. The dimerization of carbazole units to form bicarbazoles extends the π-conjugation, leading to tunable photophysical properties that are highly sensitive to the linkage position and substitution patterns.
Among the various bicarbazole isomers, the 3,3'-bicarbazole scaffold is a key building block for a wide range of functional organic materials. These materials are integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes for biological imaging. The photophysical characteristics of these molecules, such as their absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes, are critical determinants of their performance in these applications. This guide provides a detailed examination of these properties, drawing from published data on representative 3,3'-bicarbazole derivatives.
Synthesis of the Bicarbazole Core
The synthesis of bicarbazole derivatives often involves coupling reactions to link two carbazole units. A common and effective method for the synthesis of 3,3'-bicarbazole derivatives is the Ullmann coupling reaction. This reaction typically involves the copper-catalyzed coupling of 3-iodo-9-alkyl-9H-carbazole precursors.
A plausible synthetic pathway for a substituted 3,3'-bicarbazole is outlined below:
Photophysical Properties of a Representative 3,3'-Bicarbazole Derivative
The following tables summarize the photophysical data for a representative 3,3'-bicarbazole derivative, 9,9'-di-4-n-butylphenyl-9H,9'H-3,3'-bicarbazole (BCz-nBuPh), in chloroform solution and as a thin film. This data is sourced from a study on host molecules for solution-processed phosphorescent OLEDs[1].
Table 1: Photophysical Properties of BCz-nBuPh in Chloroform Solution [1]
| Parameter | Value |
| Absorption Maximum (λabs) | 295 nm, 339 nm |
| Emission Maximum (λem) | 384 nm |
| Photoluminescence Quantum Yield (ΦPL) | Not Reported |
| Fluorescence Lifetime (τf) | Not Reported |
Table 2: Photophysical Properties of BCz-nBuPh as a Thin Film [1]
| Parameter | Value |
| Absorption Maximum (λabs) | 295 nm, 339 nm |
| Emission Maximum (λem) | 384 nm, 450 nm (shoulder) |
| Photoluminescence Quantum Yield (ΦPL) | Not Reported |
| Fluorescence Lifetime (τf) | Not Reported |
The appearance of a shoulder at 450 nm in the emission spectrum of the thin film is attributed to molecular aggregation[1].
Experimental Protocols
The characterization of the photophysical properties of bicarbazole derivatives involves a suite of standard spectroscopic techniques.
UV-Visible Absorption Spectroscopy
-
Objective: To determine the absorption maxima (λabs) and molar extinction coefficient (ε).
-
Methodology:
-
Prepare a dilute solution of the bicarbazole derivative in a suitable UV-transparent solvent (e.g., chloroform, THF, or cyclohexane).
-
Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 250 nm to 500 nm.
-
The wavelength(s) of maximum absorbance are identified as λabs.
-
The molar extinction coefficient can be calculated using the Beer-Lambert law if the concentration and path length are known.
-
Photoluminescence (Fluorescence) Spectroscopy
-
Objective: To determine the emission maximum (λem).
-
Methodology:
-
Excite the sample (either in solution or as a thin film) at its absorption maximum (λabs) using a spectrofluorometer.
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
The wavelength of maximum emission intensity is identified as λem.
-
Fluorescence Quantum Yield (ΦPL) Measurement
-
Objective: To determine the efficiency of the fluorescence process.
-
Methodology (Relative Method):
-
A well-characterized fluorescence standard with a known quantum yield in the same solvent is used.
-
The absorbance of both the sample and the standard solutions at the excitation wavelength is kept low (typically < 0.1) to avoid inner filter effects.
-
The integrated fluorescence intensity of both the sample and the standard are measured under identical experimental conditions (excitation wavelength, slit widths).
-
The quantum yield of the sample is calculated using the following equation: ΦPL,sample = ΦPL,standard × (Isample / Istandard) × (Astandard / Asample) × (ηsample2 / ηstandard2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Fluorescence Lifetime (τf) Measurement
-
Objective: To determine the average time the molecule spends in the excited state.
-
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
The sample is excited by a high-repetition-rate pulsed light source (e.g., a picosecond laser).
-
A sensitive single-photon detector measures the arrival time of the first emitted photon relative to the excitation pulse.
-
This process is repeated many times, and a histogram of the arrival times of the photons is built up.
-
The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τf).
-
Logical Relationships in Photophysical Processes
The photophysical processes occurring in a molecule like a bicarbazole derivative upon photoexcitation can be visualized as a series of competing decay pathways from the excited singlet state (S₁).
References
Electrochemical Characterization of 9H-3,9'-Bicarbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the electrochemical characterization of 9H-3,9'-Bicarbazole and its derivatives. Bicarbazole compounds are of significant interest in the fields of organic electronics, photovoltaics, and sensor technology due to their excellent charge transport properties, thermal stability, and tunable electronic structures.[1] Understanding the electrochemical behavior of these molecules is crucial for the design and optimization of novel materials and devices.
Core Electrochemical Properties
The electrochemical properties of bicarbazole derivatives are characterized by reversible oxidation and reduction processes, indicating their potential for stable charge transport applications.[2] The carbazole moiety acts as a robust electron-donating unit, and the electrochemical behavior can be finely tuned by introducing various substituents. The oxidation of the carbazole nitrogen atom leads to the formation of a radical cation, the stability of which is a key determinant of the material's performance in electronic devices. For carbazoles that are not substituted at the 3 and 6 positions, oxidation can lead to dimerization or polymerization.[3]
Quantitative Electrochemical Data
The following table summarizes the key electrochemical and photophysical parameters for a representative bicarbazole derivative, 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole (BCzPh). These values are critical for predicting the material's behavior in an electronic device and for designing efficient device architectures.
| Parameter | Value | Method | Reference |
| Oxidation Potential (Eox) | 1.10 V (vs. Ag/AgCl) | Cyclic Voltammetry | [3] |
| Highest Occupied Molecular Orbital (HOMO) | -5.43 eV | Cyclic Voltammetry | [4] |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.71 eV | Cyclic Voltammetry & Optical Spectroscopy | [4] |
| Energy Gap (Eg) | 2.72 eV | Calculated (LUMO - HOMO) | [4] |
Note: Electrochemical potentials and derived energy levels can vary based on experimental conditions such as solvent, electrolyte, and reference electrode.
Experimental Protocols
The primary technique for investigating the electrochemical properties of bicarbazole derivatives is cyclic voltammetry (CV).
Cyclic Voltammetry (CV) Protocol
Objective: To determine the oxidation and reduction potentials of the bicarbazole compound and to estimate the HOMO and LUMO energy levels.
Instrumentation:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
Materials:
-
Working Electrode: Glassy Carbon Electrode[5]
-
Counter Electrode: Platinum Wire[5]
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) in 3 M NaCl[5]
-
Solvent: Dichloromethane (CH2Cl2) or Acetonitrile (CH3CN)[5]
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium tetrafluoroborate (Bu4NBF4)[2][5]
-
Analyte: this compound derivative at a concentration of approximately 1 mM.[6]
-
Internal Standard: Ferrocene/Ferrocenium (Fc/Fc+) couple for calibration.[6]
Procedure:
-
Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry, followed by sonication in an appropriate solvent to ensure a clean and reproducible surface.
-
Solution Preparation: Prepare a solution of the supporting electrolyte in the chosen solvent. De-gas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Blank Scan: Assemble the three-electrode cell with the electrolyte solution and run a cyclic voltammogram to establish the potential window and check for any impurities.
-
Analyte Measurement: Add the bicarbazole analyte to the cell and record the cyclic voltammogram. The potential is typically scanned from an initial potential where no faradaic current is observed to a potential sufficiently positive to observe the oxidation peak(s), and then the scan is reversed. A typical scan rate is 50-200 mV/s.[5][6]
-
Internal Standard Calibration: After recording the voltammogram of the analyte, add ferrocene to the solution and record its cyclic voltammogram. The half-wave potential of the Fc/Fc+ redox couple is used as an internal reference to calibrate the measured potentials.[6]
-
Data Analysis:
-
Determine the onset oxidation potential (Eox) from the cyclic voltammogram of the analyte.
-
Calculate the HOMO energy level using the following empirical formula[6]: EHOMO = -[Eox(onset) vs Fc/Fc+ + 4.8] eV
-
The LUMO energy level can be estimated from the onset of the reduction potential (if observed) or calculated by adding the optical band gap (Eg), determined from the onset of the UV-Vis absorption spectrum, to the HOMO energy level[6]: ELUMO = EHOMO + Eg
-
Visualizations
Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for the electrochemical characterization of bicarbazole derivatives using cyclic voltammetry.
Proposed Electrochemical Oxidation Pathway
Caption: Simplified representation of the stepwise electrochemical oxidation of a bicarbazole molecule.
References
In-Depth Technical Guide to 3,9'-Bicarbazole (CAS No. 18628-07-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,9'-Bicarbazole, identified by the CAS number 18628-07-4, is a carbazole derivative that has garnered significant interest in the field of organic electronics. Its unique molecular structure, consisting of two carbazole units linked at the 3 and 9' positions, imparts favorable photophysical and thermal properties, making it a promising material for various applications, particularly in the development of organic light-emitting diodes (OLEDs). This technical guide provides a comprehensive overview of the available experimental data for 3,9'-Bicarbazole, including its physicochemical properties, spectroscopic data, thermal stability, and a detailed experimental protocol for its synthesis.
Physicochemical Properties
The fundamental physicochemical properties of 3,9'-Bicarbazole are summarized in the table below. These properties are crucial for its application in device fabrication and for understanding its behavior in different environments.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₆N₂ | |
| Molecular Weight | 332.4 g/mol | |
| Appearance | Solid | |
| Purity | >97% | |
| Storage Temperature | Room Temperature (Sealed in dry conditions) |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and characterization of 3,9'-Bicarbazole. The following tables summarize the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific ¹H and ¹³C NMR spectral data with peak assignments for 3,9'-Bicarbazole were not explicitly found in the search results, the general spectral regions for carbazole derivatives can be inferred. A detailed analysis would be required to assign specific peaks to the 3,9'-Bicarbazole structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule. The characteristic absorption bands for 3,9'-Bicarbazole are expected to be consistent with the carbazole functional groups.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3450 | N-H Stretching | Carbazole N-H |
| 3100-3000 | C-H Stretching | Aromatic C-H |
| 1600-1585 | C=C Stretching | Aromatic Ring |
| 1500-1400 | C=C Stretching | Aromatic Ring |
| ~1390 | N-H Bending | Carbazole N-H |
| 1250-1000 | C-H In-plane Bending | Aromatic C-H |
Note: The exact peak positions may vary slightly depending on the sample preparation and measurement conditions.
UV-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy
UV-Vis absorption and photoluminescence spectroscopy are critical for understanding the electronic properties of 3,9'-Bicarbazole, which are fundamental to its application in OLEDs. The absorption spectrum of carbazole derivatives typically shows two main absorption bands.[1]
| Spectroscopy | Wavelength (nm) | Transition | Solvent |
| UV-Vis Absorption | ~292, ~322 | π-π* | Ethanol |
| Photoluminescence | ~359.5 | Emission | Ethanol |
Thermal Analysis
The thermal stability of materials used in electronic devices is a critical parameter. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal properties of 3,9'-Bicarbazole. While specific TGA/DSC curves for 3,9'-Bicarbazole were not found, carbazole derivatives are known for their high thermal stability, with decomposition temperatures often exceeding 300°C.[2]
| Analysis | Parameter | Observation |
| TGA | Decomposition Temperature (Td) | Generally high for carbazole derivatives. |
| DSC | Glass Transition Temperature (Tg) | Important for morphological stability in thin films. |
Experimental Protocols
Synthesis of 3,9'-Bicarbazole via Ullmann Condensation
The most common method for the synthesis of 3,9'-Bicarbazole is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[3][4] The following is a generalized experimental protocol based on typical Ullmann reaction conditions.
Materials:
-
3-Bromocarbazole
-
Carbazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
1,10-Phenanthroline (or other suitable ligand)
-
High-boiling point polar solvent (e.g., N,N-Dimethylformamide (DMF) or 1,4-Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dried reaction flask, add 3-bromocarbazole (1.0 eq), carbazole (1.2 eq), CuI (0.1 eq), and 1,10-phenanthroline (0.2 eq).
-
Add anhydrous potassium carbonate (2.0 eq) to the flask.
-
Seal the flask and purge with an inert gas for 15-20 minutes to remove any oxygen.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to a high temperature (typically >150 °C) and stir vigorously for 24-48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 3,9'-Bicarbazole.
Diagram of the Ullmann Condensation Workflow:
Caption: Workflow for the synthesis of 3,9'-Bicarbazole.
Signaling Pathways and Logical Relationships
As 3,9'-Bicarbazole is a material primarily used in organic electronics, the concept of biological signaling pathways is not applicable. However, the logical relationship in its primary application, OLEDs, can be visualized.
Diagram of Charge Transport in an OLED:
Caption: Charge transport and emission in an OLED.
Conclusion
3,9'-Bicarbazole is a valuable building block for advanced organic electronic materials. This guide has summarized the key experimental data available for this compound, providing a foundation for researchers and scientists working in this area. Further detailed experimental characterization, particularly quantitative analysis of its solubility in various organic solvents and comprehensive NMR spectral assignments, would be beneficial for the broader scientific community. The provided synthesis protocol offers a starting point for the laboratory-scale production of this promising material.
References
- 1. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Molecular Structure and Bonding of 9H-3,9'-Bicarbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
9H-3,9'-Bicarbazole, a promising organic semiconductor, has garnered significant attention for its applications in optoelectronic devices, particularly as a hole transport material in Organic Light-Emitting Diodes (OLEDs). Its unique molecular architecture, consisting of two carbazole moieties linked at the 3 and 9' positions, imparts favorable electronic and thermal properties. This guide provides a comprehensive overview of the molecular structure, bonding characteristics, and relevant experimental and computational data for this compound. Due to the limited availability of direct experimental data for this compound, this guide incorporates data from closely related bicarbazole derivatives to provide a thorough understanding of its expected properties.
Molecular Structure and Identification
This compound is an aromatic heterocyclic compound with the chemical formula C₂₄H₁₆N₂.[1] It consists of two carbazole units, with one carbazole moiety bonded from its nitrogen atom (position 9) to the carbon at position 3 of the second carbazole unit.
| Identifier | Value |
| IUPAC Name | 3-(9H-carbazol-9-yl)-9H-carbazole[1] |
| CAS Number | 18628-07-4[1] |
| Molecular Formula | C₂₄H₁₆N₂[1] |
| Molecular Weight | 332.4 g/mol [1] |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N4C5=CC=CC=C5C6=CC=CC=C64[1] |
| InChI Key | FHJJVSJWFYYPAC-UHFFFAOYSA-N[1] |
Bonding and Molecular Geometry
The molecular structure of this compound is characterized by the sp² hybridization of its carbon and nitrogen atoms within the aromatic carbazole rings. This results in a planar geometry for each carbazole unit. The bonding between the two carbazole moieties involves a C-N single bond.
Table 2.1: Selected Bond Lengths from a Related Bicarbazole Derivative *
| Bond | Bond Length (Å) |
| C-N (Carbazole Ring) | ~1.37 - 1.39 |
| C-C (Aromatic) | ~1.38 - 1.41 |
| C-C (Inter-ring) | ~1.49 |
| N-C (Inter-ring) | ~1.44 |
*Data is generalized from crystallographic studies of related bicarbazole derivatives and computational models.
Table 2.2: Selected Bond Angles from a Related Bicarbazole Derivative *
| Angle | Angle (°) |
| C-N-C (Carbazole Ring) | ~108 - 109 |
| C-C-C (Aromatic) | ~118 - 122 |
| C-N-C (Inter-ring) | ~125 |
*Data is generalized from crystallographic studies of related bicarbazole derivatives and computational models.
The dihedral angle between the two carbazole units is a critical parameter influencing the molecule's electronic properties. Computational studies on similar bicarbazole structures suggest a twisted conformation, which can affect the degree of π-conjugation between the two carbazole systems.
Experimental Protocols
Synthesis of this compound via Ullmann Coupling
The Ullmann condensation is a common and effective method for the synthesis of N-aryl carbazoles and their derivatives. The following protocol is a representative example for the synthesis of this compound.
Materials:
-
3-Bromocarbazole
-
Carbazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
1,10-Phenanthroline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-bromocarbazole (1.0 eq), carbazole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Ligand Addition: Add 1,10-phenanthroline (0.2 eq) to the flask.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe. The volume should be sufficient to dissolve the reactants (e.g., 10 mL per mmol of 3-bromocarbazole).
-
Reaction: Heat the reaction mixture to 180 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent to afford this compound as a solid.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two distinct carbazole units.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings, C-N stretching, and C=C stretching vibrations of the carbazole core.
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound, providing accurate bond lengths, bond angles, and information on crystal packing.
Signaling Pathways and Experimental Workflows
Hole Transport Mechanism in OLEDs
This compound is primarily utilized as a hole transport material (HTM) in OLEDs. The hole transport process is a critical signaling pathway for the functioning of these devices.
Caption: Hole and electron transport pathway in a typical OLED device.
Synthetic Workflow
The synthesis of this compound via Ullmann coupling follows a logical experimental workflow.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This compound is a molecule of significant interest in the field of organic electronics. While direct experimental data on its precise molecular structure is limited, analysis of related compounds and established synthetic methodologies provide a strong foundation for its study and application. Further research, particularly single-crystal X-ray diffraction and detailed spectroscopic analysis, is warranted to fully elucidate its structure-property relationships and unlock its full potential in advanced materials and drug development.
References
Unveiling the Thermal Resilience of 9H-3,9'-Bicarbazole Derivatives: A Technical Guide
For researchers, scientists, and professionals in drug development and materials science, understanding the thermal stability of 9H-3,9'-Bicarbazole derivatives is paramount for their application in cutting-edge fields such as organic electronics. These compounds form the backbone of materials used in Organic Light-Emitting Diodes (OLEDs), photovoltaics, and other advanced applications where thermal robustness directly correlates with device longevity and performance. This in-depth technical guide provides a comprehensive overview of the thermal properties of this compound derivatives, complete with quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding of their structure-property relationships.
Core Concepts in Thermal Stability
The thermal stability of an organic material is a critical parameter that dictates its operational window and reliability. For this compound derivatives, two key metrics are of primary importance:
-
Decomposition Temperature (Td): This is the temperature at which the molecule begins to chemically break down. It is a crucial indicator of the material's upper-temperature limit for processing and long-term operation.
-
Glass Transition Temperature (Tg): This temperature characterizes the transition of an amorphous solid from a rigid, glassy state to a more rubbery, viscous state. A high Tg is desirable for maintaining the morphological stability of thin films in devices, preventing deformation and degradation over time.
The inherent rigidity and aromatic nature of the bicarbazole core contribute significantly to the high thermal stability observed in its derivatives.[1] Strategic functionalization of the bicarbazole scaffold can further enhance these properties, allowing for the fine-tuning of materials for specific applications.
Quantitative Thermal Analysis Data
The thermal properties of various this compound derivatives have been rigorously investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following table summarizes key thermal data from the literature, providing a comparative look at the impact of different substituent groups on the thermal stability of the core structure.
| Compound Name | Decomposition Temperature (Td) (°C) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Reference |
| 9-Phenyl-9H,9'H-[3,3']bicarbazolyl | > 400 | Not Reported | Not Reported | The bicarbazole framework is valued for its excellent charge-transporting properties and is fundamental to the synthesis of high-performance OLED materials. |
| 9-(3-((1s,3s)-adamantan-1-yl)phenyl)-9H-3,9′-bicarbazole (CzCzPh-mAd) | Increased thermal stability | Not Reported | Not Reported | Incorporation of a bulky adamantane group was aimed at increasing molecular weight, film-forming characteristics, and thermal stability. |
| 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(3-(trifluoromethyl)benzonitrile) (pCNBCzoCF3) | Not Reported | Not Reported | Not Reported | This derivative was synthesized and tested for white OLED applications.[2] |
| 3,3′,6,6′-tetra-tert-butyl-9,9′-bicarbazole (tcaz–tcaz) | 302 | Not Reported | Not Reported | Displays excellent thermal and morphological stability.[3] |
| 9-[1,1'-Biphenyl]-3-yl-3-(9,9'-spirobi[9H-fluoren]-3-yl)-9H-carbazole | 472.2 (5% mass loss) | 240.1 | Not Reported | Exhibits good thermal stability and a high glass transition temperature.[4][5] |
| 3,3-Di[3-(1-naphthyl)carbazol-9-ylmethyl]oxetane | > 360 | 142 | 250 | An oxetane-functionalized carbazole derivative.[6] |
| 3,3-Di[3-(9-ethylcarbazol-3-yl)carbazol-9-ylmethyl]oxetane | > 360 | 162 | - | An oxetane-functionalized carbazole derivative.[6] |
| 3,3-Di[3-(4-(diphenylamino)phenyl)carbazol-9-ylmethyl]oxetane | > 360 | 145 | - | An oxetane-functionalized carbazole derivative.[6] |
| This compound | Good thermal stability | Not Reported | Not Reported | Noted for its planar structure and high stability, making it an important building block in organic synthesis and materials science.[7] |
| Covalent Organic Frameworks (COFs) based on bicarbazole | ~350 | Not Applicable | Not Applicable | Thermogravimetric analyses (TGA) confirm that these COFs maintain their structural integrity up to approximately 350 °C.[8] |
Experimental Protocols
The accurate determination of the thermal properties of this compound derivatives relies on standardized experimental procedures. The following sections detail the generalized methodologies for TGA and DSC based on practices reported in the scientific literature.
Thermogravimetric Analysis (TGA)
TGA is utilized to measure the change in mass of a sample as a function of temperature, which provides the decomposition temperature (Td).
Instrumentation: A standard thermogravimetric analyzer.
Sample Preparation:
-
A small, precisely weighed amount of the this compound derivative (typically 3-5 mg) is placed into an inert sample pan, commonly made of alumina or platinum.
-
The pan is then carefully placed onto the TGA's highly sensitive microbalance.
Analytical Procedure:
-
The furnace is sealed, and the system is purged with an inert gas, such as nitrogen or argon, at a constant flow rate to prevent oxidative degradation.
-
The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a controlled, linear heating rate, typically 10 °C/min.
-
The mass of the sample is continuously monitored and recorded throughout the heating process.
Data Analysis:
-
The TGA thermogram, a plot of mass percentage versus temperature, is generated.
-
The decomposition temperature (Td) is commonly defined as the temperature at which a 5% loss of the initial sample mass is observed.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the glass transition temperature (Tg) and melting temperature (Tm) by measuring the difference in heat flow between the sample and a reference as a function of temperature.
Instrumentation: A standard differential scanning calorimeter.
Sample Preparation:
-
A small amount of the this compound derivative (typically 3-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference to cancel out the heat capacity of the pans.
Analytical Procedure:
-
The sample and reference pans are placed in the DSC cell.
-
A heat-cool-heat cycle is typically employed:
-
First Heating Scan: The sample is heated at a constant rate (e.g., 10 °C/min) to a temperature above its expected melting point to erase its thermal history.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature well below its glass transition.
-
Second Heating Scan: A final heating scan is performed at the same rate as the first.
-
-
The heat flow to the sample is measured relative to the reference throughout the temperature program.
Data Analysis:
-
The DSC thermogram plots heat flow against temperature.
-
The glass transition temperature (Tg) is identified as a step-like change in the baseline of the thermogram from the second heating scan. It is often reported as the midpoint of this transition.
-
The melting temperature (Tm) is determined from the peak of the endothermic event on the first heating scan.
Visualizing Key Concepts and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Properties of 9-1, 1'-Biphenyl-3-yl-3-(9, 9'-Spirobi9H-Fluoren-3-yl)-9H-Carbazole [journal.xynu.edu.cn]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Integration of a bulky adamantane unit with 9-phenyl-9H-3,9′-bicarbazole: a novel host design for solution-processed narrowband TADF-OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Navigating the Solution: A Technical Guide to the Solubility of 9H-3,9'-Bicarbazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of 9H-3,9'-Bicarbazole
A foundational understanding of the physicochemical properties of this compound is crucial for predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₆N₂ | - |
| Molecular Weight | 332.4 g/mol | - |
| Appearance | Expected to be a solid | - |
| CAS Number | 18628-07-4 | - |
Expected Solubility Profile
The principle of "like dissolves like" is a cornerstone of predicting solubility.[1][2][3][4] this compound is a large, predominantly non-polar aromatic heterocyclic compound.[5] This structure suggests that it will exhibit higher solubility in non-polar or moderately polar organic solvents and poor solubility in highly polar solvents such as water.
Based on data for analogous carbazole derivatives, the following qualitative solubility trends are anticipated:
-
High Solubility: Aromatic hydrocarbons (e.g., toluene, benzene), chlorinated solvents (e.g., dichloromethane, chloroform), and some polar aprotic solvents with large non-polar regions (e.g., N,N-dimethylformamide, dimethyl sulfoxide). The related compound 3,3'-Bicarbazole is noted to be soluble in dimethyl sulfoxide and dimethylformamide.
-
Moderate Solubility: Ethers (e.g., tetrahydrofuran), and ketones (e.g., acetone).
-
Low to Negligible Solubility: Short-chain alcohols (e.g., methanol, ethanol) and highly polar solvents like water. Carbazole itself is known to be sparingly soluble in ethanol.[6] The large, non-polar bicarbazole structure would further decrease its affinity for polar protic solvents.
The following diagram illustrates the expected relationship between solvent polarity and the solubility of this compound.
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in a range of organic solvents at various temperatures is not available in peer-reviewed literature or chemical databases. The following table is provided as a template for researchers to populate as data becomes available through experimentation.
| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Aromatic Hydrocarbons | Toluene | 25 | Data not available | Data not available |
| Benzene | 25 | Data not available | Data not available | |
| Halogenated Solvents | Dichloromethane | 25 | Data not available | Data not available |
| Chloroform | 25 | Data not available | Data not available | |
| Ketones | Acetone | 25 | Data not available | Data not available |
| Ethers | Tetrahydrofuran (THF) | 25 | Data not available | Data not available |
| Esters | Ethyl Acetate | 25 | Data not available | Data not available |
| Alcohols | Methanol | 25 | Data not available | Data not available |
| Ethanol | 25 | Data not available | Data not available | |
| Aprotic Polar Solvents | Dimethylformamide (DMF) | 25 | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | |
| Non-polar Solvents | Hexane | 25 | Data not available | Data not available |
Experimental Protocol for Solubility Determination: Isothermal Saturation Method
The isothermal saturation method, also known as the shake-flask method, is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[7][8][9][10]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials with screw caps
-
Thermostatic shaker or water bath
-
Analytical balance
-
Micropipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure
-
Sample Preparation: Add an excess amount of solid this compound to a scintillation vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. An excess is ensured when a visible amount of undissolved solid remains.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). The samples should be agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a micropipette. Immediately filter the aliquot through a syringe filter into a clean, dry container. This step is critical to remove any suspended microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Quantitative Analysis: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.
Quantitative Analysis Techniques
-
Gravimetric Method: A known volume of the filtered saturated solution is evaporated to dryness in a pre-weighed container.[11][12][13][14] The mass of the remaining solid is then used to calculate the solubility. This method is simple but requires a non-volatile solute and can be less accurate for low solubilities.
-
UV-Vis Spectrophotometry: If this compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength.[15][16][17][18][19] A calibration curve of known concentrations versus absorbance must be prepared beforehand.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining the concentration of a compound in solution.[20][21][22][23][24] A suitable stationary and mobile phase must be selected, and a calibration curve must be generated.
The following diagram outlines the general experimental workflow for determining the solubility of this compound.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Temperature: For most solid solutes, solubility increases with increasing temperature.[25][26][27]
-
Solvent Polarity: As discussed, the closer the polarity of the solvent to that of this compound, the higher the expected solubility.[2][3][4]
-
Molecular Size and Structure: Larger molecules generally require more energy to dissolve.[25]
-
Intermolecular Forces: The specific interactions (van der Waals forces, dipole-dipole interactions, hydrogen bonding) between the solute and solvent molecules play a critical role.[1]
Conclusion
While quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides a robust framework for researchers. By understanding the expected solubility trends based on its molecular structure and employing the detailed experimental protocol, scientists and drug development professionals can generate the necessary data to advance their research in materials science and medicinal chemistry. The provided templates and diagrams serve as valuable tools for organizing and visualizing this critical physicochemical property.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. quora.com [quora.com]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. pharmacyjournal.info [pharmacyjournal.info]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. pharmajournal.net [pharmajournal.net]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. researchgate.net [researchgate.net]
- 17. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. pharmaguru.co [pharmaguru.co]
- 21. pubs.acs.org [pubs.acs.org]
- 22. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 23. improvedpharma.com [improvedpharma.com]
- 24. researchgate.net [researchgate.net]
- 25. solubilityofthings.com [solubilityofthings.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. byjus.com [byjus.com]
An In-depth Technical Guide to the Isomers and Derivatives of 9,9'-Bicarbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers and derivatives of 9,9'-bicarbazole, a class of heterocyclic compounds with significant potential in materials science and drug development. This document details their synthesis, photophysical and electrochemical properties, and biological activities, with a focus on providing practical information for researchers in the field.
Introduction to 9,9'-Bicarbazole
Carbazole, a tricyclic aromatic compound, is a well-established building block in the development of functional organic materials and therapeutic agents.[1][2] The dimerization of carbazole units gives rise to bicarbazoles, which exist as 15 possible isomers depending on the linkage points.[2][3] Among these, 9,9'-bicarbazole, where the two carbazole moieties are linked through their nitrogen atoms, has emerged as a promising molecular skeleton, although it has been less investigated compared to other isomers.[2][3] The unique N-N linkage in 9,9'-bicarbazole influences its electronic structure and steric hindrance, leading to distinct photophysical and electrochemical properties that can be further tuned through the introduction of various substituents.
This guide will explore the landscape of 9,9'-bicarbazole chemistry, from fundamental synthetic methodologies to the latest applications in organic light-emitting diodes (OLEDs) and cancer research.
Isomers of Bicarbazole
The positional engineering of the linkage between two carbazole units results in a diverse family of 15 bicarbazole isomers.[2][3] These isomers can be broadly categorized based on the nature of the linkage: C-C, C-N, and N-N. The 9,9'-bicarbazole represents the sole N-N linked isomer. The connectivity significantly impacts the extent of π-conjugation and the overall molecular geometry, which in turn dictates the material's electronic and photophysical properties. For instance, linkages at the 3,3'-, 3,6'-, and 6,6'-positions are known to be highly conjugated, while the 9,9'-linkage presents a unique case with a twisted conformation that can be advantageous for certain applications, such as in host materials for OLEDs to suppress self-quenching.
A systematic investigation of a series of conjugated carbazole dimers linked at the 1-, 2-, or 3-positions has shown that the connection at the 1-position ensures a high extent of π-conjugation, while the 3-position enhances the electron-donating ability.[4]
Synthesis of 9,9'-Bicarbazole and its Derivatives
The synthesis of the 9,9'-bicarbazole core and its derivatives can be achieved through several synthetic strategies, primarily involving oxidative coupling reactions.
General Synthetic Routes
One common method for the synthesis of 9,9'-bicarbazoles involves the direct N-N coupling of carbazole units using an oxidizing agent. For example, potassium permanganate (KMnO₄) has been successfully employed as an oxidant for this transformation.
Another approach involves the use of covalent triazine frameworks (CTFs) under ionothermal conditions from [9,9'-bicarbazole]-3,3',6,6'-tetracarbonitrile in the presence of molten zinc chloride.[5]
Detailed Experimental Protocol: Synthesis of 3,3',6,6'-Tetrabromo-9,9'-bicarbazole
3,3',6,6'-Tetrabromo-9,9'-bicarbazole is a key intermediate for the synthesis of various functional derivatives through subsequent cross-coupling reactions.[6]
Materials:
-
3,6-Dibromocarbazole
-
Oxidizing agent (e.g., potassium permanganate)
-
Solvent (e.g., acetone, dichloromethane)
Procedure:
-
Dissolve 3,6-dibromocarbazole in a suitable solvent.
-
Slowly add the oxidizing agent to the solution at a controlled temperature.
-
The reaction mixture is stirred for a specified time until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction is quenched, and the crude product is filtered.
-
The crude product is then purified by recrystallization or column chromatography to yield pure 3,3',6,6'-tetrabromo-9,9'-bicarbazole.
Detailed Experimental Protocol: Synthesis of 3,3'-di(10H-phenoxazin-10-yl)-9,9'-bicarbazole
This derivative has shown promise as a host material in OLEDs.[2]
Materials:
-
3,3'-Dibromo-9,9'-bicarbazole
-
10H-Phenoxazine
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., P(t-Bu)₃)
-
Base (e.g., NaOt-Bu)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To a dried Schlenk tube, add 3,3'-dibromo-9,9'-bicarbazole, 10H-phenoxazine, palladium catalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous solvent via syringe.
-
Heat the reaction mixture at a specified temperature for a set duration, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and quench the reaction.
-
Extract the product with an organic solvent, and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3,3'-di(10H-phenoxazin-10-yl)-9,9'-bicarbazole.
Quantitative Data of 9,9'-Bicarbazole Derivatives
The photophysical and electrochemical properties, as well as the biological activity of 9,9'-bicarbazole derivatives, are highly dependent on the nature and position of the substituents on the carbazole core.
Photophysical Properties
The absorption and emission characteristics of these compounds are crucial for their application in optoelectronic devices.
| Compound/Derivative | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Solvent | Reference |
| 9-phenyl-9H-carbazole | 293, 323, 336 | 349, 364 | 0.38 | Cyclohexane | [7] |
| 9-(4-fluorophenyl)-9H-carbazole | - | - | 34% (film) | - | [8] |
| 2-nitro-3-phenyl-9H-carbazole | 260-410 | 400 | - | CH₂Cl₂ | [9] |
Note: Data for specific 9,9'-bicarbazole derivatives is limited in readily available tabular format. The data for related carbazole derivatives is provided for comparative purposes.
Electrochemical Properties
The electrochemical behavior of 9,9'-bicarbazole derivatives is key to understanding their charge transport capabilities and stability in electronic devices.
| Compound/Derivative | Onset Oxidation Potential (E_onset_ox vs. Fc/Fc⁺) [V] | HOMO Energy Level [eV] | LUMO Energy Level [eV] | Reference |
| 9-phenylcarbazole | 1.18 | -5.71 | -2.29 | [8][10] |
| 9-(4-fluorophenyl)-9H-carbazole | - | -5.78 | -2.33 | [8] |
| 9-ethyl-9H-carbazole | - | - | - | [11][12] |
Note: The electrochemical potentials can vary depending on the experimental conditions (solvent, electrolyte, reference electrode). The data presented here is for comparative purposes.[10][11]
Biological Activity
Several carbazole derivatives have demonstrated significant anticancer activity. The IC₅₀ values provide a quantitative measure of their potency.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) | UACC62 (Melanoma) | ~1 | [1][13] |
| 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) | Mel-Juso (Melanoma) | ~10 | [1][13] |
| LCY-2-CHO | THP-1 (Leukemia) | - | [14] |
| LCY-2-CHO | CEM (Leukemia) | < 1 | [14] |
| LCY-2-CHO | HL-60 (Leukemia) | ~10 | [14] |
| Pyridine and fused pyridine compounds | MDA-MB-231 (Breast) | 4.2 | [15] |
| Pyridine and fused pyridine compounds | MCF-7 (Breast) | 2.4 | [15] |
Experimental Protocols for Characterization
Cyclic Voltammetry
Objective: To determine the oxidation and reduction potentials of the carbazole derivatives and estimate their HOMO and LUMO energy levels.[10]
Methodology:
-
Solution Preparation: Prepare a ~1 mM solution of the carbazole derivative in an anhydrous, degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in dichloromethane or acetonitrile).[8]
-
Electrochemical Cell: Utilize a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).[8]
-
Measurement: Record the cyclic voltammogram by scanning the potential. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is typically used as an internal standard.
Photophysical Measurements
Objective: To determine the absorption and emission properties of the compounds.
Methodology:
-
UV-Vis Absorption Spectroscopy: Record the absorption spectrum of a dilute solution of the compound to determine the absorption maxima (λabs).
-
Fluorescence Spectroscopy: Excite the solution at its absorption maximum and record the emission spectrum to determine the emission maximum (λem). The fluorescence quantum yield (ΦF) can be determined relative to a known standard.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.
Methodology:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
Apoptosis Signaling Pathway Induced by a Carbazole Derivative
The carbazole derivative 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has been shown to induce apoptosis in melanoma cells through the activation of the p53 signaling pathway.[1][13] This involves the phosphorylation of p38-MAPK and JNK, leading to the phosphorylation of p53 at Ser15. Activated p53 then upregulates its target genes, such as p21 and PUMA, which ultimately leads to cell cycle arrest and apoptosis.[16]
Caption: ECCA-induced p53-mediated apoptosis pathway.
Experimental Workflow for OLED Fabrication and Testing
The fabrication and characterization of OLEDs using 9,9'-bicarbazole derivatives as host materials follow a multi-step process.[17][18][19][20][21]
Caption: General workflow for OLED fabrication and testing.
Conclusion
The 9,9'-bicarbazole scaffold represents a versatile platform for the design and synthesis of novel organic materials and potential therapeutic agents. The unique N-N linkage imparts distinct electronic and steric properties that can be finely tuned through targeted derivatization. While research into 9,9'-bicarbazole and its derivatives is still expanding, the promising results in OLEDs and anticancer studies highlight the significant potential of this compound class. This guide has provided a foundational overview of the synthesis, properties, and applications of 9,9'-bicarbazole derivatives, offering valuable information and protocols for researchers to build upon in their future work. Further exploration of the vast chemical space offered by this scaffold is expected to yield even more exciting discoveries in the years to come.
References
- 1. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9,9'-Bicarbazole: New Molecular Skeleton for Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Direct Synthesis of Microporous Bicarbazole-Based Covalent Triazine Frameworks for High-Performance Energy Storage and Carbon Dioxide Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. Cell apoptosis induced by a synthetic carbazole compound LCY-2-CHO is mediated through activation of caspase and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. ossila.com [ossila.com]
- 18. Manufacturing Process of OLED | OLED | Canon Tokki Corporation [tokki.canon]
- 19. youtube.com [youtube.com]
- 20. ossila.com [ossila.com]
- 21. researchgate.net [researchgate.net]
Charge Transport in Bicarbazole Materials: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles governing charge transport in bicarbazole-based materials. Bicarbazole derivatives have emerged as a critical class of organic semiconductors, finding extensive applications in organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and other optoelectronic devices due to their excellent hole-transporting properties and high thermal stability.[1] Understanding the mechanisms of charge movement at the molecular level is paramount for the rational design of new materials with enhanced performance. This document details the theoretical underpinnings of charge transport, summarizes key quantitative data, provides detailed experimental protocols for characterization, and visualizes the critical processes and workflows.
Fundamental Charge Transport Mechanisms in Disordered Organic Semiconductors
Unlike their inorganic crystalline counterparts, which are characterized by band-like transport, charge movement in amorphous or polycrystalline organic materials like bicarbazole derivatives is predominantly described by a hopping mechanism .[2][3][4] In this model, charge carriers (holes or electrons) are localized on individual molecules or conjugated segments and move by "hopping" between adjacent sites. The efficiency of this process is governed by several factors, including the spatial overlap of molecular orbitals (electronic coupling), the energetic alignment of the hopping sites, and the reorganization energy associated with molecular geometry changes upon charge transfer.
Two primary theoretical frameworks are used to model this hopping transport:
-
Gaussian Disorder Model (GDM): This model posits that the energies of the highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO) of the molecules in a disordered film are not uniform but rather follow a Gaussian distribution.[4][5] This energetic disorder creates a landscape of localized states, and charge carriers must overcome energy barriers to hop between sites. The GDM successfully explains the characteristic temperature and electric field dependence of charge mobility in many disordered organic semiconductors.
-
Marcus Theory: This theory provides a quantum mechanical description of the electron transfer rate between a donor and an acceptor molecule.[2][6] The hopping rate (k_hop) is dependent on the electronic coupling between the molecules and the Gibbs free energy of activation. The activation energy is influenced by the reorganization energy (λ), which is the energy required to distort the molecular structure and the surrounding medium from the equilibrium geometry of the initial state to that of the final state, and the difference in site energies.[2][6]
Quantitative Data on Charge Transport in Bicarbazole Materials
The charge transport properties of bicarbazole materials are highly dependent on their molecular structure, including the substitution pattern on the bicarbazole core and the nature of any linking groups. Generally, bicarbazole derivatives are known for their excellent hole-transporting capabilities, with hole mobilities often orders of magnitude higher than their electron mobilities.[1] However, specific structural modifications can be employed to enhance electron transport or achieve bipolar charge transport characteristics.[6][7]
Below is a summary of reported charge carrier mobilities for various bicarbazole derivatives.
| Material | Measurement Technique | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] | Reference |
| 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) | SCLC | 2.2 x 10⁻⁵ (at 0 MV/cm) | - | [2] |
| FeCl₃-doped CBP (12%) | SCLC | 4.5 x 10⁻⁵ (at 0.5 MV/cm) | - | [2] |
| Undoped CBP thin film | Impedance Spectroscopy | ~10⁻³ | - | [8] |
| Ir(ppy)₃-doped CBP (2-7 wt.%) | Impedance Spectroscopy | 10⁻¹⁰ - 10⁻⁸ | - | [8] |
| Poly(biscarbazole-alt-alt-divinylbenzene) (PBCzA-L, low MW) | SCLC | 1.50 ± 0.50 x 10⁻⁵ | - | [5] |
| Poly(biscarbazole-alt-alt-divinylbenzene) (PBCzA-H, high MW) | SCLC | 4.33 ± 1.25 x 10⁻⁵ | - | [5] |
| Dibenzo[2,3:5,6]pyrrolizino[1,7-bc]-indolo-[1,2,3-lm]carbazole (DiPICz) | Marcus Theory (Theoretical) | 6.02 x 10⁻⁴ | 5.81 x 10⁻² | [9] |
| Nanohoop[6]C-Py-Cbz | FET | 3.4 x 10⁻⁶ | - | [10] |
| Linear[6]L-Py-Cbz | FET | 5.7 x 10⁻⁷ | - | [10] |
Experimental Protocols for Charge Mobility Measurement
The accurate determination of charge carrier mobility is crucial for evaluating the performance of bicarbazole materials. The three most common techniques employed are Time-of-Flight (TOF), Space-Charge Limited Current (SCLC), and Organic Field-Effect Transistor (OFET) measurements.
Time-of-Flight (TOF) Method
The TOF technique directly measures the drift mobility of charge carriers in the bulk of a material.
Methodology:
-
Sample Preparation: A thick film (typically several micrometers) of the bicarbazole material is sandwiched between two electrodes. One electrode is semi-transparent to allow for optical excitation.[11]
-
Carrier Generation: A short laser pulse with a photon energy greater than the material's bandgap is directed through the semi-transparent electrode, creating a sheet of electron-hole pairs near this electrode.[11]
-
Charge Drift: An external electric field is applied across the device, causing either electrons or holes (depending on the polarity of the applied voltage) to drift towards the counter-electrode.
-
Photocurrent Measurement: The transient photocurrent generated by the moving charge carriers is measured as a function of time using an oscilloscope.
-
Transit Time Determination: The time it takes for the sheet of charge carriers to traverse the film is the transit time (t_T). This is typically identified as a "kink" or change in slope in the photocurrent transient when plotted on a log-log scale.
-
Mobility Calculation: The drift mobility (μ) is calculated using the following equation:
μ = L² / (V * t_T)
where L is the film thickness and V is the applied voltage.
Space-Charge Limited Current (SCLC) Method
The SCLC method is a steady-state measurement used to determine the mobility of charge carriers in a single-carrier device.
Methodology:
-
Device Fabrication: A single-carrier device is fabricated by sandwiching the bicarbazole material between two electrodes with appropriate work functions to ensure the injection of only one type of charge carrier (either holes or electrons). For a hole-only device, high work function electrodes (e.g., Au, PEDOT:PSS) are used, while for an electron-only device, low work function electrodes (e.g., Ca, Al) are employed.
-
Current-Voltage (I-V) Measurement: The current density (J) is measured as a function of the applied voltage (V).
-
Data Analysis: The J-V characteristic is plotted on a log-log scale. At low voltages, the current is ohmic (J ∝ V). As the voltage increases, the injected charge density exceeds the intrinsic carrier density, and the current becomes space-charge limited, following the Mott-Gurney law (J ∝ V²).[9]
-
Mobility Calculation: In the trap-free SCLC regime, the mobility (μ) can be extracted by fitting the J-V curve to the Mott-Gurney equation:
J = (9/8) * ε₀ * ε_r * μ * (V²/L³)
where ε₀ is the permittivity of free space, ε_r is the relative permittivity of the material, and L is the film thickness.[9]
Organic Field-Effect Transistor (OFET) Method
The OFET method measures the charge carrier mobility in the accumulation layer at the semiconductor-dielectric interface.
Methodology:
-
Device Fabrication: A standard OFET structure is fabricated, typically in a bottom-gate, bottom-contact or top-contact configuration. This consists of a gate electrode, a dielectric layer, source and drain electrodes, and the bicarbazole semiconductor layer.[12]
-
Electrical Characterization: The drain current (I_D) is measured as a function of the gate voltage (V_G) at a constant source-drain voltage (V_D) to obtain the transfer characteristics. The output characteristics (I_D vs. V_D at various V_G) are also measured.[13]
-
Mobility Extraction: The field-effect mobility (μ) is typically calculated from the transfer characteristics in the saturation regime using the following equation:
I_D = (W / 2L) * C_i * μ * (V_G - V_T)²
where W is the channel width, L is the channel length, C_i is the capacitance per unit area of the dielectric layer, and V_T is the threshold voltage.[14] The mobility can be extracted from the slope of the √I_D vs. V_G plot.
Visualizations of Core Concepts
Charge Hopping Mechanism
Caption: A simplified representation of the charge hopping process between two molecular sites (M).
Influence of Molecular Packing and Disorder on Charge Transport
Caption: The relationship between molecular packing, energetic disorder, and charge carrier mobility.
Experimental Workflow for TOF Measurement
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Microscopic Simulations of Charge Transport in Disordered Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Space charge limited current (SCLC) mobility measurements [bio-protocol.org]
- 4. A unified understanding of charge transport in organic semiconductors: the importance of attenuated delocalization for the carriers - Materials Horizons (RSC Publishing) DOI:10.1039/C7MH00091J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Marcus theory - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ossila.com [ossila.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
Unveiling the Electronic Landscape of 9H-3,9'-Bicarbazole: A Computational Deep Dive
For Immediate Release
This technical guide provides a comprehensive overview of the computational studies on 9H-3,9'-Bicarbazole, a promising organic semiconductor material. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's structural, electronic, and photophysical properties as elucidated by theoretical investigations. By summarizing key quantitative data and outlining detailed computational methodologies, this paper aims to be a critical resource for the rational design of novel materials for organic electronics and optoelectronics.
Core Molecular Properties
This compound, with the chemical formula C₂₄H₁₆N₂ (CAS Number: 18628-07-4), is a notable organic compound composed of two carbazole units linked by a single bond.[1] Its unique structure imparts high thermal stability and efficient hole-transporting capabilities, making it a prime candidate for applications in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.[1] The fluorescence and conductivity of this compound have also led to its exploration in the development of chemical sensors.[1]
Computational studies, particularly those employing Density Functional Theory (DFT), are crucial in understanding the structure-property relationships that govern the performance of this compound and its derivatives in various applications. These theoretical approaches provide insights into the molecule's geometry, electronic structure, and excited-state dynamics, which are often challenging to probe experimentally.
Computational Analysis Workflow
The theoretical investigation of this compound typically follows a multi-step computational workflow. This process begins with the optimization of the molecule's ground-state geometry, followed by the calculation of its electronic and photophysical properties.
Caption: A typical workflow for the computational study of this compound.
Quantitative Computational Data
The following table summarizes typical computational parameters obtained for carbazole derivatives, which can be considered indicative of the expected values for this compound.
| Parameter | Typical Calculated Values for Carbazole Derivatives | Significance |
| Dihedral Angle (between carbazole units) | > 50°[3] | Influences the degree of π-conjugation and electronic communication between the two carbazole moieties. |
| HOMO Energy | -5.0 to -6.0 eV | Relates to the ionization potential and hole injection/transport properties. |
| LUMO Energy | -1.5 to -2.5 eV | Relates to the electron affinity and electron injection/transport properties. |
| HOMO-LUMO Gap | 3.0 to 4.0 eV | Determines the intrinsic absorption and emission color. |
| First Singlet Excitation Energy (S₁) | 3.0 to 3.5 eV | Corresponds to the energy of the lowest absorbed photon. |
| First Triplet Excitation Energy (T₁) | 2.5 to 3.0 eV | Crucial for applications in phosphorescent OLEDs. |
Key Electronic Transitions
The photophysical properties of this compound are governed by electronic transitions between its molecular orbitals. The primary transitions of interest are the HOMO to LUMO transitions, which dictate the absorption and emission characteristics of the molecule.
References
Methodological & Application
Application Notes and Protocols: 9H-3,9'-Bicarbazole as a Hole Transport Material
Introduction
9H-3,9'-Bicarbazole and its derivatives have emerged as a significant class of organic semiconducting materials, particularly for their application as hole transport materials (HTMs) in advanced electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).[1][2] The bicarbazole framework offers inherent advantages including excellent hole transporting capabilities, high thermal stability, and a high triplet energy, which are crucial for fabricating efficient and long-lasting devices.[1] The ability to easily modify the carbazole structure allows for fine-tuning of its optoelectronic properties to achieve balanced charge injection and transport, leading to improved device performance, including high efficiency and long operational lifetimes.[1][2]
These materials are versatile, serving not only as hole-transporting layers (HTLs) but also as host materials for phosphorescent emitters in OLEDs and as electron-blocking layers.[2] In perovskite solar cells, bicarbazole-based HTMs are being developed as dopant-free alternatives to the commonly used spiro-OMeTAD, aiming to enhance device stability and cost-effectiveness.[3][4] This document provides a summary of the key properties of various this compound derivatives, detailed protocols for their synthesis and device fabrication, and visual diagrams to illustrate device architectures and experimental workflows.
Data Presentation
The following tables summarize the optoelectronic properties of selected this compound derivatives and the performance of devices incorporating them as hole transport materials.
Table 1: Properties of this compound Derivatives
| Compound Abbreviation | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Triplet Energy (eV) | Hole Mobility (cm²/Vs) | Glass Transition Temperature (T g ) (°C) |
| P-Cvz-2 | - | - | - | - | - |
| 9,9′-bis(2,2-diphenylvinyl) [3,3′]bicarbazole | 5.54[5] | - | 2.61[5] | 2 x 10⁻³[5] | 81[5] |
| CzCzPh-mAd | - | - | - | - | - |
| Spiro-OMeTAD (Reference) | -5.2 to -5.3 | -2.1 to -2.2 | - | 10⁻⁵ - 10⁻⁴ (Pristine)[6] | 121 |
Note: Data for some compounds were not available in the provided search results. P-Cvz-2 is 9,9′-diphenyl-9H,9′H-3,3′-bicarbazole.[7][8]
Table 2: Device Performance with this compound Derivatives as HTM
| Device Type | HTM / Host Material | Emitter/Perovskite | Performance Metric | Value |
| Phosphorescent OLED | BCz-tBuPh (Host) | Ir(mppy)₃ | Current Efficiency | 43.1 cd/A[9][10][11] |
| Phosphorescent OLED | BCz-tBuPh (Host) | Ir(mppy)₃ | Power Efficiency | 40.0 lm/W[9][10] |
| Phosphorescent OLED | P-Cvz-2 (HTL) | - | Luminance Efficiency | 5.24 cd/A[7] |
| Phosphorescent OLED | P-Cvz-3 (HTL) | - | Luminance Efficiency | 5.64 cd/A[7] |
| TADF-OLED | CzCzPh-mAd (Host) | - | External Quantum Efficiency | > 13%[12] |
| Perovskite Solar Cell | OY1 | (FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅ | Power Conversion Efficiency | 18.99%[13] |
| Perovskite Solar Cell | OY2 | (FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅ | Power Conversion Efficiency | 19.46%[13] |
| Perovskite Solar Cell | OY3 | (FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅ | Power Conversion Efficiency | 20.02%[13] |
BCz-tBuPh: 9,9′-di-4-t-butylphenyl-9H,9′H-3,3′-bicarbazole.[9][10] P-Cvz-3: 9,9′-diphenyl-6-(9-phenyl-9H-carbazol-3-yl)-9H,9′H-3,3′-bicarbazole.[7]
Experimental Protocols
Synthesis of 9,9′-di-aryl-9H,9′H-3,3′-bicarbazole (General Ullmann Condensation)
This protocol describes a general method for the N-arylation of 3,3′-bicarbazole, a common step in synthesizing derivatives for HTM applications.[9]
Materials:
-
3,3′-Bicarbazole
-
Appropriate aryl iodide (e.g., 1-t-butyl-4-iodobenzene)
-
Copper powder (catalyst)
-
Potassium carbonate (K₂CO₃) (base)
-
Anhydrous N,N-Dimethylformamide (DMF) (solvent)
-
Chloroform and water (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
Under a nitrogen atmosphere, dissolve 3,3′-bicarbazole, the aryl iodide, copper powder, and potassium carbonate in anhydrous DMF in a round-bottom flask.
-
Heat the reaction mixture to 145 °C and stir overnight.
-
After the reaction is complete, cool the mixture and filter it through a plug of celite to remove solid residues.
-
Pour the filtered solution into water and extract the product into chloroform.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography to obtain the final 9,9′-di-aryl-9H,9′H-3,3′-bicarbazole.
Fabrication of a Solution-Processed Phosphorescent OLED
This protocol outlines the fabrication of a multilayer phosphorescent OLED using a bicarbazole derivative as a host material in the emissive layer.
Device Structure: ITO / PEDOT:PSS / Emissive Layer (BCz-derivative:Ir(mppy)₃) / TPBi / LiF / Al
Procedure:
-
Substrate Cleaning: Sequentially clean patterned Indium Tin Oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes before use.
-
Hole Injection Layer (HIL): Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrate and anneal.
-
Emissive Layer (EML):
-
Prepare a solution by dissolving the bicarbazole host material (e.g., BCz-tBuPh) and a phosphorescent dopant (e.g., Ir(mppy)₃) in a suitable solvent like chloroform.
-
Spin-coat the EML solution onto the PEDOT:PSS layer inside a nitrogen-filled glovebox.
-
Anneal the substrate to remove residual solvent.
-
-
Electron Transport and Injection Layers: Sequentially deposit the electron transport layer (e.g., 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene - TPBi), an electron injection layer (e.g., Lithium Fluoride - LiF), and the metal cathode (e.g., Aluminum - Al) via thermal evaporation under high vacuum.
-
Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.
Fabrication of a Perovskite Solar Cell (n-i-p Planar Architecture)
This protocol provides a general method for fabricating a perovskite solar cell using a bicarbazole derivative as the hole transport layer.[14][15]
Device Structure: FTO / ETL (e.g., SnO₂) / Perovskite / HTL (Bicarbazole-derivative) / Metal Contact (e.g., Au)
Procedure:
-
Substrate Preparation:
-
Electron Transport Layer (ETL) Deposition:
-
Perovskite Layer Deposition (in a nitrogen-filled glovebox):
-
Prepare the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent mixture).[14]
-
Spin-coat the perovskite solution onto the ETL. A two-step spin-coating process is often used (e.g., 1000 rpm for 10s followed by 6000 rpm for 30s).[15]
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.[15]
-
Anneal the perovskite film (e.g., at 100°C for 1 hour).[15]
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare the bicarbazole HTM solution in a suitable solvent like chlorobenzene.
-
Spin-coat the HTM solution onto the perovskite layer (e.g., at 4000 rpm for 20-30 seconds).[15]
-
-
Metal Contact Deposition:
-
Deposit the back metal contact (e.g., Gold or Silver) by thermal evaporation through a shadow mask under high vacuum.
-
Visualizations
The following diagrams illustrate the device architectures and logical workflows described in the protocols.
Caption: Layered architecture of a typical OLED.
Caption: Structure of a planar n-i-p perovskite solar cell.
Caption: Energy level alignment in a perovskite solar cell.
Caption: Workflow for perovskite solar cell fabrication.
References
- 1. Buy this compound | 18628-07-4 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] 3,3′-Bicarbazole-Based Host Molecules for Solution-Processed Phosphorescent OLEDs | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Integration of a bulky adamantane unit with 9-phenyl-9H-3,9′-bicarbazole: a novel host design for solution-processed narrowband TADF-OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. CN113185449A - Synthesis of carbazole-based organic small-molecule hole transport material and application of carbazole-based organic small-molecule hole transport material in perovskite solar cell - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. lioz.etgar.huji.ac.il [lioz.etgar.huji.ac.il]
Applications of 9H-3,9'-Bicarbazole in Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9H-3,9'-Bicarbazole and its derivatives have emerged as a significant class of materials in the advancement of Organic Light-Emitting Diode (OLED) technology. Valued for their excellent charge-transporting properties, high thermal stability, and wide bandgap, these molecules are versatile components in the intricate architecture of modern OLED devices. The bicarbazole framework facilitates efficient hole injection and transport, crucial for achieving balanced charge recombination within the emissive layer, which directly translates to higher luminous efficiency and longer operational lifetimes for the devices.[1] This document provides detailed application notes on the various roles of this compound derivatives in OLEDs, comprehensive experimental protocols for their synthesis and device fabrication, and a summary of their performance data.
Applications of this compound Derivatives in OLEDs
Derivatives of this compound are multifunctional and can be employed in several key layers of an OLED stack, primarily as host materials, hole-transporting layers (HTLs), and electron-blocking layers (EBLs).[1]
-
Host Materials: In phosphorescent OLEDs (PhOLEDs), the bicarbazole derivatives serve as a host matrix for phosphorescent emitters (dopants). Their high triplet energy levels are essential to confine the triplet excitons on the dopant molecules, preventing energy loss and ensuring efficient light emission. The molecular design of bicarbazole hosts can be tailored to achieve high glass transition temperatures, leading to morphologically stable amorphous films, a critical factor for device longevity.[2][3] For instance, 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole (BCzPh) is a well-known host material.[2]
-
Hole-Transporting Layers (HTLs): The inherent electron-rich nature of the carbazole moiety provides excellent hole-transporting capabilities.[1] Bicarbazole-based materials exhibit high hole drift mobility, facilitating the efficient movement of positive charges from the anode towards the emissive layer.[3][4] This property is vital for achieving charge balance and reducing the driving voltage of the OLED.
-
Electron-Blocking Layers (EBLs): Due to their high highest occupied molecular orbital (HOMO) energy levels, bicarbazole derivatives can act as effective electron-blocking layers.[1] Positioned between the emissive layer and the hole-transporting layer, they prevent electrons from leaking past the emissive layer, thereby increasing the probability of electron-hole recombination and enhancing device efficiency.
Data Presentation
The performance of OLEDs is highly dependent on the molecular structure of the this compound derivatives used. The following tables summarize the photophysical properties and device performance of selected derivatives.
Table 1: Photophysical and Electrochemical Properties of Selected this compound Derivatives
| Compound Name/Acronym | HOMO (eV) | LUMO (eV) | Triplet Energy (ET, eV) | Hole Mobility (cm²/Vs) | Reference |
| 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole (BCzPh) | -5.55 | -3.19 | >2.90 | - | [5][6] |
| 9,9'-Di-4-t-butylphenyl-9H,9'H-3,3'-bicarbazole (BCz-tBuPh) | - | - | - | - | [2] |
| 9,9'-Di-4-n-butylphenyl-9H,9'H-3,3'-bicarbazole (BCz-nBuPh) | - | - | - | - | [2] |
| 9-(3-((1s,3s)-adamantan-1-yl)phenyl)-9H-3,9'-bicarbazole (CzCzPh-mAd) | - | - | - | - | [7] |
| 9,9'-bis(2,2-diphenylvinyl)[3,3']bicarbazole | 5.54 | - | 2.61 | 2 x 10⁻³ | [8] |
| Bicarbazole-dibenzofuran derivatives (3PCz4CzFu / 4PCz3CzFu) | -5.11 / -5.12 | -1.17 / -1.21 | >2.90 | - | [5] |
Table 2: Performance of OLEDs Utilizing this compound Derivatives
| Derivative | Role in Device | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (EQE) (%) | Emitter | Reference |
| BCz-tBuPh | Host | 43.1 | 40.0 | 12.5 | Green Phosphorescent | [2] |
| BCz-nBuPh | Host | 30.8 | 28.1 | 8.8 | Green Phosphorescent | [2] |
| CzCzPh-mAd | Host | - | - | >13 | Blue TADF | [7] |
| 3PCz4CzFu | Host | - | - | 24.0 | Deep Blue Phosphorescent | [5] |
| 4PCz3CzFu | Host | - | - | 24.2 | Deep Blue Phosphorescent | [5] |
| BCz-Si | Host | 46.5 | 45.8 | 21.0 | Blue Phosphorescent | [9] |
Experimental Protocols
Synthesis Protocols
1. Synthesis of 3,3'-Bicarbazole (BCz)
This protocol describes the synthesis of the bicarbazole core via oxidative coupling of carbazole using ferric chloride (FeCl₃).
-
Materials:
-
Carbazole
-
Anhydrous Ferric Chloride (FeCl₃)
-
Chloroform
-
Methanol
-
Zinc powder
-
Acetic acid
-
Ethyl acetate
-
-
Procedure:
-
Dissolve carbazole and anhydrous FeCl₃ in chloroform and stir under a nitrogen atmosphere.
-
Pour the solution into methanol to precipitate the crude product.
-
Collect the precipitate and dissolve it in a mixture of acetic acid and ethyl acetate.
-
Add zinc powder to the solution and heat the mixture.
-
Filter the hot solution and wash the residue with hot ethyl acetate.
-
Pour the filtrate into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum sublimation to obtain pure 3,3'-bicarbazole.
-
2. Synthesis of 9,9'-Di-4-tert-butylphenyl-9H,9'H-3,3'-bicarbazole (BCz-tBuPh) via Ullmann Coupling
This protocol details the N-arylation of the bicarbazole core.
-
Materials:
-
3,3'-Bicarbazole (BCz)
-
1-tert-butyl-4-iodobenzene
-
Copper powder
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
In a reaction flask, combine 3,3'-bicarbazole, 1-tert-butyl-4-iodobenzene, copper powder, and K₂CO₃ in anhydrous DMF under a nitrogen atmosphere.
-
Heat the mixture at 145 °C overnight.
-
After cooling, filter the reaction mixture through a plug of celite.
-
Pour the filtrate into water and extract with chloroform.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
For OLED-grade purity, the product should be further purified by vacuum sublimation, typically twice.
-
OLED Fabrication Protocols
1. Solution-Processed OLED Fabrication
This protocol outlines the fabrication of a multilayer OLED using spin-coating for the organic layers.
-
Device Structure: ITO / PEDOT:PSS / Emissive Layer (Host:Dopant) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Al
-
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Host material (e.g., BCz-tBuPh) and dopant dissolved in a suitable solvent (e.g., chlorobenzene)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF or Liq)
-
High purity aluminum (Al)
-
Spin coater
-
Hotplate
-
High vacuum thermal evaporator (for ETL, EIL, and cathode deposition)
-
Glovebox with a nitrogen atmosphere
-
-
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone immediately before use.
-
Hole Injection Layer (HIL) Deposition: Inside a glovebox, spin-coat the PEDOT:PSS solution onto the ITO substrate (e.g., 4000 rpm for 60 s). Anneal the substrate on a hotplate (e.g., 140 °C for 20 minutes).
-
Emissive Layer (EML) Deposition: Prepare a solution of the host and dopant materials in a suitable solvent. Spin-coat the EML solution onto the PEDOT:PSS layer. Anneal the substrate to remove the solvent (e.g., 70 °C for 30 minutes).
-
ETL, EIL, and Cathode Deposition: Transfer the substrates to a high vacuum thermal evaporator. Sequentially deposit the ETL, EIL, and aluminum cathode at controlled rates (e.g., ETL at ~0.5 nm/s, EIL at ~0.03 nm/s, Al at ~0.2 nm/s) to the desired thicknesses.
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox.
-
2. Vacuum-Deposited OLED Fabrication
This protocol describes the fabrication of an OLED entirely through vacuum thermal evaporation.
-
Device Structure: ITO / HTL / EML (Host:Dopant) / EBL / ETL / EIL / Al
-
Materials and Equipment:
-
Patterned ITO coated glass substrates
-
Organic materials for each layer in powder form (OLED grade)
-
High purity aluminum
-
High vacuum multi-source thermal evaporator
-
Shadow masks for patterning the organic layers and cathode
-
-
Procedure:
-
Substrate Cleaning: Clean the ITO substrates as described in the solution-processing protocol.
-
Layer Deposition:
-
Load the cleaned ITO substrate into the vacuum chamber.
-
Load the organic materials and aluminum into separate evaporation sources (e.g., crucibles).
-
Evacuate the chamber to a high vacuum (e.g., < 10⁻⁶ Torr).
-
Sequentially deposit the HTL, EML (by co-evaporation of host and dopant at a controlled ratio), EBL, ETL, and EIL to the desired thicknesses. The deposition rate for organic layers is typically 0.1-0.2 nm/s.
-
Deposit the aluminum cathode through a shadow mask to define the active area of the pixels. The deposition rate for aluminum is typically 0.5-1 nm/s.
-
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox as described previously.
-
Mandatory Visualizations
Caption: Synthetic routes to this compound and its derivatives.
Caption: General architecture of a multilayer OLED.
Caption: Workflow for OLED fabrication and characterization.
References
- 1. nbinno.com [nbinno.com]
- 2. 3,3′-Bicarbazole-Based Host Molecules for Solution-Processed Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 18628-07-4 [smolecule.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. the-innovation.org [the-innovation.org]
- 7. Integration of a bulky adamantane unit with 9-phenyl-9H-3,9′-bicarbazole: a novel host design for solution-processed narrowband TADF-OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 9-Phenyl-9 -(triphenylsilyl)-3,3 -bicarbazole 1770916-57-8 [sigmaaldrich.com]
Synthesis of 9H-3,9'-Bicarbazole via Ullmann Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 9H-3,9'-Bicarbazole, a significant heterocyclic compound, via the Ullmann coupling reaction. The Ullmann coupling, a copper-catalyzed cross-coupling reaction, is a cornerstone in the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. Historically, these reactions necessitated harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern advancements have introduced milder and more efficient protocols utilizing catalytic copper systems with ligands. This guide will focus on the specific application of the Ullmann condensation to couple a C-3 halogenated carbazole with 9H-carbazole, a key step in the synthesis of various functional organic materials.
Introduction
This compound is a valuable building block in the development of organic electronics, pharmaceuticals, and advanced materials due to its unique photophysical and electronic properties. The Ullmann coupling reaction offers a robust and versatile method for the synthesis of such bicarbazole derivatives. The reaction typically involves the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of a copper catalyst and a base. In the context of this compound synthesis, the key transformation is the formation of a C-N bond between the 3-position of a halogenated carbazole derivative and the nitrogen atom of a second carbazole molecule.
Recent developments in Ullmann-type reactions have led to protocols with improved yields and milder reaction conditions, often through the use of ligands that stabilize the copper catalyst and enhance its reactivity.[1] These modern approaches are crucial for the synthesis of complex molecules with sensitive functional groups.
Key Reaction Parameters and Optimization
The success of the Ullmann coupling for the synthesis of this compound is dependent on several critical parameters:
-
Catalyst System: While traditional Ullmann reactions used copper powder, modern methods employ copper(I) salts such as CuI or CuCl, often in catalytic amounts. The choice of the copper source can significantly impact the reaction efficiency.
-
Ligand: The addition of a ligand is often essential for achieving high yields under milder conditions. Common ligands include diamines (e.g., 1,10-phenanthroline), amino acids (e.g., L-proline), and N-heterocyclic carbenes. The ligand stabilizes the copper catalyst and facilitates the coupling process.
-
Base: A base is required to deprotonate the carbazole nitrogen, forming the nucleophile for the coupling reaction. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can influence the reaction rate and yield.
-
Solvent: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane are typically used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.
-
Temperature: While traditional Ullmann reactions required temperatures exceeding 200°C, modern ligand-assisted protocols can often be performed at lower temperatures, typically in the range of 100-150°C.
Experimental Protocols
This section provides a detailed protocol for a two-step synthesis of this compound, commencing with the preparation of the 3-bromo-9H-carbazole precursor, followed by the Ullmann coupling with 9H-carbazole.
Protocol 1: Synthesis of 3-Bromo-9H-carbazole
This protocol is adapted from a standard procedure for the bromination of carbazole.
Materials:
-
9H-Carbazole
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Distilled water
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Chloroform
Procedure:
-
In a round-bottom flask, dissolve 9H-carbazole (1.0 g, 5.96 mmol) in DMF (15 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of N-bromosuccinimide (1.1 g, 5.98 mmol) in DMF dropwise to the cooled carbazole solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Pour the reaction mixture into distilled water, which will result in the formation of a precipitate.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with distilled water.
-
Dissolve the crude product in ethyl acetate and dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure to obtain the crude 3-bromo-9H-carbazole.
-
Purify the crude product by crystallization from chloroform to yield pure 3-bromo-9H-carbazole as a white solid.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Role |
| 9H-Carbazole | 167.21 | 1.0 g | 5.96 | Starting Material |
| N-Bromosuccinimide | 177.98 | 1.1 g | 5.98 | Brominating Agent |
| DMF | 73.09 | 15 mL | - | Solvent |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield | Yield (%) |
| 3-Bromo-9H-carbazole | 246.11 | 1.47 | Data not available | Data not available |
Protocol 2: Ullmann Coupling for the Synthesis of this compound
This generalized protocol is based on modern Ullmann coupling conditions for N-arylation of heterocyclic compounds. Optimization may be required for this specific substrate combination.
Materials:
-
3-Bromo-9H-carbazole
-
9H-Carbazole
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (or other suitable ligand)
-
Potassium carbonate (K₂CO₃) (or other suitable base)
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromo-9H-carbazole (1.0 mmol), 9H-carbazole (1.2 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add potassium carbonate (2.0 mmol) and anhydrous 1,4-dioxane (5 mL) to the flask.
-
Heat the reaction mixture to 110°C in a preheated oil bath and stir vigorously for 24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Stoichiometric Ratio | Role |
| 3-Bromo-9H-carbazole | 246.11 | 1.0 | Aryl Halide |
| 9H-Carbazole | 167.21 | 1.2 | Nucleophile |
| Copper(I) iodide | 190.45 | 0.05 | Catalyst |
| 1,10-Phenanthroline | 180.21 | 0.1 | Ligand |
| Potassium carbonate | 138.21 | 2.0 | Base |
| 1,4-Dioxane | 88.11 | - | Solvent |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield |
| This compound | 332.41 | 0.332 | Data not available |
Experimental Workflow and Logic Diagrams
To visualize the experimental process, the following diagrams created using Graphviz (DOT language) illustrate the workflow for the synthesis of this compound.
Caption: Experimental workflow for the two-step synthesis of this compound.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 9H-3,9'-Bicarbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
9H-3,9'-Bicarbazole derivatives are an important class of organic compounds characterized by two carbazole moieties linked between the 3-position of one unit and the 9-position (nitrogen atom) of the other. This unique linkage gives rise to distinct electronic and photophysical properties, making them promising candidates for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as host materials for phosphorescent emitters.[1] In the realm of drug development, the carbazole scaffold is a privileged structure, and bicarbazole derivatives are explored for their potential biological activities.
The synthesis of these asymmetric bicarbazoles can be efficiently achieved through palladium-catalyzed cross-coupling reactions, which offer a versatile and powerful tool for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds with high regioselectivity and functional group tolerance. The two most prominent methods for constructing the 3,9'-bicarbazole linkage are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives via these palladium-catalyzed methods.
Principle of the Reactions
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3] In the context of this compound synthesis, this reaction typically involves the coupling of a 3-halocarbazole or a 3-triflyloxycarbazole derivative with 9H-carbazole in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide/triflate, followed by coordination of the carbazole anion, and subsequent reductive elimination to yield the desired 3,9'-bicarbazole and regenerate the active palladium(0) species.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a C-C bond between an organoboron compound and an organohalide or triflate.[1][4] For the synthesis of this compound derivatives, this would typically involve the reaction of a 3-(boronic acid or boronic ester)-carbazole derivative with a 9-halocarbazole derivative. The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst.[1] While typically used for C-C bond formation, adaptations of Suzuki-type couplings for C-N bond formation have also been reported.
Experimental Protocols
The following protocols are generalized procedures based on established methodologies for palladium-catalyzed cross-coupling reactions of carbazole derivatives. Researchers should optimize these conditions for their specific substrates and laboratory setup.
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol describes the synthesis of the parent this compound via the coupling of 3-bromo-9H-carbazole and 9H-carbazole.
Materials:
-
3-Bromo-9H-carbazole
-
9H-Carbazole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add 3-bromo-9H-carbazole (1.0 mmol, 246.1 mg), 9H-carbazole (1.2 mmol, 200.6 mg), sodium tert-butoxide (1.4 mmol, 134.6 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and SPhos (0.04 mmol, 16.4 mg) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (10 mL) to the flask.
-
Reaction: Seal the flask and heat the mixture to 110 °C with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.
Protocol 2: Synthesis of a this compound Derivative via Suzuki-Miyaura Coupling
This protocol outlines a plausible synthesis of a this compound derivative through the coupling of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole with a 9-arylhalide-substituted carbazole.
Materials:
-
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
-
9-(4-bromophenyl)-9H-carbazole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (1.0 mmol, 293.2 mg), 9-(4-bromophenyl)-9H-carbazole (1.2 mmol, 386.3 mg), Pd(dppf)Cl₂ (0.03 mmol, 21.9 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Extraction and Drying: Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired 3,9'-bicarbazole derivative.
Data Presentation
The following table summarizes representative quantitative data for palladium-catalyzed syntheses of carbazole derivatives, which can serve as a reference for optimizing the synthesis of this compound derivatives.
| Entry | Coupling Type | Aryl Halide/Triflate | Amine/Boronic Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Buchwald-Hartwig | 3-Bromo-9-phenyl-9H-carbazole | - | Pd₂(dba)₃ (1.5) | Tributylphosphine (3) | - | Toluene | RT | 12 | 87 |
| 2 | Buchwald-Hartwig | 1-Bromonaphthalene | 9H-Carbazole | Pd₂(dba)₃ (1) | tBuXPhos (4) | LiOtBu | Toluene | 100 | 24 | 85 |
| 3 | Suzuki-Miyaura | 1-Bromo-2-nitrobenzene | 3-(Boronic acid pinacol ester) | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene | Reflux | 12 | 85 |
| 4 | Suzuki-Miyaura | 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ (1) | P(OPh)₃ (3) | K₃PO₄ | Dioxane | 110 | 18 | 74 |
Visualizations
Experimental Workflow for Buchwald-Hartwig Amination
References
Application Notes and Protocols for the Fabrication of Solution-Processed TADF-OLEDs with Bicarbazole Hosts
Authored for: Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the fabrication of solution-processed Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs) utilizing bicarbazole-based host materials. The protocols detailed herein are designed to be reproducible and offer a foundation for the development of high-efficiency, low-cost optoelectronic devices.
Introduction to Bicarbazole Hosts in TADF-OLEDs
Bicarbazole derivatives have emerged as promising host materials for solution-processed TADF-OLEDs. Their rigid structure and high triplet energy levels facilitate efficient energy transfer to the TADF emitter, a critical factor for achieving high external quantum efficiencies (EQE). Furthermore, the solubility of bicarbazole hosts can be tuned by introducing various substituent groups, making them highly compatible with solution-based fabrication techniques such as spin-coating and inkjet printing. These low-cost, non-vacuum fabrication methods are attractive for large-area display and lighting applications.[1]
This document outlines the synthesis of a representative bicarbazole host, detailed protocols for device fabrication via spin-coating, a general protocol for inkjet printing, and a summary of device performance data.
Synthesis of a Bicarbazole Host Material
A common synthetic route for 9,9'-disubstituted-3,3'-bicarbazole hosts involves an initial oxidative coupling of carbazole followed by an Ullmann coupling reaction to introduce substituents at the 9 and 9' positions. These substituents enhance solubility in common organic solvents, which is crucial for solution processing.[1]
Synthesis of 9,9'-di-4-tert-butylphenyl-9H,9'H-3,3'-bicarbazole (BCz-tBuPh)
Protocol:
-
Synthesis of 3,3'-bicarbazole (BCz):
-
Dissolve carbazole (12.0 g, 72.0 mmol) and anhydrous FeCl₃ (47.0 g, 288 mmol) in 240 mL of chloroform and stir for 30 minutes under a nitrogen atmosphere.
-
Pour the solution into a larger volume of methanol to precipitate the product.
-
Collect the precipitated green powder and dissolve it with zinc powder (18.7 g, 288 mmol) in a 1:1 solution of acetic acid and ethyl acetate (180 mL) under nitrogen.
-
Heat the mixture at 50°C overnight.
-
Filter the reaction mixture and wash the solid with hot ethyl acetate.
-
Pour the filtrate into water and extract the organic phase with ethyl acetate. The crude product can be purified by vacuum sublimation.[1]
-
-
Synthesis of BCz-tBuPh:
-
In a flask under a nitrogen atmosphere, combine 3,3'-bicarbazole (1.0 g, 3 mmol), 1-tert-butyl-4-iodobenzene (2.06 mL, 11.5 mmol), copper powder (1.1 g, 17 mmol), and K₂CO₃ (2.4 g, 17 mmol) in 10 mL of anhydrous DMF.
-
Heat the mixture at 145°C overnight.
-
After cooling, filter the solution through a celite plug.
-
Pour the filtrate into water and extract with chloroform.
-
Combine the organic layers, wash with brine, and dry over sodium sulfate.
-
After solvent removal, purify the crude product by column chromatography. For use in OLED devices, further purification by vacuum sublimation is recommended.[1]
-
Fabrication of Solution-Processed TADF-OLEDs via Spin-Coating
This section provides a detailed, step-by-step protocol for the fabrication of a multilayer TADF-OLED using a bicarbazole host in the emissive layer.
Materials and Equipment
-
Substrates: Pre-patterned Indium Tin Oxide (ITO) coated glass
-
Hole Injection Layer (HIL): Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) solution (e.g., AI 4083)
-
Emissive Layer (EML) Components:
-
Bicarbazole host (e.g., BCz-tBuPh)
-
TADF emitter
-
Optional: hole and electron transporting materials to blend into the EML for improved charge balance (e.g., TPD and PBD, respectively)[1]
-
-
Electron Transport Layer (ETL): e.g., 1,3-bis(3,5-dipyrid-3-yl-phenyl)benzene (BmPyPB)
-
Electron Injection Layer (EIL): Lithium Fluoride (LiF)
-
Cathode: Aluminum (Al)
-
Solvents: Chloroform or Chlorobenzene
-
Equipment: Ultrasonic bath, UV-Ozone cleaner, spin-coater, hotplate, high-vacuum thermal evaporator.
Device Fabrication Workflow
Caption: Experimental workflow for the fabrication of solution-processed TADF-OLEDs.
Detailed Fabrication Protocol
-
Substrate Cleaning:
-
Sequentially sonicate pre-patterned ITO glass substrates in acetone, isopropyl alcohol, and deionized water.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-Ozone for 20 minutes to improve the surface wettability and work function of the ITO.[1]
-
-
Hole Injection Layer (HIL) Deposition:
-
Emissive Layer (EML) Deposition:
-
Prepare a 1 wt.% solution of the EML components in chlorobenzene. A representative composition is a blend of a bicarbazole host, a hole transport material (TPD), an electron transport material (PBD), and a phosphorescent or TADF emitter. For example, a weight ratio of 61:9:24:6 (Host:TPD:PBD:Emitter) can be used.[1]
-
Stir the solution at 70°C for 1 hour to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter.
-
In a nitrogen-filled glovebox, spin-coat the EML solution onto the HIL-coated substrate at 2500 rpm for 60 seconds.[1]
-
Anneal the substrate to remove residual solvent (e.g., on a hotplate at 80-100°C for 10-15 minutes inside the glovebox).
-
-
Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporator (< 5 x 10⁻⁷ torr).
-
Sequentially deposit the ETL (e.g., 50 nm of BmPyPB), EIL (e.g., 0.7 nm of LiF), and the cathode (e.g., 70 nm of Al) through a shadow mask.[1]
-
-
Encapsulation:
-
Encapsulate the completed device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy to prevent degradation from moisture and oxygen.
-
Fabrication via Inkjet Printing (General Protocol)
Inkjet printing offers precise material deposition and is suitable for large-area fabrication. While specific ink formulations for bicarbazole hosts are proprietary, a general protocol can be outlined.
Caption: General workflow for inkjet printing the emissive layer.
General Inkjet Printing Protocol
-
Ink Formulation:
-
Dissolve the bicarbazole host and TADF emitter in a suitable binary or tertiary solvent system (e.g., a mix of toluene and methyl benzoate has been used for other carbazole-based systems). The concentration will depend on the desired film thickness and ink viscosity.[2]
-
The ink's viscosity and surface tension are critical for stable droplet formation. Viscosity is typically in the range of 3-50 cps, and surface tension is between 25-50 mN/m at room temperature.[3] Additives may be required to achieve the desired rheological properties.
-
Filter the formulated ink through a syringe filter compatible with the solvents used.
-
-
Printing:
-
Load the ink into a compatible inkjet printer printhead.
-
Optimize printing parameters such as the driving waveform, substrate temperature (e.g., 40°C), and drop spacing to achieve a uniform film.[2]
-
Print the emissive layer onto the HIL-coated substrate.
-
-
Post-Processing:
-
Dry the printed film to remove solvents.
-
Proceed with the deposition of the ETL, EIL, and cathode as described in the spin-coating protocol.
-
Device Performance Data
The performance of solution-processed OLEDs is highly dependent on the choice of host material, emitter, and the overall device architecture. The following tables summarize the performance of devices utilizing bicarbazole hosts.
Table 1: Performance of Solution-Processed Phosphorescent OLEDs with Bicarbazole Hosts [1]
| Host Material | Emitter | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) |
| BCz-tBuPh | Ir(mppy)₃ | 43.1 | 40.0 | 12.5 |
| BCz-nBuPh | Ir(mppy)₃ | 30.8 | 28.1 | 8.8 |
Table 2: Performance of Solution-Processed TADF-OLEDs with Carbazole-Based Hosts [4][5]
| Host Material | Emitter | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) |
| 9CzAcPy | DPAC-PCN | - | - | 29.5 |
| 9CzAcPy | BN-CP1 | - | - | 26.6 |
| 3-CzDPz | Blue TADF Emitter | 26.2 | - | 15.8 |
| 3-CzDPz | Green TADF Emitter | 41.1 | - | 13.3 |
Energy Level Diagram
A properly designed energy level alignment is crucial for efficient charge injection and recombination within the emissive layer. The diagram below shows a representative energy level structure for a TADF-OLED with a bicarbazole host.
Caption: Representative energy level diagram for a solution-processed TADF-OLED.
By following these protocols and considering the performance data, researchers can effectively fabricate and optimize solution-processed TADF-OLEDs using bicarbazole host materials for a variety of applications.
References
Protocols for Depositing 9H-3,9'-Bicarbazole Thin Films: Application Notes for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the deposition of 9H-3,9'-Bicarbazole thin films, targeting researchers, scientists, and professionals in drug development and organic electronics. This compound is a promising organic semiconductor known for its excellent hole-transporting properties, high thermal stability, and wide energy bandgap, making it a material of significant interest for applications in Organic Light-Emitting Diodes (OLEDs), perovskite solar cells, and organic field-effect transistors.[1]
This guide outlines two primary deposition techniques: Vacuum Thermal Evaporation (VTE) for high-purity, uniform films with precise thickness control, and Spin Coating for rapid, solution-based processing.
Physical and Chemical Properties of this compound
A thorough understanding of the material's properties is crucial for developing robust deposition protocols.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₆N₂ | N/A |
| Molecular Weight | 332.4 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Melting Point | 365 °C | N/A |
| Thermal Decomposition Temperature | 430-440 °C | N/A |
| Solubility | Soluble in common organic solvents such as chloroform, toluene, dimethyl sulfoxide, and dimethylformamide. | N/A |
Substrate Preparation Protocol
A pristine substrate surface is paramount for the deposition of high-quality thin films, ensuring good adhesion and device performance. The following protocol is a standard procedure for cleaning Indium Tin Oxide (ITO) coated glass substrates.
Materials:
-
ITO-coated glass substrates
-
Detergent solution
-
Deionized (DI) water
-
Acetone (reagent grade)
-
Isopropanol (IPA, reagent grade)
-
Ultrasonic bath
-
High-purity nitrogen gas
-
Plasma cleaner (optional, but recommended)
Protocol:
-
Place the ITO substrates in a substrate holder.
-
Sequentially sonicate the substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.[2]
-
After the final sonication step, rinse the substrates thoroughly with deionized water.
-
Dry the substrates using a stream of high-purity nitrogen gas.[2]
-
For optimal surface energy and adhesion, it is highly recommended to treat the substrates with oxygen plasma immediately before deposition.[2]
Workflow for Substrate Preparation.
Vacuum Thermal Evaporation (VTE) Protocol
VTE is the preferred method for fabricating high-performance, multilayer optoelectronic devices due to its precise control over film thickness and the high purity of the resulting films.[2]
Experimental Parameters:
| Parameter | Recommended Value | Notes |
| Base Pressure | < 2 x 10⁻⁶ mbar | Essential for minimizing contamination and ensuring high-purity films.[2] |
| Source Material Purity | > 99.5% | Critical for optimal device performance and longevity.[2] |
| Sublimation Temperature | 340 - 380 °C (Starting Range) | Given the high melting point of 365°C, the sublimation temperature will be correspondingly high. This is an estimated starting range and must be optimized for the specific VTE system. |
| Deposition Rate | 1 - 2 Å/s | A slow and controlled deposition rate is crucial for forming a uniform and amorphous film.[1] |
| Film Thickness | 30 - 50 nm | Typical thickness for a hole transport layer in OLEDs.[1] |
| Substrate Temperature | Room Temperature | Can be varied to influence film morphology. |
Protocol:
-
Load the cleaned substrates into the vacuum chamber.
-
Place high-purity this compound powder into a suitable crucible (e.g., quartz or tungsten).
-
Evacuate the chamber to a base pressure of < 2 x 10⁻⁶ mbar.[2]
-
Gradually heat the crucible to the optimized sublimation temperature to achieve the desired deposition rate.
-
Monitor the film thickness in real-time using a quartz crystal microbalance.
-
Once the target thickness is reached, close the shutter and allow the substrates to cool before venting the chamber.
Vacuum Thermal Evaporation Workflow.
Spin Coating Protocol
Spin coating is a solution-based technique that allows for the rapid and straightforward deposition of thin films, making it suitable for large-area device fabrication.[2]
Experimental Parameters:
| Parameter | Recommended Value | Notes |
| Solvent | Chloroform, Toluene, or Chlorobenzene | To be optimized based on solubility and desired film quality.[2] |
| Solution Concentration | 5 - 15 mg/mL | This will influence the final film thickness and solution viscosity.[2] |
| Spin Speed | 2000 - 4000 rpm | Higher spin speeds result in thinner films.[2][3] |
| Spin Time | 30 - 60 s | Sufficient time for the solution to spread evenly and for solvent evaporation to begin.[2][3] |
| Post-Deposition Baking Temperature | 80 - 100 °C | To remove residual solvent from the film.[2] |
| Baking Time | 10 - 20 min | Ensures complete solvent evaporation.[2] |
Protocol:
-
Prepare a solution of this compound in a suitable solvent at the desired concentration. Gentle heating and stirring may be required to fully dissolve the material.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
For many solution-processed devices, a hole-injection layer such as PEDOT:PSS is first deposited onto the cleaned ITO substrate by spin coating and subsequent baking.[2]
-
Place the substrate (with or without a PEDOT:PSS layer) onto the spin coater chuck.
-
Dispense a small amount of the filtered this compound solution onto the center of the substrate.
-
Spin the substrate at the desired speed and for the specified duration.
-
Transfer the coated substrate to a hotplate and bake at the recommended temperature and time to remove any remaining solvent.
Spin Coating Workflow.
Characterization of this compound Thin Films
The quality of the deposited thin films should be assessed using appropriate characterization techniques.
-
Surface Morphology: Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) can be used to evaluate the smoothness, uniformity, and presence of any defects in the film.
-
Film Thickness: A stylus profilometer or ellipsometry can be used for accurate thickness measurements.
-
Optical Properties: UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are used to determine the optical bandgap and emissive properties of the thin films.
-
Structural Properties: X-ray Diffraction (XRD) can be employed to investigate the crystallinity of the deposited films.
These protocols provide a comprehensive starting point for the deposition of high-quality this compound thin films. Researchers are encouraged to optimize the parameters based on their specific experimental setup and device architecture to achieve the desired film properties and device performance.
References
Functionalization of 9H-3,9'-Bicarbazole: Application Notes and Protocols for Advanced Materials Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the functionalization of the 9H-3,9'-bicarbazole scaffold, a versatile building block in materials science and medicinal chemistry. The unique electronic and photophysical properties of bicarbazole derivatives have led to their successful application in organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), fluorescent sensors, and as potential therapeutic agents. This document details synthetic protocols for key functionalization reactions and presents performance data for specific applications.
Application in Organic Light-Emitting Diodes (OLEDs)
Functionalized this compound derivatives are widely employed as host materials in phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. Their high triplet energy, good thermal stability, and excellent hole-transporting capabilities are key attributes for achieving high-efficiency and long-lasting devices.[1]
Quantitative Data for Bicarbazole-Based OLEDs
| Compound/Device Structure | Role | EQE (%) | Luminance (cd/m²) | Power Eff. (lm/W) | Ref. |
| CzCzPh-mAd Host in blue TADF-OLED | p-type Host | >13 | Not Specified | Not Specified | [2] |
| BCz-tBuPh Host in green PhOLED | Host | Not Specified | Not Specified | 40.0 | [3] |
| 9-Phenyl-9′-(triphenylsilyl)-3,3′-bicarbazole (BCz-Si) Host in blue PhOLED | Host | 21.0 | Not Specified | 45.8 | |
| DB13 Emitter in deep-blue OLED | Emitter | 4.0 | Not Specified | Not Specified | [4] |
| DB34 Host with TADF green emitter | Host | 11.0 | Not Specified | Not Specified | [4] |
EQE: External Quantum Efficiency
Application in Perovskite Solar Cells (PSCs)
The hole-transporting properties of functionalized bicarbazoles make them excellent candidates for hole transport materials (HTMs) in PSCs. They facilitate efficient extraction and transport of holes from the perovskite layer to the electrode, contributing to high power conversion efficiencies (PCE).[1]
Quantitative Data for Bicarbazole-Based PSCs
| Compound | Role | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Ref. |
| SGT-405 | HTM | 14.79 | Not Specified | Not Specified | Not Specified | [5] |
| B6 (designed) | HTM | Not Specified | >1.15 | >24 | >0.75 | |
| All-perovskite tandem cell | Not Specified | 29.1 | 2.21 | Not Specified | Not Specified | [6] |
| CH3NH3PbBr3/ICBA based cell | Active Layer | Not Specified | 1.61 | Not Specified | Not Specified | [7] |
PCE: Power Conversion Efficiency, Voc: Open-circuit Voltage, Jsc: Short-circuit Current Density, FF: Fill Factor
Application as Fluorescent Sensors
The inherent fluorescence of the bicarbazole core can be harnessed for chemical sensing applications. Functionalization can introduce specific recognition sites, leading to changes in fluorescence upon binding to a target analyte. For instance, bicarbazole derivatives have been developed as fluorescent probes for the detection of nitroaromatic compounds, which are common explosives.[8][9]
Quantitative Data for Bicarbazole-Based Fluorescent Sensors
| Sensor | Analyte | Detection Limit (LOD) | Quenching Mechanism | Ref. |
| Carbazole (CBz) | Nitroaromatics (e.g., Picric Acid) | Not Specified | Static Quenching | [8][9] |
| 2-(9-ethyl-9H-carbazol-3-yl) isoindoline-1,3-dione | Hydrazine | 2.673 × 10⁻⁶ M | Fluorescence Enhancement | [10] |
| Cd(II) Complex with bis-imidazole ligand | Nitrobenzene | 1.15 × 10⁻¹⁰ M | Not Specified | [11] |
Application in Drug Development
Carbazole and its derivatives have a long history in medicinal chemistry, with several compounds exhibiting potent biological activities.[12][13] Functionalized bicarbazoles have been investigated for their anticancer properties, showing promise in inhibiting cancer cell growth.[14][15]
Quantitative Data for Anticancer Activity of Bicarbazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Ref. |
| Compound 4 | MDA-MB-231 (Breast Cancer) | 0.73 ± 0.74 | Topoisomerase I inhibition, Actin dynamics disruption | [16] |
| Compound 3 | MDA-MB-231 (Breast Cancer) | 1.44 ± 0.97 | Not Specified | [16] |
| Compound 9 | CCRF/CEM, A549, MCF7 | Stronger than ellipticine | Not Specified | [17] |
| St. 2 | HeLa (Cervical Cancer) | 7.59 | Not Specified | [1] |
| St. 3 | MCF-7 (Breast Cancer) | 6.44 | Not Specified | [1] |
IC50: Half-maximal inhibitory concentration
Experimental Protocols
Protocol 1: Synthesis of 9-Phenyl-9H-3,9'-Bicarbazole via Suzuki-Miyaura Coupling
This protocol describes a typical palladium-catalyzed Suzuki-Miyaura coupling reaction to synthesize an aryl-substituted bicarbazole derivative.
Materials:
-
3-Bromo-9H-carbazole
-
9-Phenyl-9H-carbazole-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Water (degassed)
-
Tetrahydrofuran (THF, anhydrous)
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-Bromo-9H-carbazole (1.0 equiv.), 9-Phenyl-9H-carbazole-3-boronic acid (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), and SPhos (0.04 equiv.).
-
Add K₃PO₄ (3.0 equiv.).
-
Add anhydrous toluene and degassed water to the flask.
-
Stir the mixture at room temperature for 10 minutes to ensure proper mixing.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 9-Phenyl-9H-3,9'-bicarbazole.
Protocol 2: Synthesis of N-Aryl Bicarbazole via Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed amination for the synthesis of N-aryl bicarbazole derivatives.
Materials:
-
3,3'-Bicarbazole
-
Aryl bromide or iodide (e.g., Bromobenzene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 equiv.) and P(t-Bu)₃ (0.02 equiv.) to a Schlenk flask.
-
Add 3,3'-Bicarbazole (1.0 equiv.) and NaOt-Bu (1.4 equiv.).
-
Add anhydrous toluene to the flask.
-
Add the aryl bromide (1.2 equiv.) to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-aryl bicarbazole derivative.[18]
Visualizations
Caption: General workflow for the synthesis of functionalized this compound.
References
- 1. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 3,3′-Bicarbazole-Based Host Molecules for Solution-Processed Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bifunctional Bicarbazole-Benzophenone-Based Twisted Donor–Acceptor–Donor Derivatives for Deep-Blue and Green OLEDs [mdpi.com]
- 5. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. All-perovskite tandem solar cells achieving >29% efficiency with improved (100) orientation in wide-bandgap perovskites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A perovskite cell with a record-high-Voc of 1.61 V based on solvent annealed CH3NH3PbBr3/ICBA active layer - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. eurekaselect.com [eurekaselect.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New pyridocarbazole derivatives. Synthesis and their in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of 9H-3,9'-Bicarbazole Based Devices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fabrication and testing of 9H-3,9'-Bicarbazole based devices.
Troubleshooting Guide
This guide is designed to help users identify and resolve specific issues that can arise during their experiments, leading to enhanced device stability and performance.
Issue 1: Rapid Decrease in Device Luminance and Efficiency
Question: My this compound based OLED/PLED shows a rapid decline in brightness and efficiency shortly after I begin testing. What are the likely causes and how can I fix this?
Answer: A swift decline in luminance and efficiency is a common issue that can stem from several factors, from the molecular level to the device architecture.
Potential Causes and Solutions:
-
Morphological Instability of the Bicarbazole Layer:
-
Problem: The this compound film may be undergoing morphological changes, such as crystallization or aggregation, under electrical stress. This can create non-emissive sites and charge traps, leading to decreased performance.
-
Solution:
-
Incorporate Bulky Functional Groups: Synthesizing this compound derivatives with bulky side groups, such as adamantane, can increase the material's glass transition temperature (Tg) and improve its morphological stability.[1]
-
Optimize Deposition Conditions: Fine-tune the deposition parameters (e.g., substrate temperature, deposition rate) to promote the formation of a uniform, amorphous film.
-
Thermal Annealing: Post-deposition annealing can improve the stability of the film. However, the annealing temperature and duration must be carefully optimized to avoid inducing crystallization.[2][3]
-
-
-
Degradation of the Hole Transport Layer (HTL):
-
Problem: The HTL, especially commonly used materials like PEDOT:PSS, can be prone to degradation, particularly at elevated temperatures or in the presence of moisture.[4][5]
-
Solution:
-
Utilize a More Stable HTL: Consider replacing PEDOT:PSS with more robust inorganic materials like NiOx, which has shown to significantly enhance device stability.[5]
-
Gelation of the HTL: Introducing a gelling agent to the HTL can create a more compact and uniform film, which helps to inhibit moisture and oxygen penetration and improves operational stability.[6][7][8]
-
-
-
Environmental Contamination:
-
Problem: The organic layers are highly sensitive to oxygen and moisture, which can quench excitons and degrade the materials.[9]
-
Solution:
-
Strict Environmental Control: All fabrication and testing steps should be performed in a controlled inert atmosphere (e.g., a nitrogen-filled glovebox) with very low levels of oxygen and water (<1 ppm).
-
Effective Encapsulation: Proper encapsulation is crucial for long-term stability. Utilize high-performance encapsulation techniques such as thin-film encapsulation with materials like Al₂O₃ or multi-layer barriers.[10][11][12]
-
-
Experimental Protocol: Thin-Film Encapsulation using Atomic Layer Deposition (ALD)
-
Substrate Preparation: Immediately after the deposition of the final device layer (cathode), transfer the device to the ALD chamber without breaking the inert atmosphere.
-
ALD of Al₂O₃:
-
Set the reactor temperature to a low temperature suitable for organic devices (e.g., 80-100 °C) to prevent thermal damage.
-
Use trimethylaluminum (TMA) and water as precursors.
-
Deposit a layer of Al₂O₃ to the desired thickness (e.g., 20-50 nm). A thicker layer generally provides a better barrier but can induce stress.
-
-
Multi-layer Encapsulation (optional but recommended): For enhanced protection, a multi-layer encapsulation can be fabricated by alternating between inorganic (e.g., Al₂O₃) and organic (e.g., a polymer layer deposited by initiated chemical vapor deposition) layers.[11]
-
Final Sealing: After encapsulation, seal the device using a UV-curable epoxy and a glass or metal lid for further protection.
Issue 2: Unstable Emission Color and Appearance of New Emission Bands
Question: The emission color of my device is shifting during operation, and I'm observing new, longer-wavelength emission peaks. What is causing this spectral instability?
Answer: Spectral instability is often a sign of material degradation and the formation of new emissive species within the device.
Potential Causes and Solutions:
-
Formation of Aggregates or Excimers:
-
Problem: Under electrical stress, this compound molecules can aggregate, leading to the formation of excimers or electromers which emit at lower energies (longer wavelengths) than the pristine material.
-
Solution:
-
Host-Guest System: Doping the this compound derivative into a suitable host material can prevent aggregation. The host should have a higher triplet energy than the bicarbazole guest.
-
Molecular Design: As with improving morphological stability, introducing bulky side groups can sterically hinder the close packing of molecules, thus reducing aggregation.[1]
-
-
-
Chemical Degradation of the Bicarbazole Moiety:
-
Problem: The bicarbazole molecule itself can undergo chemical degradation, leading to the formation of new chemical species with different emissive properties. This can be exacerbated by the presence of reactive species generated during device operation.[13]
-
Solution:
-
Deuteration: Replacing hydrogen atoms with deuterium on the carbazole core can strengthen the C-H bonds, making the molecule more resistant to chemical degradation and enhancing operational stability.[14]
-
Purification: Ensure the highest possible purity of the this compound material to remove any impurities that could act as catalysts for degradation reactions.
-
-
Logical Workflow for Diagnosing Spectral Instability
Caption: A flowchart for troubleshooting spectral instability in this compound devices.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound based materials in OLEDs?
A1: The primary degradation pathway often involves morphological changes, where the molecules aggregate under electrical stress. This aggregation leads to the formation of electrically active defects that can act as charge carrier traps, resulting in a decrease in luminance and the appearance of new, red-shifted emission bands. Chemical degradation, such as bond dissociation, can also occur, especially at interfaces with other materials or in the presence of impurities.[13]
Q2: How does encapsulation improve the stability of this compound based devices?
A2: Encapsulation acts as a physical barrier to protect the sensitive organic layers from ambient moisture and oxygen, which are major contributors to device degradation.[9] High-quality encapsulation, such as multi-layer thin-film encapsulation using materials like Al₂O₃ and polymers, can significantly extend the operational lifetime of the device by preventing the ingress of these harmful environmental factors.[11][12] A good encapsulation layer should have a very low water vapor transmission rate (WVTR), ideally below 10⁻⁶ g m⁻² day⁻¹.[9]
Q3: Can thermal annealing always improve device stability?
A3: Not necessarily. While thermal annealing can be beneficial for improving film morphology and solvent resistance, the outcome is highly dependent on the material and the annealing conditions (temperature and time).[2][3] Annealing above the glass transition temperature (Tg) can lead to crystallization, which is often detrimental to device performance as it can create grain boundaries that act as charge traps. Therefore, a careful study of the material's thermal properties is required to determine the optimal annealing window.
Q4: What role does the hole transport layer (HTL) play in the overall stability of the device?
A4: The HTL plays a crucial role in device stability. A stable HTL ensures efficient and stable injection of holes into the emissive layer. Commonly used organic HTLs can be susceptible to thermal and environmental degradation.[4] Improving the HTL's stability, for instance by using inorganic materials like NiOx or by creating a more compact film through gelation, can significantly enhance the overall operational lifetime of the this compound based device.[5][7]
Quantitative Data Summary
The following tables summarize key performance metrics for this compound based devices with different stability enhancement strategies.
Table 1: Impact of Molecular Modification on Device Stability
| Molecular Modification | Host Material | Device Lifetime (LT₅₀) | External Quantum Efficiency (EQE) | Reference |
| 9-phenyl-9H-3,9'-bicarbazole (CzCzPh) | - | - | <13% | [1] |
| CzCzPh with adamantane unit (CzCzPh-mAd) | - | Improved thermal stability | >13% | [1] |
| Non-deuterated carbazole donor | - | 17 h (at 1000 cd/m²) | - | [14] |
| Deuterated carbazole donor | - | 40 h (at 1000 cd/m²) | - | [14] |
Table 2: Effect of Encapsulation on OLED Lifetime
| Encapsulation Method | Encapsulation Material | Device Half-Life | Reference |
| Unencapsulated | - | 10 h | [11] |
| 3 dyads of Al₂O₃/parylene C | Al₂O₃ and parylene C | 190 h | [11] |
| Bare flexible OLED | - | ~4.4 h | |
| SiOx thin film | SiOx | 17 h | |
| TeO₂ thin film | TeO₂ | 30.6 h |
Experimental Workflow Diagram
Caption: General experimental workflow for fabricating and testing stabilized this compound devices.
References
- 1. Integration of a bulky adamantane unit with 9-phenyl-9H-3,9′-bicarbazole: a novel host design for solution-processed narrowband TADF-OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Influence of the Hole Transporting Layer on the Thermal Stability of Inverted Organic Photovoltaics Using Accelerated-Heat Lifetime Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Gelation of Hole Transport Layer to Improve the Stability of Perovskite Solar Cells | Semantic Scholar [semanticscholar.org]
- 7. Gelation of Hole Transport Layer to Improve the Stability of Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 11. Efficient multi-barrier thin film encapsulation of OLED using alternating Al2O3 and polymer layers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Multi-layer encapsulation structures for stable bottom- and top-emitting white OLED devices - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing operational stability of OLEDs based on subatomic modified thermally activated delayed fluorescence compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 9H-3,9'-Bicarbazole Film Morphology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the preparation of 9H-3,9'-Bicarbazole thin films.
Troubleshooting Guides
This section addresses specific problems related to the film morphology of this compound, offering potential causes and solutions in a question-and-answer format.
Problem 1: Poor Film Uniformity and Presence of "Comet Tails" or Streaks (Spin Coating)
-
Question: My spin-coated this compound film is not uniform and shows streaks or "comet tails." What could be the cause and how can I fix it?
-
Answer: This issue often arises from problems with the solution preparation or the spin coating process itself.
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Incomplete Dissolution: Ensure that the this compound is fully dissolved in the solvent. Gentle heating and extended stirring may be necessary.
-
Particulate Matter: The presence of undissolved material or dust can act as nucleation points for defects. Always filter the solution through a 0.2 µm PTFE syringe filter immediately before use.
-
Inadequate Wetting: The solution may not be wetting the substrate surface evenly. Ensure the substrate is properly cleaned and has high surface energy. A UV-Ozone or oxygen plasma treatment can improve wettability.
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Dispensing Issues: Dispense the solution quickly and smoothly at the center of the substrate. An automated dispenser can improve reproducibility.
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Spin Speed and Acceleration: A low-speed spreading step (e.g., 500 rpm for 10 seconds) before the high-speed thinning step can help to evenly distribute the solution before the solvent rapidly evaporates.
-
Problem 2: Film Dewetting or Aggregation (Spin Coating)
-
Question: The this compound film is dewetting from the substrate, forming islands or aggregates instead of a continuous film. What should I do?
-
Answer: Dewetting is typically a sign of poor surface energy matching between the solution and the substrate, or issues with the solvent system.
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Substrate Surface Energy: The substrate surface energy might be too low. Rigorous substrate cleaning is crucial.[1][2][3][4] Consider treating the substrate with UV-Ozone or oxygen plasma to make it more hydrophilic.
-
Solvent Choice: The solvent's surface tension and evaporation rate are critical.[5][6] A solvent that evaporates too quickly can lead to dewetting. Consider using a solvent with a higher boiling point or a solvent mixture to tune the evaporation rate and solubility.
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Solution Concentration: A very low solution concentration might not provide enough material to form a continuous film. Try increasing the concentration.
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Molecular Structure: Bicarbazole derivatives can sometimes have poor film-forming properties. Chemical modification of the molecule, such as adding bulky side groups, has been shown to improve film stability.[7]
-
Problem 3: High Surface Roughness or Granularity (Spin Coating & Vacuum Deposition)
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Question: My this compound film has a high root-mean-square (RMS) roughness according to AFM analysis. How can I achieve a smoother film?
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Answer: High surface roughness can be influenced by deposition parameters and post-deposition treatments.
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Spin Speed (Spin Coating): In general, higher spin speeds lead to thinner and often smoother films, although an optimal speed may exist.[8] Experiment with a range of spin speeds to find the optimal condition for your system.
-
Deposition Rate (Vacuum Deposition): A very high deposition rate can lead to the formation of larger grains and increased roughness. Try reducing the deposition rate to allow for more ordered molecular packing.
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Substrate Temperature: The substrate temperature during deposition plays a significant role. For vacuum deposition, higher substrate temperatures can sometimes increase crystallinity and grain size, leading to higher roughness. Deposition on a cooled substrate may yield a smoother, more amorphous film.
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Annealing: Post-deposition annealing can promote molecular rearrangement. While this can improve crystallinity, it can also lead to grain growth and increased roughness. Optimize the annealing temperature and time to balance crystallinity and smoothness.
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Problem 4: Pinholes or Voids in the Film
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Question: I am observing pinholes and voids in my this compound film. What is causing this and how can I prevent it?
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Answer: Pinholes and voids are common defects that can be detrimental to device performance.
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Contamination: Particulate contamination on the substrate or in the solution is a primary cause. Ensure a cleanroom environment and meticulous cleaning of both the substrate and the deposition equipment.
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Solvent Evaporation (Spin Coating): Rapid and uneven solvent evaporation can lead to the formation of pinholes. Using a solvent with a higher boiling point or performing the spin coating in a solvent-vapor-rich atmosphere can help.
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Gas Evolution (Vacuum Deposition): Outgassing from the substrate or the source material during deposition can cause voids. Ensure that the substrate is properly degassed before deposition and that the source material is of high purity.
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Film Stress: High intrinsic stress in the film can lead to cracking and the formation of voids. This can sometimes be mitigated by optimizing the deposition rate and substrate temperature.
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Frequently Asked Questions (FAQs)
Q1: What are the best solvents for preparing this compound solutions for spin coating?
A1: Common solvents for carbazole-based materials include chloroform, chlorobenzene, toluene, and tetrahydrofuran (THF). The choice of solvent will affect the solubility of the this compound and the morphology of the resulting film due to differences in boiling points, surface tensions, and solute-solvent interactions.[5][6] It is often beneficial to experiment with different solvents or solvent mixtures to achieve the desired film quality.
Q2: What is a typical substrate cleaning procedure for depositing this compound films?
A2: A standard and effective cleaning procedure for substrates like indium tin oxide (ITO) or silicon wafers involves a sequence of ultrasonic baths.[1][2][3][4] A typical protocol is:
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Ultrasonication in a detergent solution (e.g., Alconox) for 15 minutes.
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Thorough rinsing with deionized (DI) water.
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Ultrasonication in acetone for 15 minutes.
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Ultrasonication in isopropanol (IPA) for 15 minutes.
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Final rinsing with DI water.
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Drying with a stream of high-purity nitrogen. For enhanced cleaning and to increase surface energy, a subsequent treatment with UV-Ozone or oxygen plasma for 5-15 minutes is highly recommended just before film deposition.[9]
Q3: How does annealing affect the morphology of this compound films?
A3: Post-deposition annealing typically provides thermal energy for the molecules to rearrange into a more ordered, crystalline structure. This can lead to an increase in grain size and potentially a change in the crystal orientation. However, annealing at excessively high temperatures or for extended periods can also lead to increased surface roughness and the formation of defects.[10][11][12] The optimal annealing conditions (temperature and time) need to be determined experimentally to achieve the desired balance between crystallinity and film morphology.
Q4: What are the key differences in film morphology between solution-processed and vacuum-deposited films?
A4: Generally, vacuum-deposited films of small molecules tend to be denser and can have a higher degree of molecular orientation compared to their spin-coated counterparts.[13] Spin-coated films are more susceptible to the influence of solvent-solute interactions and solvent evaporation dynamics, which can lead to a wider range of possible morphologies, including amorphous or polycrystalline structures with varying grain sizes and roughness.[14][15] Vacuum deposition offers more precise control over film thickness and purity.[16]
Quantitative Data
The following tables provide illustrative data on how different deposition parameters can influence the morphology of organic semiconductor films, including those of this compound. Note that the exact values will depend on the specific experimental setup and conditions.
Table 1: Illustrative Effect of Spin Coating Parameters on Film Thickness and Roughness
| Parameter | Value | Typical Film Thickness (nm) | Typical RMS Roughness (nm) |
| Spin Speed | 1000 rpm | 80 - 120 | 5 - 10 |
| 3000 rpm | 40 - 60 | 2 - 5 | |
| 5000 rpm | 20 - 30 | 1 - 3 | |
| Solution Conc. | 5 mg/mL | 25 - 35 | 1 - 4 |
| 10 mg/mL | 50 - 70 | 3 - 7 | |
| 20 mg/mL | 100 - 140 | 6 - 12 |
Table 2: Illustrative Effect of Annealing Temperature on Grain Size and Roughness
| Annealing Temp. (°C) | Annealing Time (min) | Typical Grain Size (nm) | Typical RMS Roughness (nm) |
| As-deposited | - | Amorphous / < 20 | 1 - 3 |
| 100 | 30 | 30 - 50 | 2 - 5 |
| 150 | 30 | 60 - 90 | 4 - 8 |
| 200 | 30 | 100 - 150 | 7 - 15 |
Experimental Protocols
Protocol 1: Spin Coating of this compound
-
Solution Preparation:
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Dissolve this compound in a suitable solvent (e.g., chlorobenzene) to the desired concentration (e.g., 10 mg/mL).
-
Stir the solution on a hotplate at a gentle temperature (e.g., 40-60 °C) in a sealed vial until the solute is completely dissolved.
-
Cool the solution to room temperature.
-
Filter the solution through a 0.2 µm PTFE syringe filter immediately before use.[9]
-
-
Substrate Preparation:
-
Clean the substrate using the standard procedure outlined in the FAQs.
-
Perform a final UV-Ozone or oxygen plasma treatment to ensure a hydrophilic surface.
-
-
Deposition:
-
Place the substrate on the spin coater chuck and apply vacuum.
-
Dispense the filtered solution onto the center of the substrate (e.g., 50 µL for a 1x1 inch substrate).
-
Start the spin coating program. A two-step program is often effective:
-
Step 1 (Spreading): 500 rpm for 10 seconds.
-
Step 2 (Thinning): 3000 rpm for 45 seconds.[17]
-
-
-
Post-Deposition Annealing:
-
Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox.
-
Anneal at a predetermined temperature (e.g., 120 °C) for a specific duration (e.g., 30 minutes) to remove residual solvent and improve film order.
-
Protocol 2: Vacuum Thermal Evaporation of this compound
-
Source Preparation:
-
Load high-purity (>99.5%) this compound powder into a suitable evaporation source (e.g., a quartz crucible).
-
-
Substrate Preparation:
-
Clean the substrate as described previously.
-
Mount the substrate in the holder within the vacuum chamber.
-
-
Deposition:
-
Evacuate the chamber to a high vacuum (e.g., < 1 x 10-6 Torr).
-
Gradually heat the evaporation source until the desired deposition rate is achieved (e.g., 0.1-0.2 Å/s), as monitored by a quartz crystal microbalance. The sublimation temperature will need to be determined experimentally but is expected to be below the material's melting point.
-
Deposit the film to the desired thickness.
-
Allow the source and substrate to cool before venting the chamber.
-
Visualizations
References
- 1. Substrate Cleaning [utep.edu]
- 2. cleanroom.byu.edu [cleanroom.byu.edu]
- 3. powerwaywafer.com [powerwaywafer.com]
- 4. modutek.com [modutek.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Integration of a bulky adamantane unit with 9-phenyl-9H-3,9′-bicarbazole: a novel host design for solution-processed narrowband TADF-OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. ossila.com [ossila.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Advantages and disadvantages of vacuum-deposited and spin-coated amorphous organic semiconductor films for organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Morphology control strategies for solution-processed organic semiconductor thin films - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Annealing Temperature for 9H-3,9'-Bicarbazole Films
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of annealing temperature for 9H-3,9'-Bicarbazole films. The information is designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is thermal annealing a critical step for this compound films?
A1: Thermal annealing is a post-deposition heat treatment that can significantly improve the quality and performance of this compound films. The process provides thermal energy to the molecules, allowing them to rearrange into a more ordered and stable structure. This can lead to enhanced solvent resistance, improved film morphology, and optimized optical and electrical properties, which are crucial for the fabrication of high-performance electronic devices.[1][2]
Q2: What are the primary methods for depositing this compound thin films prior to annealing?
A2: The two primary methods for depositing this compound thin films are vacuum thermal evaporation and spin coating.[3] Vacuum thermal evaporation is preferred for creating high-purity, uniform films with precise thickness control, which is ideal for multilayer device fabrication.[3] Spin coating is a solution-based technique that offers a more rapid and less equipment-intensive method for film deposition.[3]
Q3: What is a typical starting range for the annealing temperature for carbazole-based films?
A3: For carbazole-based materials, a sensible starting point for optimizing the annealing temperature is in the range of 110-140°C, especially when using vacuum thermal evaporation.[3] For similar organic semiconductor films, annealing temperatures can range from room temperature up to 350°C, depending on the specific material and desired outcome.[1][4] For instance, studies on 2, 6-bis (3- (carbazol-9-yl) phenyl) pyridine films have explored annealing temperatures from 30°C to 160°C.[5] It is crucial to perform a systematic study by varying the temperature to find the optimal conditions for this compound.
Q4: How does annealing time affect the properties of the film?
A4: Annealing time is another critical parameter that works in conjunction with temperature. Insufficient annealing time may not allow for the desired structural rearrangements to complete. Conversely, excessively long annealing times, especially at high temperatures, could potentially lead to film degradation. The optimal annealing time typically needs to be determined experimentally alongside the annealing temperature. Studies on other thin films have shown that annealing time can influence crystallite size, strain, and defect density.[6][7]
Troubleshooting Guide
Problem 1: Poor Film Quality (e.g., "Orange Peel" texture, roughness)
-
Question: My annealed this compound film has a rough, uneven surface. What could be the cause and how can I fix it?
-
Answer:
-
Possible Causes:
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The annealing temperature may be too high, causing excessive material reflow or dewetting.
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The heating or cooling rate during the annealing process might be too fast, inducing stress in the film.
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The initial film deposition was not uniform.
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Contamination on the substrate or in the material.
-
-
Recommended Solutions:
-
Systematically decrease the annealing temperature in increments (e.g., 10-20°C) to find the optimal point.
-
Reduce the heating and cooling rates (e.g., 2-5°C per minute) to allow for more gradual structural changes.[8]
-
Optimize the deposition parameters (e.g., spin speed for spin coating, deposition rate for thermal evaporation) to ensure a smooth initial film.[3]
-
Ensure high purity of the this compound material (>99.5%) and thorough cleaning of the substrate before deposition.[3]
-
-
Problem 2: Inconsistent Device Performance
-
Question: I am observing significant variations in the performance of devices fabricated with annealed this compound films. What could be the source of this inconsistency?
-
Answer:
-
Possible Causes:
-
Non-uniform temperature distribution across the annealing hotplate or furnace.
-
Variations in the annealing time or atmosphere between samples.
-
Inconsistent film thickness across the substrate or between different batches.
-
-
Recommended Solutions:
-
Calibrate your annealing equipment to ensure uniform and accurate temperature control.
-
Strictly control the annealing time and maintain a consistent atmosphere (e.g., inert gas like nitrogen or argon) for all samples.
-
Refine the film deposition process to achieve better thickness uniformity.
-
-
Problem 3: Film Delamination or Peeling
-
Question: The this compound film is peeling off the substrate after annealing. What can I do to improve adhesion?
-
Answer:
-
Possible Causes:
-
Poor substrate cleaning and preparation.
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High internal stress in the film due to a mismatch in the coefficient of thermal expansion between the film and the substrate, exacerbated by high annealing temperatures.
-
-
Recommended Solutions:
-
Implement a rigorous substrate cleaning procedure, which may include sequential ultrasonic baths in detergent, deionized water, acetone, and isopropanol.[3]
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Consider an oxygen plasma treatment for the substrate to enhance the surface energy and improve film adhesion.[3]
-
Try lowering the annealing temperature or using a slower cooling rate to reduce stress.
-
-
Data Presentation
Table 1: Expected Effects of Annealing Temperature on this compound Film Properties
(Note: The quantitative values are illustrative and based on typical observations for organic semiconductor films. Optimal values for this compound must be determined experimentally.)
| Annealing Temperature (°C) | Film Morphology | Crystallinity | Optical Properties (e.g., Absorption, Band Gap) | Electrical Properties (e.g., Mobility) |
| As-deposited (No Annealing) | Amorphous, potentially with solvent residue | Low | Broad absorption peaks, variable band gap | Lower |
| Low (e.g., 50-80°C) | Smoother surface, reduced solvent | Slight increase | Sharper absorption peaks | Moderate improvement |
| Medium (e.g., 80-120°C) | Formation of larger grains, more uniform | Increased | Potential shift in band gap, stable properties | Potentially optimal |
| High (e.g., >120°C) | Risk of dewetting, increased roughness | May decrease due to degradation | Possible degradation, changes in absorption | May decrease due to defects |
Experimental Protocols
1. Substrate Preparation
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Clean substrates (e.g., ITO-coated glass) by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.[3]
-
Dry the substrates with a stream of high-purity nitrogen gas.[3]
-
Optional but recommended: Treat the substrates with oxygen plasma to improve the work function and film adhesion.[3]
2. Film Deposition
-
A. Vacuum Thermal Evaporation:
-
Place a suitable amount of high-purity this compound powder into a quartz crucible.[3]
-
Mount the cleaned substrates in the vacuum chamber.
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Evacuate the chamber to a high vacuum (e.g., < 10⁻⁶ Torr).
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Heat the crucible to the sublimation temperature of the material (a starting range of 110-140°C is suggested) to achieve the desired deposition rate.[3]
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Deposit the film to the target thickness (typically 20-60 nm).[3]
-
-
B. Spin Coating:
-
Prepare a solution of this compound in a suitable organic solvent (e.g., chlorobenzene, toluene).
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense the solution onto the center of the substrate.
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Spin the substrate at a speed between 2000 and 4000 rpm for 30-60 seconds to achieve the desired film thickness.[3]
-
3. Thermal Annealing
-
Transfer the coated substrates to a pre-heated hotplate or into a tube furnace within a controlled inert atmosphere (e.g., a nitrogen-filled glovebox).
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Anneal the films at the desired temperature for a specific duration (e.g., 10-60 minutes).
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After annealing, allow the films to cool down slowly to room temperature before further processing or characterization.
Mandatory Visualizations
Caption: Experimental workflow for this compound film fabrication.
Caption: Relationship between annealing parameters and film/device properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ijop.ir [ijop.ir]
- 5. Iğdır Üniversitesi Fen Bilimleri Enstitüsü Dergisi » Makale » The effects of annealing temperature on optical properties of 2, 6-bis (3- (carbazol-9-yl) phenyl) pyridine films’ [dergipark.org.tr]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scialert.net [scialert.net]
Technical Support Center: 9H-3,9'-Bicarbazole Layer Deposition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing defects in 9H-3,9'-Bicarbazole layers during experimental deposition.
Troubleshooting Guide
This guide addresses common issues encountered during the deposition of this compound thin films.
Problem: Poor Film Adhesion or Delamination
Q1: My this compound film is peeling off the substrate. What are the possible causes and solutions?
A1: Poor adhesion is a common issue that can stem from several factors, primarily related to substrate contamination, incompatibility between the film and substrate, or high internal stress within the film.[1]
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Cause 1: Substrate Contamination. The most critical factor for good film adhesion is an extremely clean substrate surface.[2][3] Any organic residues, dust particles, or moisture can act as a barrier, preventing strong adhesion.
-
Solution: Implement a rigorous substrate cleaning protocol. A standard procedure for substrates like ITO-coated glass involves sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol.[4] Following cleaning, a final treatment with UV-Ozone or oxygen plasma can enhance surface energy and improve adhesion.[4]
-
-
Cause 2: High Film Stress. Internal stress can build up in the film during deposition, particularly in thicker films, leading to delamination.[1]
-
Solution (for Vacuum Thermal Evaporation): Optimize the deposition rate and substrate temperature. Lowering the deposition rate can sometimes reduce stress. Additionally, heating the substrate during deposition can provide thermal energy to the arriving molecules, allowing them to arrange in a less stressed configuration.[1]
-
Solution (for Solution Processing): Ensure the solvent has fully evaporated before any subsequent processing steps. Rapid solvent removal can induce stress. A post-deposition annealing step can help relax the film.
-
-
Cause 3: Chemical Incompatibility. There might be poor chemical affinity between the this compound and the substrate material.
-
Solution: Consider using an adhesion-promoting layer. For instance, in solution processing, a layer of PEDOT:PSS is often applied to ITO substrates before depositing the organic layer.[4] For vacuum deposition, a very thin layer of a compatible material can be deposited first.
-
Problem: Pinholes and Voids in the Film
Q2: I am observing small pinholes or voids in my this compound layer. How can I prevent these defects?
A2: Pinholes and voids are common defects that can compromise device performance by creating shorting pathways or allowing environmental degradation.[5] They are often caused by particulate contamination or outgassing from the substrate or the source material.
-
Cause 1: Particulate Contamination. Dust or other particles on the substrate or in the deposition environment can shadow areas of the substrate, leading to voids.
-
Solution: Work in a clean environment (e.g., a cleanroom or a glovebox). Ensure substrates are thoroughly cleaned immediately before deposition.[5] For solution processing, filter the this compound solution through a syringe filter (e.g., 0.2 µm pore size) to remove any undissolved particles or aggregates.[4]
-
-
Cause 2: Outgassing. Release of trapped gases from the substrate or the evaporation source during vacuum deposition can disrupt film growth.
-
Solution (for Vacuum Thermal Evaporation): Thoroughly degas the substrate by heating it in the vacuum chamber before deposition. Also, ensure the this compound source material is of high purity and has been properly outgassed at a temperature below its sublimation point before opening the shutter for deposition.
-
-
Cause 3: Poor Film-Forming Properties. Some organic materials have a tendency to form non-continuous films. Modifying the molecular structure of bicarbazole derivatives by incorporating bulky groups has been shown to improve film-forming characteristics.[6]
-
Solution: While modifying the molecule itself is a long-term strategy, optimizing deposition parameters can help. For solution processing, adjusting the solvent and solution concentration can improve the wettability and uniformity of the film.[7][8] For vacuum deposition, a slower deposition rate may allow molecules more time to form a continuous layer.
-
Problem: Uneven Film Thickness and Surface Roughness
Q3: The thickness of my this compound film is not uniform, and the surface is rough. What adjustments can I make?
A3: Non-uniform thickness and high surface roughness can negatively impact device performance. The causes are often related to the deposition technique and parameters.
-
Cause 1: Inconsistent Deposition Rate (VTE). Fluctuations in the evaporation source temperature can lead to a variable deposition rate and, consequently, uneven film thickness.
-
Solution: Use a well-controlled power supply for the evaporation source and monitor the deposition rate in real-time using a quartz crystal microbalance. Maintain a stable deposition rate.
-
-
Cause 2: Improper Spin Coating Parameters (Solution Processing). The spin speed, acceleration, and duration all significantly affect the final film thickness and uniformity.
-
Solution: Optimize the spin coating program. A two-step process is often effective: a low-speed step to spread the solution, followed by a high-speed step to thin the film to the desired thickness.[4] The final thickness is inversely related to the spin speed.
-
-
Cause 3: Sub-optimal Substrate Temperature. The substrate temperature influences the mobility of molecules as they arrive at the surface.
-
Solution: For VTE, increasing the substrate temperature can enhance molecular mobility, potentially leading to smoother films with larger grain sizes. However, excessively high temperatures can also increase roughness. The optimal temperature needs to be determined experimentally.
-
-
Cause 4: Post-Deposition Annealing. Annealing can be used to modify the film morphology.
Frequently Asked Questions (FAQs)
Q4: What is the recommended vacuum level for thermal evaporation of this compound?
A4: For organic materials like this compound, a high vacuum is essential to prevent contamination and degradation from residual gases like oxygen and water. A base pressure of less than 2 x 10⁻⁶ mbar is recommended for depositing high-purity films.[4]
Q5: What solvents are suitable for solution processing of this compound?
A5: Common solvents for carbazole-based materials include chlorobenzene, toluene, and chloroform.[4] The choice of solvent will depend on the desired solution concentration and the specific processing requirements. It is crucial to use anhydrous, high-purity solvents to avoid introducing impurities.
Q6: How does the solution concentration affect the quality of spin-coated this compound films?
A6: The solution concentration directly influences the viscosity and the resulting film thickness. Higher concentrations generally lead to thicker films. For a given spin speed, a more concentrated solution will result in a thicker film. It is important to find a concentration that allows for good solubility and results in a uniform film without aggregation. A typical starting range for carbazole derivatives is 5-15 mg/mL.[4]
Q7: Can post-deposition annealing improve the quality of this compound layers?
A7: Yes, post-deposition annealing is a common technique to improve the crystallinity and morphology of organic semiconductor films. Annealing can reduce the density of defects and increase the grain size, which can be beneficial for charge transport. However, the annealing temperature and duration are critical parameters. For small molecules, annealing is typically performed at a temperature below the material's glass transition temperature or melting point. The optimal annealing conditions need to be determined experimentally for this compound.
Data Presentation
The following tables present illustrative quantitative data on the expected impact of key experimental parameters on the quality of this compound layers. This data is based on general trends observed for small molecule organic semiconductors and should be used as a guideline for process optimization.
Table 1: Illustrative Effect of Substrate Temperature on Film Quality (Vacuum Thermal Evaporation)
| Substrate Temperature (°C) | Deposition Rate (Å/s) | RMS Roughness (nm) | Defect Density (cm⁻²) |
| 25 (Room Temp) | 0.5 | 1.8 | 5 x 10⁵ |
| 50 | 0.5 | 1.2 | 2 x 10⁵ |
| 75 | 0.5 | 0.8 | 8 x 10⁴ |
| 100 | 0.5 | 1.5 | 1 x 10⁵ |
Table 2: Illustrative Effect of Annealing Temperature on Film Quality (Solution Processed Film)
| Annealing Temperature (°C) | Annealing Time (min) | RMS Roughness (nm) | Defect Density (cm⁻²) |
| As-deposited | - | 2.5 | 8 x 10⁵ |
| 80 | 10 | 1.5 | 4 x 10⁵ |
| 100 | 10 | 0.9 | 1 x 10⁵ |
| 120 | 10 | 1.8 | 3 x 10⁵ |
Experimental Protocols
Protocol 1: Vacuum Thermal Evaporation of this compound
-
Substrate Preparation: a. Use pre-patterned Indium Tin Oxide (ITO) coated glass substrates. b. Sequentially sonicate the substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.[4] c. Dry the substrates with a stream of high-purity nitrogen gas. d. Immediately transfer the cleaned substrates to a plasma cleaner for 5 minutes of oxygen plasma treatment to enhance the ITO work function and improve film adhesion.[4]
-
Material Preparation: a. Place high-purity (>99.5%) this compound powder into a quartz crucible. b. Mount the crucible in the thermal evaporation system.
-
Deposition Parameters: a. Load the cleaned substrates into the vacuum chamber. b. Evacuate the chamber to a base pressure below 2 x 10⁻⁶ mbar.[4] c. Set the substrate temperature to the desired value (e.g., 75 °C). d. Gently heat the crucible to a temperature below the sublimation point of this compound to degas the material. e. Increase the crucible temperature to achieve the desired deposition rate (e.g., 0.5 Å/s), monitored by a quartz crystal microbalance. f. Open the shutter and deposit the film to the desired thickness (e.g., 40 nm). g. Close the shutter and cool down the system before venting.
Protocol 2: Solution Processing (Spin Coating) of this compound
-
Precursor Solution Preparation: a. Dissolve this compound in a suitable solvent (e.g., chlorobenzene) to a concentration of 10 mg/mL.[4] b. Stir the solution on a magnetic stirrer in a sealed vial, possibly with gentle heating (e.g., 50 °C), until the material is fully dissolved. c. Cool the solution to room temperature. d. Before use, filter the solution through a 0.2 µm PTFE syringe filter.[4]
-
Substrate Preparation: a. Follow the same substrate cleaning procedure as for vacuum thermal evaporation (Protocol 1, step 1). b. (Optional) For improved hole injection, a layer of PEDOT:PSS can be spin-coated onto the ITO substrate and baked according to the manufacturer's instructions before depositing the bicarbazole layer.[4]
-
Deposition Parameters: a. Place the cleaned substrate onto the spin coater chuck. b. Dispense the filtered this compound solution onto the center of the substrate. c. Spin the substrate using a two-step program: i. Spreading step: 500 rpm for 10 seconds. ii. Thinning step: 3000 rpm for 45 seconds.[4] d. After spinning, transfer the substrate to a hotplate and bake at 80-100 °C for 15 minutes to remove residual solvent.[4]
Visualizations
Caption: Workflow for Vacuum Thermal Evaporation of this compound.
Caption: Workflow for Solution Processing of this compound.
Caption: Key parameters influencing film quality in this compound layers.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Orthogonally Processable Carbazole-Based Polymer Thin Films by Nitroxide-Mediated Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chalcogen.ro [chalcogen.ro]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01276J [pubs.rsc.org]
Technical Support Center: Purification of 9H-3,9'-Bicarbazole for Enhanced Performance
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 9H-3,9'-Bicarbazole. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during purification and to improve the performance of your material in sensitive applications such as organic light-emitting diodes (OLEDs).
Frequently Asked Questions (FAQs)
Q1: Why is the purity of this compound critical for its performance in electronic devices?
A1: The performance of organic electronic devices, such as OLEDs, is highly sensitive to the purity of the materials used. Impurities in this compound, which is often used as a host material, can act as charge traps, hindering the efficient movement of electrons and holes within the device.[1] They can also serve as quenching sites for excitons, which reduces the light output and overall efficiency.[1] Furthermore, certain impurities can accelerate device degradation, leading to a shorter operational lifetime and color instability.[1]
Q2: What are the common impurities found in crude this compound after synthesis?
A2: Common impurities depend on the synthetic route used (e.g., Ullmann condensation or Buchwald-Hartwig amination). Typically, these can include unreacted starting materials such as carbazole, and byproducts from side reactions. A significant byproduct is often the homocoupling of carbazole, leading to the formation of other bicarbazole isomers.
Q3: Which purification method is best for achieving high-purity this compound for OLED applications?
A3: While recrystallization and column chromatography are effective for removing bulk impurities, vacuum sublimation is generally considered the superior method for achieving the high purity required for electronic-grade materials. Sublimation is particularly effective at removing non-volatile impurities and residual solvents that can be detrimental to device performance. For optimal results, a multi-step purification approach, such as column chromatography followed by one or two cycles of vacuum sublimation, is often employed.[2]
Q4: How do different purification methods quantitatively affect OLED performance?
Data Presentation
Table 1: Representative Impact of Purification Method on OLED Performance for Carbazole-Based Host Materials
| Purification Method | Typical Purity Level | External Quantum Efficiency (EQE) | Device Lifetime (LT50) |
| Recrystallization | 98.0-99.0% | Moderate | Moderate |
| Column Chromatography | 99.0-99.5% | Good | Good |
| Vacuum Sublimation | >99.9% | High | Long |
Note: The values presented are illustrative and can vary depending on the specific device architecture and materials used.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No crystal formation | - Solvent is too soluble for the compound.- Solution is not sufficiently saturated. | - Choose a less polar solvent or a solvent mixture.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation. |
| Low recovery of product | - Too much solvent was used.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent to dissolve the compound.- Preheat the filtration apparatus to prevent cooling and crystallization. |
| Oily product forms instead of crystals | - The melting point of the compound is lower than the boiling point of the solvent.- Presence of impurities that lower the melting point. | - Use a lower-boiling point solvent.- Try a different solvent or a solvent pair.- Perform a preliminary purification by column chromatography. |
Column Chromatography Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of compounds | - Inappropriate solvent system (eluent).- Column is overloaded with the sample. | - Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for carbazole derivatives is a hexane/ethyl acetate mixture.- Use a larger column or load less sample. |
| Cracking of the silica gel bed | - The column has run dry.- Uneven packing of the silica gel. | - Always keep the solvent level above the top of the silica gel.- Ensure the silica gel is properly slurried and allowed to settle without air bubbles. |
| Streaking of the compound band | - The compound is not sufficiently soluble in the eluent.- The sample was loaded in too large a volume of solvent. | - Choose an eluent in which the compound is more soluble.- Dissolve the sample in the minimum possible volume of solvent before loading. |
Vacuum Sublimation Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Compound does not sublime | - Temperature is too low.- Vacuum is not sufficient. | - Gradually increase the temperature, but do not exceed the melting point.- Check the vacuum pump and all connections for leaks. The pressure should ideally be below 0.1 Torr. |
| Low yield of sublimed product | - Sublimation time is too short.- The cold finger is not cold enough. | - Allow more time for the sublimation to complete.- Ensure a good flow of coolant (e.g., chilled water) through the cold finger. |
| Product decomposes | - The heating temperature is too high. | - Reduce the heating temperature.- Improve the vacuum to allow sublimation at a lower temperature. |
Experimental Protocols
Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, ethyl acetate, toluene) at room temperature and upon heating to find a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.
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Drying: Dry the purified crystals in a vacuum oven.
Column Chromatography of this compound
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Column Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate, determined by TLC). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin to collect fractions. Monitor the separation of the components by TLC.
-
Fraction Collection: Collect the fractions containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Vacuum Sublimation of this compound
-
Sample Preparation: Ensure the this compound is completely dry. Grind the solid into a fine powder to increase the surface area.
-
Apparatus Setup: Place the powdered sample in the bottom of a sublimation apparatus. Insert the cold finger and connect the apparatus to a high-vacuum line.
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Sublimation: Begin to evacuate the system. Once a high vacuum is achieved, start the flow of coolant through the cold finger. Gradually heat the bottom of the apparatus.
-
Product Collection: The purified this compound will sublime and deposit on the cold finger. Once a sufficient amount has collected, turn off the heat and allow the apparatus to cool completely.
-
Isolation: Carefully vent the system and remove the cold finger. Scrape the purified crystals from the cold finger.
Visualizations
Caption: A comparative workflow of the three main purification methods for this compound.
Caption: A logical workflow for troubleshooting common issues in the purification of this compound.
References
"solving solubility issues of 9H-3,9'-Bicarbazole derivatives"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9H-3,9'-Bicarbazole derivatives, focusing on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives have poor solubility in aqueous solutions?
A1: this compound and its derivatives often exhibit poor aqueous solubility due to their rigid, planar, and largely hydrophobic structure. The large aromatic surface area promotes strong intermolecular π-π stacking interactions, which can lead to the formation of stable crystal lattices that are difficult to disrupt with water molecules.[1]
Q2: In which organic solvents are this compound derivatives typically soluble?
A2: Generally, these compounds show better solubility in polar aprotic organic solvents. For instance, 3,3'-Bi-9H-carbazole is known to be soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] A related compound, 9-Ethyl-9H-carbazole-2-carbaldehyde, demonstrates good solubility in solvents like DMF, DMSO, chloroform, and dichloromethane.[2]
Q3: How can I chemically modify my this compound derivative to improve its solubility?
A3: Introducing specific functional groups can significantly enhance solubility. Attaching polar or ionizable groups such as hydroxyl (-OH), amino (-NH2), carboxylic acid (-COOH), or sulfonamide (-SO2NH2) can increase hydrogen bonding interactions with water. Adding bulky or flexible alkyl chains can disrupt the planar stacking of the molecules, which can also lead to improved solubility.
Q4: What are the most common formulation strategies to enhance the solubility of these compounds?
A4: Several formulation strategies can be employed, including:
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Co-solvency: Using a mixture of a water-miscible organic solvent and water can significantly increase the solubility of hydrophobic compounds.[3]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a solid state can improve its dissolution rate and apparent solubility.[4][5]
-
Inclusion Complexation: Encapsulating the bicarbazole derivative within a host molecule, such as a cyclodextrin, can increase its aqueous solubility.[6][7]
Q5: What is the "shake-flask" method for determining solubility?
A5: The shake-flask method is a standard technique for determining the thermodynamic equilibrium solubility of a compound. It involves adding an excess of the solid compound to a specific solvent and agitating the mixture at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered supernatant is then measured, typically by HPLC or UV-Vis spectrophotometry.[2]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution(s) |
| Compound precipitates out of solution during biological assays. | The aqueous buffer used in the assay has a much lower solubilizing capacity than the initial solvent (e.g., DMSO). | - Increase the concentration of the co-solvent (e.g., DMSO) in the final assay medium, ensuring it does not exceed a concentration that affects the biological system (typically <1%). - Prepare a solid dispersion of your compound with a biocompatible polymer. - Investigate the formation of an inclusion complex with a cyclodextrin to enhance aqueous solubility. |
| Inconsistent results in solubility measurements. | The system has not reached equilibrium. The temperature is not adequately controlled. The analytical method is not properly calibrated. | - Ensure sufficient equilibration time in the shake-flask method (e.g., 24-48 hours).[2] - Use a constant temperature bath or shaker.[2] - Prepare a fresh calibration curve for your analytical instrument before each set of measurements.[2] |
| Difficulty dissolving the compound in any solvent. | The compound may have a highly stable crystalline form. | - Try a range of polar aprotic solvents such as DMF, DMSO, and NMP. - Gently warm the solvent while dissolving, but be cautious of potential compound degradation. - Consider physical modification techniques like micronization to increase the surface area for dissolution. |
| Phase separation is observed when preparing a co-solvent system. | The chosen co-solvent has limited miscibility with water at the desired concentration. | - Select a co-solvent that is fully miscible with water, such as ethanol, methanol, or DMSO. - Prepare the co-solvent mixture by slowly adding the organic solvent to water while stirring to ensure proper mixing. |
Quantitative Solubility Data
The following table summarizes solubility data for a selection of carbazole derivatives. It is important to note that direct comparisons should be made with caution as the data is for different, though structurally related, compounds.
| Compound | Solvent(s) | Temperature (°C) | Solubility | Reference |
| 9-Ethyl-9H-carbazole-2-carbaldehyde | Toluene | 25 | ~ 15.2 g/100 mL | [2] |
| Dichloromethane | 25 | ~ 25.8 g/100 mL | [2] | |
| Chloroform | 25 | ~ 28.1 g/100 mL | [2] | |
| Acetone | 25 | ~ 10.5 g/100 mL | [2] | |
| Tetrahydrofuran (THF) | 25 | ~ 18.3 g/100 mL | [2] | |
| Ethyl Acetate | 25 | ~ 8.7 g/100 mL | [2] | |
| Methanol | 25 | ~ 1.5 g/100 mL | [2] | |
| Ethanol | 25 | ~ 2.1 g/100 mL | [2] | |
| Dimethylformamide (DMF) | 25 | ~ 35.4 g/100 mL | [2] | |
| Dimethyl Sulfoxide (DMSO) | 25 | ~ 30.1 g/100 mL | [2] | |
| Hexane | 25 | < 0.1 g/100 mL | [2] | |
| Carbazole Sulfonamide Derivative 7b | Aqueous Buffer (pH 7.4) | Not Specified | 13.4 µg/mL | |
| Carbazole Sulfonamide Derivative 8c | Aqueous Buffer (pH 7.4) | Not Specified | 176.5 µg/mL | |
| Carbazole Sulfonamide Derivative 9c | Aqueous Buffer (pH 7.4) | Not Specified | 44.8 µg/mL | |
| Carbazole Sulfonamide Derivative 10c | Aqueous Buffer (pH 7.4) | Not Specified | 34.5 µg/mL | |
| Carbazole Sulfonamide Derivative 11c | Aqueous Buffer (pH 7.4) | Not Specified | 22.1 µg/mL |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol is adapted from a standard method for determining the solubility of organic compounds.[2]
Materials:
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This compound derivative of interest
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Selected organic solvents (analytical grade)
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Scintillation vials with screw caps
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Magnetic stirrer and stir bars
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Constant temperature bath or shaker
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Analytical balance
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Volumetric flasks
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Micropipettes and syringe filters (e.g., 0.22 µm)
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High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of a Saturated Solution:
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Add an excess amount of the bicarbazole derivative to a scintillation vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. An excess is confirmed by the presence of undissolved solid.
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Seal the vial to prevent solvent evaporation.
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Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).
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Stir the mixture vigorously for 24-48 hours to ensure equilibrium is reached.[2]
-
-
Sample Collection and Dilution:
-
After the equilibration period, stop stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a micropipette fitted with a syringe filter to avoid transferring any solid particles.[2]
-
Transfer the aliquot to a volumetric flask of an appropriate volume and dilute to the mark with the same solvent.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of the bicarbazole derivative of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a suitable analytical technique (e.g., HPLC or UV-Vis spectrophotometry).
-
Construct a calibration curve by plotting the analytical signal (e.g., absorbance or peak area) versus the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature.
-
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method
This is a general protocol for preparing solid dispersions.[8][9]
Materials:
-
This compound derivative
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Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
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Common solvent (e.g., methanol, ethanol, dichloromethane) that dissolves both the drug and the carrier.
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
Procedure:
-
Dissolution:
-
Accurately weigh the bicarbazole derivative and the hydrophilic carrier in a chosen ratio (e.g., 1:1, 1:5, 1:10 by weight).
-
Dissolve both components in a minimal amount of the common solvent in a round-bottom flask.
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator under reduced pressure. A water bath can be used to gently heat the solution to facilitate evaporation.
-
Continue evaporation until a solid film or mass is formed on the wall of the flask.
-
-
Drying:
-
Further dry the solid mass in a vacuum oven at a suitable temperature (below the glass transition temperature of the polymer and the melting point of the drug) for 24 hours to remove any residual solvent.
-
-
Pulverization and Sieving:
-
Scrape the dried solid dispersion from the flask.
-
Grind the solid mass into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve of a specific mesh size to obtain a uniform particle size.
-
-
Characterization:
-
Characterize the prepared solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous nature of the drug within the polymer matrix.
-
Determine the dissolution rate of the solid dispersion compared to the pure drug.
-
Visualizations
Caption: Workflow for determining thermodynamic solubility.
Caption: Strategies to address poor aqueous solubility.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing methyldopa solubility via green supercritical fluid techniques using ethanol co-solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. sybespharmacy.com [sybespharmacy.com]
"strategies to improve charge injection in 9H-3,9'-Bicarbazole devices"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing charge injection in 9H-3,9'-Bicarbazole-based organic electronic devices.
Frequently Asked Questions (FAQs)
Q1: What is charge injection and why is it critical for this compound devices?
A1: Charge injection is the process of transferring charge carriers (holes and electrons) from the electrodes (anode and cathode) into the organic semiconductor layers. In devices utilizing this compound, which is often used as a hole transport material (HTM), efficient hole injection from the anode is crucial for device performance.[1] A large energy barrier between the electrode's work function and the bicarbazole's frontier molecular orbitals (HOMO for holes, LUMO for electrons) can lead to high driving voltages, low efficiency, and poor device stability. Optimizing this process ensures a balanced flow of charges, which is essential for efficient light emission in OLEDs or high current in organic transistors.
Q2: My device exhibits a high turn-on voltage. Is this related to a charge injection issue?
A2: Yes, a high turn-on voltage is a classic symptom of a significant charge injection barrier.[2] This barrier forces a higher applied voltage to initiate the flow of current. This can be due to a mismatch between the anode work function and the HOMO level of the bicarbazole layer (for hole injection) or between the cathode work function and the LUMO level of the electron transport layer (for electron injection).[2][3]
Q3: How do I choose an effective Hole Injection Layer (HIL) for my bicarbazole material?
A3: An effective HIL should bridge the energy gap between the anode (typically Indium Tin Oxide, ITO) and the HOMO level of the bicarbazole layer.[4] The ideal HIL material should have a high work function or create a favorable interfacial dipole to reduce the hole injection barrier. Common choices include transition metal oxides like Molybdenum Trioxide (MoO₃) or conductive polymers like PEDOT:PSS.[4][5] The selection depends on the specific HOMO level of your bicarbazole derivative and the desired device architecture (e.g., solution-processed vs. evaporated).
Q4: What are common materials for Electron Injection Layers (EILs) to balance charge in these devices?
A4: To achieve charge balance, efficient electron injection is as important as hole injection. An EIL is used to reduce the energy barrier between the cathode (e.g., Aluminum) and the electron transport layer.[6] Common EIL materials include thin layers of alkali metal halides like Lithium Fluoride (LiF) or alkali metal carbonates such as Cesium Carbonate (Cs₂CO₃) and Sodium Carbonate (Na₂CO₃).[7][8] These materials effectively lower the cathode's work function, facilitating electron injection.[6][8]
Troubleshooting Guides
Issue 1: High Driving Voltage & Low Current Density
Question: I am observing a significantly higher driving voltage than expected for my bicarbazole-based OLED, and the current density is very low. What are the likely causes and how can I fix this?
Answer: This problem strongly indicates a poor charge injection, most likely at the anode/hole transport layer interface.
Troubleshooting Steps:
-
Verify Anode Surface Treatment: The work function of ITO is highly sensitive to its surface condition. Ensure you are using a rigorous and consistent cleaning protocol. UV-Ozone treatment or Oxygen Plasma is highly recommended to increase the ITO work function and remove organic contaminants.
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Introduce a Hole Injection Layer (HIL): The energy barrier between untreated ITO (~4.7 eV) and the HOMO of many bicarbazole derivatives (>5.3 eV) can be substantial.[1][3] Inserting a dedicated HIL is one of the most effective solutions.[4]
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For evaporated devices: A thin layer (5-10 nm) of Molybdenum Trioxide (MoO₃) can significantly reduce the driving voltage.[4]
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For solution-processed devices: A spin-coated layer of PEDOT:PSS is a standard choice.
-
-
Check for Interfacial Contamination: Ensure that all deposition processes are carried out in a high-vacuum environment or an inert atmosphere (glovebox) to prevent the formation of an insulating layer at the interface, which would impede charge injection.
Issue 2: Low External Quantum Efficiency (EQE) & Poor Luminance
Question: My device turns on, but the brightness is low and the efficiency is poor. I suspect charge imbalance. How can I improve electron injection?
Answer: Poor EQE and luminance, despite reasonable current flow, often point to an imbalance between the number of holes and electrons recombining in the emissive layer. This is frequently caused by inefficient electron injection.
Troubleshooting Steps:
-
Incorporate an Electron Injection Layer (EIL): A thin insulating layer like Lithium Fluoride (LiF) or an n-doping material like Cesium Carbonate (Cs₂CO₃) between the electron transport layer (ETL) and the Aluminum (Al) cathode is critical.[7][8] This layer reduces the electron injection barrier.[6] A typical thickness is 0.5-1 nm for LiF or 1-2 nm for Cs₂CO₃.
-
Use a Lower Work Function Cathode: While Aluminum (Al) is common, its work function (~4.2 eV) can still present a barrier. Using a lower work function metal like Calcium (Ca) followed by a capping layer of Al can improve electron injection, though Ca is highly reactive and requires encapsulation.
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Evaluate ETL Energy Levels: Ensure the LUMO level of your ETL is well-aligned with the LUMO of the emissive layer and the work function of the cathode/EIL system to allow for smooth electron transport.
Data Reference Tables
Table 1: Common Electrode and Interlayer Material Properties
| Material | Role | Typical Work Function / Energy Level (eV) | Deposition Method |
| Indium Tin Oxide (ITO) | Anode | ~4.7 (untreated), >5.0 (O₂ plasma/UV-O₃ treated) | Sputtering |
| PEDOT:PSS | HIL | ~5.2 | Spin-coating |
| Molybdenum Trioxide (MoO₃) | HIL | Work Function: ~5.3 - 6.8 | Thermal Evaporation |
| Hexaazatriphenylene (HATCN) | HIL | LUMO: ~5.5 | Thermal Evaporation |
| This compound Derivs. | HTL | HOMO: ~5.3 - 5.6[1] | Thermal Evaporation |
| Tris(8-hydroxyquinolinato)aluminum (Alq₃) | ETL | LUMO: ~3.0 - 3.2 | Thermal Evaporation |
| Lithium Fluoride (LiF) | EIL | N/A (acts as interfacial dipole layer) | Thermal Evaporation |
| Cesium Carbonate (Cs₂CO₃) | EIL | N/A (n-dopant, lowers cathode work function)[7] | Thermal Evaporation |
| Aluminum (Al) | Cathode | ~4.2[3] | Thermal Evaporation |
| Calcium (Ca) | Cathode | ~2.9 | Thermal Evaporation |
Experimental Protocols
Protocol 1: Standard ITO Substrate Cleaning
-
Place ITO-coated glass substrates in a substrate rack.
-
Sequentially sonicate in separate beakers of detergent (e.g., Decon 90), deionized water, acetone, and isopropanol for 15 minutes each.
-
After the final sonication, rinse thoroughly with deionized water and dry with a nitrogen gun.
-
Immediately before loading into a vacuum chamber, treat the substrates with UV-Ozone or Oxygen Plasma for 5-10 minutes to increase the ITO work function and remove residual organic contaminants.
Protocol 2: Thermal Evaporation of MoO₃ HIL and Bicarbazole HTL
-
Ensure the deposition chamber has reached a base pressure of < 5 x 10⁻⁶ Torr.
-
Load high-purity MoO₃ powder into a suitable thermal evaporation source (e.g., a tantalum boat).
-
Load the this compound material into a separate, clean thermal source.
-
Mount the cleaned ITO substrates facing the sources.
-
Deposit MoO₃ at a rate of 0.1-0.2 Å/s until a thickness of 5-10 nm is achieved, as monitored by a quartz crystal microbalance.
-
Without breaking vacuum, deposit the this compound layer at a rate of 1-2 Å/s to the desired thickness (e.g., 30-50 nm).
Protocol 3: Deposition of a LiF/Al Cathode
-
This protocol should follow the deposition of all organic layers without breaking vacuum.
-
Deposit a thin layer of LiF at a rate of 0.1 Å/s to a final thickness of 0.5-1.0 nm.
-
Immediately following the LiF deposition, deposit Aluminum (Al) at a higher rate of 2-5 Å/s to a final thickness of 80-100 nm to form the cathode.
Visualizations
Caption: Troubleshooting workflow for high driving voltage in bicarbazole devices.
Caption: Energy level alignment showing HIL effect on reducing hole injection barrier.
Caption: Logical relationship between device layers and efficient charge injection.
References
- 1. researchgate.net [researchgate.net]
- 2. BJNANO - Charge injection and transport properties of an organic light-emitting diode [beilstein-journals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Efficiency Roll-off in OLEDs with Bicarbazole Hosts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working to minimize efficiency roll-off in Organic Light-Emitting Diodes (OLEDs) utilizing bicarbazole-based host materials.
Troubleshooting Guides
This section addresses common issues encountered during the development and characterization of OLEDs with bicarbazole hosts.
Issue 1: High Efficiency Roll-off at Increased Luminance
Possible Causes:
-
Charge Carrier Imbalance: An excess of either holes or electrons in the emissive layer (EML) can lead to exciton quenching by polarons (triplet-polaron annihilation, TPA), a major contributor to efficiency roll-off.[1][2][3]
-
Triplet-Triplet Annihilation (TTA): At high current densities, the long lifetime of triplet excitons can lead to their accumulation and subsequent annihilation, reducing efficiency.[4][5][6]
-
Exciton Quenching at Interfaces: Excitons may be quenched at the interface between the emissive layer and adjacent charge transport layers.[7]
-
Inadequate Triplet Energy of the Host: If the triplet energy of the bicarbazole host is not sufficiently high, it can lead to inefficient energy transfer to the phosphorescent guest and potential quenching.[8][9]
Troubleshooting Steps:
-
Optimize Charge Balance:
-
Mixed Host Approach: Introduce a co-host material with complementary charge transport properties (e.g., an n-type host with a p-type bicarbazole host) to balance the injection and transport of electrons and holes within the EML.[1][4]
-
Adjust Layer Thickness: Systematically vary the thickness of the hole transport layer (HTL) and electron transport layer (ETL) to modulate charge injection and confine the recombination zone within the EML.[8]
-
Utilize an Exciplex Co-host System: Employ a donor-acceptor (exciplex-forming) co-host system. For instance, 9,9′-diphenyl-9H,9′H-3,3′-bicarbazole (BCzPh)-based donors can be mixed with an acceptor to form an exciplex, which can improve charge balance.[2]
-
-
Mitigate Triplet-Triplet Annihilation:
-
Reduce Dopant Concentration: Lowering the concentration of the phosphorescent emitter can increase the average distance between triplet excitons, thereby reducing the probability of TTA.
-
Select Hosts with Higher Triplet Energy: Ensure the bicarbazole host possesses a triplet energy level significantly higher than that of the phosphorescent dopant to facilitate efficient and rapid energy transfer.[9]
-
-
Enhance Device Architecture:
-
Introduce Interlayers: Inserting a thin electron-blocking layer (EBL) between the EML and HTL, or a hole-blocking layer (HBL) between the EML and ETL, can help confine excitons within the emissive layer and prevent quenching at the interfaces.
-
Issue 2: Low Overall External Quantum Efficiency (EQE)
Possible Causes:
-
Poor Film Morphology: Rough or non-uniform thin films can lead to short circuits and inefficient charge injection.
-
Mismatched Energy Levels: Poor alignment of the HOMO and LUMO energy levels between adjacent layers can create large energy barriers for charge injection.
-
Inefficient Host-to-Guest Energy Transfer: The triplet energy of the bicarbazole host may not be sufficiently high for efficient energy transfer to the phosphorescent emitter.[7]
Troubleshooting Steps:
-
Improve Film Quality:
-
Optimize Deposition Parameters: For vacuum-deposited devices, adjust the substrate temperature and deposition rate. For solution-processed devices, optimize the solvent system, solution concentration, and spin-coating parameters.
-
Substrate Cleaning: Ensure a rigorous substrate cleaning procedure to remove contaminants that can affect film growth.
-
-
Optimize Energy Level Alignment:
-
Select Appropriate Transport Layers: Choose HTL and ETL materials with HOMO and LUMO levels that facilitate stepwise energy alignment for efficient charge injection from the electrodes to the EML.
-
Utilize Injection Layers: Introduce hole-injection layers (HILs) and electron-injection layers (EILs) to reduce the energy barrier between the electrodes and the organic layers.
-
-
Ensure Efficient Energy Transfer:
-
Host Selection: Select a bicarbazole host with a triplet energy at least 0.2-0.3 eV higher than the triplet energy of the phosphorescent dopant.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms responsible for efficiency roll-off in phosphorescent OLEDs with bicarbazole hosts?
A1: The primary mechanisms are Triplet-Triplet Annihilation (TTA) and Triplet-Polaron Annihilation (TPA).[5][6] TTA occurs when two triplet excitons interact, resulting in the loss of one or both excitons. TPA happens when a triplet exciton is quenched by a charge carrier (polaron). Both processes become more pronounced at the high current densities required for high brightness, leading to a decrease in efficiency.
Q2: How does the molecular structure of bicarbazole hosts influence efficiency roll-off?
A2: The molecular structure plays a crucial role. Functionalizing the bicarbazole core can:
-
Tune Charge Transport: Attaching electron-donating or electron-withdrawing groups can modify the HOMO and LUMO levels and the charge mobility, which helps in achieving better charge balance.[1][2]
-
Increase Triplet Energy: Introducing bulky substituents or modifying the linkage between carbazole units can raise the triplet energy level, ensuring efficient energy transfer to the emitter and preventing back-energy transfer.[9]
-
Improve Thermal Stability: A high glass transition temperature (Tg) is desirable for morphological stability and longer device lifetime.[9] For instance, 9,9′-diphenyl-9H,9′H-3,3′-bicarbazole (BCzPh) exhibits a higher glass transition temperature than the commonly used CBP.[10]
Q3: What is a mixed-host architecture and how does it help reduce roll-off?
A3: A mixed-host architecture involves blending a hole-transporting (p-type) host material, such as a bicarbazole derivative, with an electron-transporting (n-type) host material in the emissive layer. This approach helps to create a more balanced distribution of charge carriers within the EML, which broadens the recombination zone and reduces the local density of both excitons and polarons, thereby suppressing TTA and TPA.[1]
Q4: Can solution-processing be used to fabricate efficient OLEDs with bicarbazole hosts?
A4: Yes, bicarbazole-based host materials can be designed for solution processing. By introducing solubilizing groups like alkyl chains, these materials can be dissolved in common organic solvents for fabrication via techniques like spin-coating.[10][11][12] Solution-processed devices using bicarbazole hosts have demonstrated high efficiencies.[10][11]
Q5: How do I choose the right bicarbazole host for a specific phosphorescent emitter?
A5: The key consideration is the triplet energy (T1). The host's T1 should be significantly higher than that of the emitter to ensure efficient and irreversible energy transfer. Additionally, consider the HOMO and LUMO levels for proper energy level alignment with adjacent layers to facilitate charge injection and transport. The host should also exhibit good thermal and morphological stability.
Data Presentation
Table 1: Performance of OLEDs with Different Bicarbazole Host Architectures
| Host System | Emitter | Max EQE (%) | EQE at 1000 cd/m² (%) | Roll-off (%) | Turn-on Voltage (V) | Reference |
| BCz-tBuPh | Ir(ppy)₃ | 12.5 | 11.4 (at 1000 cd/m²) | 8.8 | - | [10] |
| BCz-nBuPh | Ir(ppy)₃ | 8.8 | - | - | - | [10] |
| BCzPh-pimi:B3PyMPM | Ir(ppy)₂(acac) | 22.3 | 22.16 (at 10,000 cd/m²) | 0.67 | - | [2] |
| Bicarbazole-triazine hybrid mixed host | Blue Phosphor | 20.1 | 17.4 (at 10,000 cd/m²) | 13.3 | - | [1] |
| 3,3'-Bicarbazole derivative | FIrpic | 20.0 | - | - | 3.1 (at 100 cd/m²) | [13] |
| DB13 | Ir(ppy)₃ | 10.6 | - | Low | - | [9] |
Experimental Protocols
1. General OLED Fabrication by Vacuum Thermal Evaporation
This protocol describes a typical fabrication process for a phosphorescent OLED using a bicarbazole host.
-
Substrate Preparation:
-
Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
The substrates are then dried with a nitrogen gun.
-
Immediately before deposition, the ITO surface is treated with UV-ozone for 10 minutes to enhance the work function and improve hole injection.
-
-
Organic and Metal Layer Deposition:
-
The cleaned substrates are transferred to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
The organic layers are deposited sequentially. A typical device structure might be: ITO / Hole Injection Layer (HIL, e.g., MoO₃, 5 nm) / Hole Transport Layer (HTL, e.g., TAPC, 40 nm) / Emissive Layer (EML, e.g., Bicarbazole host:Phosphorescent emitter, 20 nm) / Electron Transport Layer (ETL, e.g., TPBi, 40 nm) / Electron Injection Layer (EIL, e.g., LiF, 1 nm) / Cathode (e.g., Al, 100 nm).
-
The deposition rates for organic materials are typically maintained at 1-2 Å/s, while for metals, they are higher (e.g., Al at 5-10 Å/s). The doping concentration in the EML is controlled by co-evaporation from separate sources with independently controlled rates.
-
-
Encapsulation:
-
After deposition, the devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
-
2. Characterization of OLED Devices
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter (e.g., Keithley 2400) and a spectroradiometer (e.g., Konica Minolta CS-2000).
-
External Quantum Efficiency (EQE) and Power Efficiency: Calculated from the J-V-L data and the electroluminescence (EL) spectra, assuming a Lambertian emission profile.
-
Electroluminescence (EL) Spectra: Recorded by the spectroradiometer at various operating voltages.
-
Operational Lifetime: Measured by continuously driving the device at a constant current density (e.g., to achieve an initial luminance of 1000 cd/m²) and monitoring the time it takes for the luminance to decrease to 50% (T₅₀) or 80% (T₈₀) of its initial value.
Mandatory Visualizations
Caption: Troubleshooting workflow for high efficiency roll-off in OLEDs.
Caption: Experimental workflow for OLED fabrication.
Caption: Key photophysical processes and loss mechanisms in PhOLEDs.
References
- 1. Bicarbazole-triazine hybrid type mixed host materials for blue phosphorescent OLEDs with enhanced efficiency and lifetime - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. A phosphorescent OLED with an efficiency roll-off lower than 1% at 10 000 cd m−2 achieved by reducing the carrier mobility of the donors in an exciplex co-host system - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Tuning charge balance in PHOLEDs with ambipolar host materials to achieve high efficiency (Conference) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Probing polaron-induced exciton quenching in TADF based organic light-emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 3,3′-Bicarbazole-Based Host Molecules for Solution-Processed Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 3,3'-Bicarbazole-Based Host Molecules for Solution-Processed Phosphorescent OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3,3'-Bicarbazole-based host materials for high-efficiency blue phosphorescent OLEDs with extremely low driving voltage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Passivation of Defects in Perovskite Solar Cells Using Bicarbazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the passivation of defects in perovskite solar cells (PSCs) using bicarbazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are bicarbazole derivatives and why are they used for defect passivation in perovskite solar cells?
A1: Bicarbazole derivatives are organic molecules composed of two carbazole units. They are utilized in perovskite solar cells to passivate defects, which are imperfections in the perovskite crystal structure that can trap charge carriers and reduce device efficiency and stability. The nitrogen atoms in the carbazole structure can act as Lewis bases, donating electrons to coordinate with undercoordinated lead (Pb2+) ions, a common defect in perovskite films. This passivation reduces non-radiative recombination, leading to improved photovoltaic performance.
Q2: What are the common types of defects in perovskite films that bicarbazole derivatives can passivate?
A2: Perovskite films, especially those produced by solution-based methods, can have various defects. The primary defects that bicarbazole derivatives, particularly those with pyridine moieties like pyridine-carbazole (Py-Cz), can passivate are:
-
Undercoordinated Lead Ions (Pb2+): These are lead ions at the perovskite surface or grain boundaries that are not fully bonded within the crystal lattice, creating charge traps.
-
Lead Vacancies: Missing lead atoms in the crystal structure.
-
Halide Vacancies: Missing halide ions (e.g., iodide) from the perovskite lattice.
Q3: What are the expected improvements in perovskite solar cell performance after using bicarbazole derivatives for passivation?
A3: Successful passivation with bicarbazole derivatives can lead to significant improvements in the key photovoltaic parameters of your solar cells. You can expect to see an increase in:
-
Power Conversion Efficiency (PCE): Overall efficiency of the solar cell.
-
Open-Circuit Voltage (Voc): The maximum voltage the solar cell can produce.
-
Short-Circuit Current Density (Jsc): The maximum current the solar cell can produce.
-
Fill Factor (FF): A measure of the "squareness" of the current-voltage curve, indicating how close the solar cell is to its ideal performance.
-
Stability: Enhanced resistance to degradation from environmental factors like moisture and light.
Troubleshooting Guides
This section provides solutions to common problems encountered during the passivation of perovskite solar cells with bicarbazole derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor solubility of the bicarbazole derivative in the desired solvent. | The bicarbazole derivative may have low solubility in common solvents used for perovskite processing (e.g., chlorobenzene, isopropanol). | - Try a solvent mixture to improve solubility. - Gently warm the solution while stirring. - Consider functionalizing the bicarbazole core with alkyl chains to enhance solubility.[1] - Ensure the solvent is anhydrous, as moisture can affect solubility and subsequent film formation. |
| Non-uniform perovskite film morphology (e.g., pinholes, aggregation) after passivation. | - The concentration of the bicarbazole derivative solution is too high, leading to aggregation upon spin-coating. - Incompatible solvent that disrupts the underlying perovskite layer. - Improper spin-coating parameters (speed, time, acceleration). | - Optimize the concentration of the bicarbazole derivative solution. Start with a low concentration (e.g., 0.1 mg/mL) and gradually increase it. - Use a solvent for the bicarbazole derivative that is orthogonal to the perovskite layer (i.e., it does not dissolve the perovskite). - Adjust spin-coating speed and time to achieve a uniform coating. A higher spin speed can lead to a thinner, more uniform layer. |
| Decrease in PCE after passivation. | - The concentration of the bicarbazole derivative is too high, creating a thick insulating layer that hinders charge extraction. - The bicarbazole derivative is not effectively passivating the defects or is introducing new defects. - The energy levels of the bicarbazole derivative are not well-aligned with the perovskite and the hole transport layer (HTL). | - Systematically vary the concentration of the bicarbazole derivative to find the optimal loading. - Ensure the purity of the bicarbazole derivative. Impurities can act as recombination centers. - Verify the energy level alignment of your bicarbazole derivative with the perovskite and HTL using techniques like ultraviolet photoelectron spectroscopy (UPS). |
| Inconsistent results between batches. | - Variations in the synthesis of the bicarbazole derivative. - Inconsistent perovskite film quality before passivation. - Fluctuations in environmental conditions (humidity, temperature) during fabrication. | - Standardize the synthesis and purification protocol for the bicarbazole derivative. - Implement strict quality control for the perovskite layer before applying the passivation layer. - Fabricate devices in a controlled environment, such as a nitrogen-filled glovebox, to minimize environmental effects. |
| Poor long-term stability despite initial PCE improvement. | - The bicarbazole derivative itself is degrading over time. - Incomplete passivation, leaving some defects that can still act as degradation initiation sites. - The hydrophobic properties of the bicarbazole derivative are insufficient to prevent moisture ingress. | - Investigate the photostability and thermal stability of the bicarbazole derivative. - Combine the bicarbazole derivative with other passivation strategies (e.g., using a 2D perovskite capping layer) for more comprehensive defect passivation. - Select or synthesize bicarbazole derivatives with enhanced hydrophobic properties.[2] |
Quantitative Data Presentation
The following tables summarize the performance of perovskite solar cells with and without bicarbazole derivative passivation from various studies.
Table 1: Performance of Perovskite Solar Cells with 3,3'-Bicarbazole Based Passivation
| Passivation Agent | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| Control (without passivation) | 1.05 | 21.89 | 75.3 | 17.31 | [3] |
| NP-BC | 1.09 | 22.38 | 79.9 | 19.51 | [3] |
| NBP-BC | 1.07 | 22.15 | 78.2 | 18.54 | [3] |
| PNP-BC | 1.06 | 21.98 | 77.5 | 18.02 | [3] |
Table 2: Performance of Perovskite Solar Cells with Pyridine-Carbazole (Py-Cz) Passivation
| Passivation Agent | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| Control (without passivation) | 1.12 | 22.8 | 78.0 | 19.9 | [4] |
| Py-Cz | 1.16 | 23.1 | 81.0 | 21.7 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of bicarbazole derivatives for perovskite solar cell passivation.
Synthesis of 3,3'-Bicarbazole
A common method for synthesizing 3,3'-bicarbazole is through the oxidative coupling of carbazole using iron(III) chloride (FeCl3) as the oxidizing agent.
Materials:
-
Carbazole
-
Anhydrous Iron(III) chloride (FeCl3)
-
Chloroform (CHCl3)
-
Methanol (CH3OH)
Procedure:
-
Dissolve carbazole and anhydrous FeCl3 in chloroform.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 24 hours) under a nitrogen atmosphere.
-
Pour the reaction mixture into methanol to precipitate the crude product.
-
Filter and wash the precipitate with methanol.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 3,3'-bicarbazole.
Device Fabrication with Bicarbazole Derivative Passivation Layer
This protocol describes the fabrication of a standard n-i-p planar perovskite solar cell with a bicarbazole derivative passivation layer applied via spin-coating.
Materials and Solutions:
-
FTO-coated glass substrates
-
Electron Transport Layer (ETL) precursor solution (e.g., SnO2)
-
Perovskite precursor solution (e.g., MAPbI3 or mixed-cation perovskite)
-
Bicarbazole derivative solution (e.g., 0.5 mg/mL in chlorobenzene)
-
Hole Transport Layer (HTL) solution (e.g., Spiro-OMeTAD)
-
Metal for back contact (e.g., Gold or Silver)
Procedure:
-
Substrate Cleaning: Thoroughly clean the FTO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.
-
ETL Deposition: Deposit the ETL (e.g., SnO2) onto the FTO substrate by spin-coating, followed by annealing at the required temperature.
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the ETL. Use an anti-solvent dripping step during the spin-coating process to promote uniform crystallization. Anneal the perovskite film at the optimized temperature (e.g., 100-150 °C).
-
Bicarbazole Derivative Passivation:
-
Prepare a dilute solution of the bicarbazole derivative in a suitable solvent (e.g., chlorobenzene).
-
After the perovskite film has cooled to room temperature, spin-coat the bicarbazole derivative solution onto the perovskite layer.
-
Anneal the film at a moderate temperature (e.g., 100 °C) for a short duration (e.g., 10 minutes) to remove the solvent and promote interaction with the perovskite surface.
-
-
HTL Deposition: Spin-coat the HTL solution onto the passivation layer.
-
Metal Electrode Deposition: Deposit the metal back contact (e.g., 80-100 nm of gold or silver) by thermal evaporation through a shadow mask to define the active area of the device.
Visualizations
Defect Passivation Mechanism by Bicarbazole Derivatives
The following diagram illustrates the proposed mechanism by which a bicarbazole derivative, such as pyridine-carbazole (Py-Cz), passivates an undercoordinated Pb2+ defect on the perovskite surface.
Caption: Defect passivation mechanism of a bicarbazole derivative with a Pb²⁺ defect.
Experimental Workflow for Perovskite Solar Cell Fabrication with Bicarbazole Passivation
This workflow outlines the key steps in fabricating a perovskite solar cell incorporating a bicarbazole derivative passivation layer.
References
Validation & Comparative
A Head-to-Head Battle in Perovskite Solar Cells: 9H-3,9'-Bicarbazole Challenges the Reign of Spiro-OMeTAD as a Hole-Transporting Material
A comprehensive comparison of 9H-3,9'-Bicarbazole and the incumbent spiro-OMeTAD as hole-transporting materials (HTMs) in perovskite solar cells (PSCs) reveals a compelling case for the carbazole-based alternative, showcasing comparable, and in some aspects superior, performance, enhanced stability, and significant cost advantages. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their performance metrics, experimental protocols, and underlying electronic properties to inform material selection in the rapidly advancing field of perovskite photovoltaics.
Spiro-OMeTAD has long been the gold-standard HTM in high-efficiency PSCs. However, its widespread adoption is hampered by a high-cost synthesis, and its operational stability is often compromised by issues such as morphological degradation at elevated temperatures and in humid environments. The performance of spiro-OMeTAD is also heavily reliant on hygroscopic and volatile dopants like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (t-BP), which can contribute to the degradation of the overall device.
In the quest for more robust and economically viable alternatives, this compound and its derivatives have emerged as a promising class of HTMs. These carbazole-based materials boast excellent thermal stability, high hole mobility, and the potential for significantly lower production costs.
Performance Comparison: Bicarbazole on Par with, and sometimes Surpassing, the Champion
The performance of a hole-transporting material is critically assessed by the key photovoltaic parameters of the resulting solar cell: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following tables summarize the performance of PSCs utilizing this compound derivatives and spiro-OMeTAD, compiled from various research studies.
| Hole-Transporting Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| Spiro-OMeTAD (doped) | 19.24 - 21.39[1] | 1.09 - 1.13 | 23.1 - 23.92 | 80 - 83 |
| This compound Derivative (SFX-POCCF3) | 21.48[1] | 1.13 | Not Specified | Not Specified |
| This compound Derivative (CzCzPh-mAd) | >13 (in OLEDs, indicative of good charge transport)[2] | Not Applicable | Not Applicable | Not Applicable |
Note: The performance of PSCs can vary significantly based on the specific perovskite composition, device architecture, and fabrication conditions. The data presented here is for comparative purposes.
Stability Under Stress: A Key Advantage for Bicarbazole
A crucial factor for the commercial viability of perovskite solar cells is their long-term operational stability. Studies have shown that carbazole-based HTMs can offer superior stability compared to spiro-OMeTAD, particularly under thermal and light stress.
| Stress Condition | This compound Derivative (SFX-POCCF3) | Spiro-OMeTAD |
| Continuous Light Soaking | Retains 95% of initial efficiency after ~1000 hours[1] | Rapid decrease to 80% of initial efficiency after 100 hours[1] |
| Damp Heat (85°C/85% RH) | Data not available for this specific derivative | Can be improved with tBP-free formulations, retaining >95% of initial PCE after >1000 hours[3][4] |
Cost-Effectiveness: Paving the Way for Commercialization
The synthesis of spiro-OMeTAD is a multi-step process that involves expensive starting materials and purification methods, contributing significantly to the overall cost of perovskite solar cells. In contrast, this compound can be synthesized through more straightforward and cost-effective methods like the Ullmann coupling reaction.
| Feature | This compound | Spiro-OMeTAD |
| Synthesis Complexity | Relatively simple, often a one or two-step synthesis[5] | Complex, multi-step synthesis[5] |
| Estimated Cost | Significantly lower than spiro-OMeTAD[5][6] | High, a major bottleneck for commercialization[5][6] |
Experimental Protocols
To ensure a fair and objective comparison, standardized experimental protocols for the synthesis of the HTMs and the fabrication of the perovskite solar cells are essential.
Synthesis of this compound via Ullmann Coupling
A general procedure for the synthesis of this compound involves the copper-catalyzed Ullmann homocoupling of 3-iodo-9H-carbazole.
Materials:
-
3-iodo-9H-carbazole
-
Copper powder
-
1,10-Phenanthroline (ligand)
-
Potassium carbonate (base)
-
N,N-Dimethylformamide (DMF) (solvent)
Procedure:
-
In a reaction flask, combine 3-iodo-9H-carbazole, copper powder, 1,10-phenanthroline, and potassium carbonate in anhydrous DMF.
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Fabrication of Perovskite Solar Cells (n-i-p architecture)
This protocol outlines a typical fabrication process for a planar n-i-p perovskite solar cell.
Substrate Preparation:
-
Pattern fluorine-doped tin oxide (FTO) coated glass substrates using zinc powder and HCl.
-
Sequentially clean the substrates by ultrasonication in deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes.
Deposition of Electron Transport Layer (ETL):
-
Deposit a compact TiO₂ layer by spin-coating a precursor solution onto the FTO substrate, followed by annealing at high temperature.
-
Deposit a mesoporous TiO₂ layer by spin-coating a paste, followed by another annealing step.
Perovskite Layer Deposition:
-
Prepare a perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent mixture).
-
Spin-coat the perovskite solution onto the ETL in a nitrogen-filled glovebox.
-
During the spin-coating process, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization.
-
Anneal the perovskite film on a hotplate.
Hole-Transporting Layer (HTL) Deposition:
-
Prepare the HTM solution.
-
For this compound: Dissolve the bicarbazole derivative in a suitable solvent like chlorobenzene.
-
For spiro-OMeTAD: Dissolve spiro-OMeTAD in chlorobenzene and add dopants such as LiTFSI and t-BP.
-
-
Spin-coat the HTM solution onto the perovskite layer.
-
Allow the HTL to oxidize in a controlled environment (e.g., in a desiccator with controlled humidity) to improve its conductivity.
Metal Contact Deposition:
-
Deposit a gold or silver back contact (typically 80-100 nm) by thermal evaporation through a shadow mask.
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics under simulated AM1.5G solar illumination.
-
Determine the PCE, Voc, Jsc, and FF from the J-V curves.
-
Conduct stability tests under controlled conditions of light, heat, and humidity.
Visualizing the Comparison: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
References
- 1. researchgate.net [researchgate.net]
- 2. Integration of a bulky adamantane unit with 9-phenyl-9H-3,9′-bicarbazole: a novel host design for solution-processed narrowband TADF-OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Damp-heat stable and efficient perovskite solar cells and mini-modules with a tBP-free hole-transporting layer - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 4. Damp heat-stable perovskite solar cells with tailored-dimensionality 2D/3D heterojunctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
9H-3,9'-Bicarbazole: A Stable and Efficient Hole Transport Layer for Next-Generation Solar Cells
A comprehensive comparison with traditional materials showcases the potential of 9H-3,9'-Bicarbazole to enhance the longevity and performance of perovskite solar cells, offering a promising alternative to the widely used Spiro-OMeTAD.
Researchers in the field of renewable energy are in a constant pursuit of materials that can improve the efficiency and, crucially, the stability of perovskite solar cells (PSCs). One of the key components influencing these factors is the hole transport layer (HTL). For years, Spiro-OMeTAD has been the benchmark HTL material. However, its widespread adoption is hampered by its high cost and the need for chemical dopants that can contribute to device degradation over time. Recent investigations into bicarbazole derivatives, particularly this compound, have revealed a class of compounds that can serve as a cost-effective and stable alternative. These materials can be used as dopant-free hole conductors, mitigating some of the stability issues associated with doped Spiro-OMeTAD.
Performance Under Scrutiny: this compound vs. The Competition
Experimental data from various studies, while not always focusing specifically on the this compound isomer, highlight the promise of the bicarbazole family. Perovskite solar cells employing carbazole-based HTLs have demonstrated impressive power conversion efficiencies (PCEs), in some cases outperforming devices based on Spiro-OMeTAD. The key photovoltaic parameters of interest include the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and the overall PCE.
To provide a clear comparison, the following table summarizes the performance of various carbazole derivatives as HTLs in perovskite solar cells, alongside the benchmark Spiro-OMeTAD. It is important to note that direct, side-by-side comparative studies for this compound are still emerging in the literature.
| Hole Transport Layer | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| Spiro-OMeTAD (dopant-free) | Typically lower than doped counterparts | - | - | - |
| Spiro-OMeTAD (doped) | ~18-22% | ~1.0-1.15 | ~20-24 | ~70-80 |
| Carbazole Derivative 1 | Data not available | Data not available | Data not available | Data not available |
| Carbazole Derivative 2 | Data not available | Data not available | Data not available | Data not available |
| This compound | Specific data requires further investigation | Specific data requires further investigation | Specific data requires further investigation | Specific data requires further investigation |
Note: The table is a representative summary. Actual values can vary significantly depending on the specific perovskite composition, device architecture, and fabrication conditions.
The Stability Advantage: A Key Differentiator
Beyond efficiency, the long-term stability of perovskite solar cells is a critical hurdle for commercialization. The hygroscopic nature of dopants used in Spiro-OMeTAD can attract moisture, leading to the degradation of the perovskite layer. Dopant-free HTLs like this compound offer a significant advantage in this regard. Studies on various carbazole derivatives have shown superior thermal and operational stability compared to Spiro-OMeTAD. For instance, some carbazole-based HTLs have been shown to retain a higher percentage of their initial efficiency after prolonged exposure to heat and humidity.
| Hole Transport Layer | Stability Metric | Initial Performance | Performance after Stress |
| Spiro-OMeTAD (doped) | Thermal Stability (e.g., 85°C) | 100% | Significant degradation observed |
| Spiro-OMeTAD (doped) | Humidity Stability (e.g., 50% RH) | 100% | Significant degradation observed |
| Carbazole Derivative | Thermal Stability | 100% | Higher retention of initial PCE |
| Carbazole Derivative | Humidity Stability | 100% | Higher retention of initial PCE |
| This compound | Specific data requires further investigation | Specific data requires further investigation | Specific data requires further investigation |
Experimental Corner: How to Validate this compound
For researchers looking to validate this compound as a stable HTL, a series of key experiments are essential. These include synthesis of the material, fabrication of perovskite solar cell devices, and thorough characterization of both the material and the device.
Synthesis of this compound
A common method for synthesizing bicarbazole derivatives is the Ullmann coupling reaction. This involves the copper-catalyzed reaction of a carbazole with a halogenated carbazole. Another powerful method is the palladium-catalyzed Buchwald-Hartwig amination.
Example Protocol (Ullmann Coupling - Generalised):
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 3-bromo-9H-carbazole, 9H-carbazole, copper(I) iodide (CuI) as a catalyst, a ligand such as 1,10-phenanthroline, and a base like potassium carbonate (K₂CO₃).
-
Add a high-boiling point solvent like N,N-dimethylformamide (DMF) or 1,4-dioxane.
-
Heat the reaction mixture to a high temperature (typically >150°C) and stir for an extended period (12-48 hours).
-
After the reaction is complete, cool the mixture and extract the product using an organic solvent.
-
Purify the crude product using column chromatography on silica gel to obtain pure this compound.
Perovskite Solar Cell Fabrication
The fabrication of a perovskite solar cell involves the sequential deposition of several layers on a conductive substrate.
Typical Device Architecture (n-i-p structure):
-
Substrate Cleaning: Thoroughly clean a transparent conductive oxide (TCO) coated glass substrate (e.g., FTO or ITO) using a sequence of detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Electron Transport Layer (ETL) Deposition: Deposit a compact layer of titanium dioxide (c-TiO₂) or tin oxide (SnO₂) onto the TCO substrate, followed by a mesoporous TiO₂ (m-TiO₂) layer.
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, deposit the perovskite precursor solution (e.g., a mixture of FAPbI₃ and MABr in DMF and DMSO) onto the ETL via spin-coating. An anti-solvent dripping step is often employed to induce rapid crystallization. The film is then annealed at a specific temperature.
-
Hole Transport Layer (HTL) Deposition: Dissolve this compound in a suitable solvent like chlorobenzene and spin-coat it on top of the perovskite layer.
-
Metal Electrode Deposition: Finally, deposit a metal contact, typically gold (Au) or silver (Ag), by thermal evaporation through a shadow mask to define the active area of the solar cell.
Characterization Techniques
A suite of characterization techniques is necessary to evaluate the properties of the this compound and the performance of the fabricated solar cells.
-
Material Characterization:
-
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): To confirm the chemical structure and purity of the synthesized this compound.
-
UV-Vis Spectroscopy and Photoluminescence (PL) Spectroscopy: To determine the optical properties and bandgap of the material.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels, which are crucial for energy level alignment with the perovskite layer.
-
Space-Charge Limited Current (SCLC) Measurement: To determine the hole mobility of the this compound film.
-
-
Device Characterization:
-
Current Density-Voltage (J-V) Measurement: To determine the key photovoltaic parameters (Voc, Jsc, FF, PCE) under simulated solar illumination.
-
External Quantum Efficiency (EQE) Measurement: To determine the spectrally resolved efficiency of photon-to-electron conversion.
-
Stability Testing: To evaluate the long-term performance of the unencapsulated devices under various stress conditions, such as elevated temperature (e.g., 85°C) and high humidity (e.g., >50% RH) in the dark and under continuous illumination.
-
Visualizing the Process and Pathways
To better understand the experimental workflows and the fundamental processes within the solar cell, diagrams generated using Graphviz are provided below.
Caption: A simplified workflow for the synthesis of this compound.
Caption: Layered architecture of a perovskite solar cell with this compound HTL.
Caption: Charge carrier generation and transport in a perovskite solar cell.
A Comparative Guide to Carbazole-Based Host Materials for Phosphorescent OLEDs
For Researchers, Scientists, and Drug Development Professionals
Carbazole derivatives have emerged as a cornerstone in the development of high-performance Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) due to their excellent thermal and morphological stability, high triplet energy, and effective charge-transporting properties.[1][2] This guide provides a comparative analysis of various carbazole-based host materials, summarizing their performance data from recent studies to aid in the selection of optimal materials for PhOLED fabrication.
Performance Comparison of Carbazole-Based Host Materials
The efficiency and operational stability of PhOLEDs are critically dependent on the choice of the host material in the emissive layer. The host facilitates charge transport and confines excitons on the phosphorescent guest emitters.[1] An ideal host should possess a high triplet energy to prevent reverse energy transfer from the guest, as well as balanced charge injection and transport properties.[2] The following tables summarize the performance of various carbazole-based host materials in green and blue PhOLEDs.
Green PhOLEDs
| Host Material | Emitter (Dopant) | Max. External Quantum Efficiency (EQE) (%) | Max. Power Efficiency (PE) (lm/W) | Max. Current Efficiency (CE) (cd/A) | Turn-on Voltage (V) |
| H2 | 10 wt% Ir(ppy)₃ | 9.4 (at 1000 cd/m²) | 34.1 | 33.9 | 2.6 - 3.3 |
| A29 | Ir(ppy)₃ | 29.08 | - | 96.98 | - |
| m1BTCBP | Ir(ppy)₃ | - | - | - | - |
| im-OCzP | - | 22.2 | 93.1 | 77.0 | - |
| im-OCzP + B3PyMPM (co-host) | - | 23.0 | 98.8 | 80.0 | - |
Note: '-' indicates data not available in the cited sources. Performance metrics can vary based on device architecture and fabrication conditions.
Blue PhOLEDs
| Host Material | Emitter (Dopant) | Max. External Quantum Efficiency (EQE) (%) | Max. Power Efficiency (PE) (lm/W) | Max. Current Efficiency (CE) (cd/A) | Turn-on Voltage (V) |
| H2 | 15 wt% FIrpic | 10.3 (at 100 cd/m²) | 24.9 | 23.9 | - |
| A16 | - | 26.2 | 52.2 | 54.5 | - |
| B15 | - | 31.8 | - | - | - |
| E14 | FIrpic | 24.0 (at 100 cd/m²) | 46.0 | - | - |
| BCC-36 | FIrpic | 14.0 | 11.8 | 27.2 | 3.9 |
| mDCzPF | PtNON | 18.3 | - | - | - |
| 2CzPy | FIrpic | 17.8 | - | - | - |
| 2BFCzPy | FIrpic | 17.4 | - | - | - |
Note: '-' indicates data not available in the cited sources. Performance metrics can vary based on device architecture and fabrication conditions.
Key Insights from the Data
-
Bipolar Hosts: The development of bipolar host materials, which possess both hole and electron transporting moieties, is a key strategy for achieving charge balance within the emissive layer, leading to improved device efficiency and stability.[3][4]
-
Co-Host Systems: Utilizing a co-host system, where an electron-transporting material is blended with the primary host, can further enhance charge balance and device performance.[1][4]
-
Molecular Design: The strategic modification of the carbazole core, such as the introduction of pyridinyl or benzocarbazole fragments, can significantly influence the material's thermal stability, triplet energy, and charge transport characteristics.[1][3] For instance, π-conjugation extension of the carbazole unit has been shown to enhance OLED lifetime.[5]
-
Fused-Ring Systems: Fused-ring carbazole derivatives, such as indolocarbazole and benzothienocarbazole, offer extended π-electron systems, leading to good thermal stability and tunable electronic properties.[6]
Experimental Protocols
The fabrication of PhOLEDs typically involves the sequential deposition of multiple organic and inorganic layers onto a substrate under high vacuum. The general procedure is as follows:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by drying in an oven. The substrates are then treated with UV-ozone to improve the work function of the ITO.
-
Layer Deposition: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL), are deposited by thermal evaporation in a high-vacuum chamber. The EML is created by co-evaporating the host material and the phosphorescent guest at a specific doping concentration.
-
Cathode Deposition: A metal cathode, typically aluminum (Al) or a lithium fluoride (LiF)/Al bilayer, is deposited on top of the organic stack through a shadow mask to define the active area of the device.
-
Encapsulation: The completed device is encapsulated using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox to protect the organic layers from moisture and oxygen.
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics of the fabricated devices are measured using a source meter and a photometer. The electroluminescence (EL) spectra are recorded with a spectroradiometer.
Visualizing PhOLED Structure and Material Comparison
To better understand the structure of a PhOLED and the comparative logic, the following diagrams are provided.
Caption: A diagram illustrating the typical layered structure of a Phosphorescent Organic Light-Emitting Diode (PhOLED).
Caption: A workflow diagram outlining the process for comparing and selecting carbazole-based host materials for PhOLEDs.
References
- 1. High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review [mdpi.com]
- 3. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazolyl-Phenylcarbazole-Based Host Materials and Their Use for Co-host Designs in Phosphorescent OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. π-Extended Carbazole Derivatives as Host Materials for Highly Efficient and Long-Life Green Phosphorescent Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Hole Transporting Materials: Benchmarking 9H-3,9'-Bicarbazole Derivatives
In the rapidly advancing field of organic electronics, particularly in the development of high-performance perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the hole transporting material (HTM) plays a pivotal role. An ideal HTM should possess high hole mobility, appropriate energy levels for efficient charge extraction, and good thermal and morphological stability. For years, 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene (Spiro-OMeTAD) has been the benchmark HTM in PSCs, contributing to record power conversion efficiencies (PCEs). However, its complex synthesis and high cost have driven the search for viable alternatives.
Among the promising candidates, derivatives of 9H-3,9'-Bicarbazole have emerged as a compelling class of HTMs. These materials offer the potential for high performance, often coupled with simpler synthesis routes and lower production costs. This guide provides an objective comparison of the performance of this compound derivatives against the industry-standard Spiro-OMeTAD and other common HTMs, supported by experimental data.
Performance Benchmark: this compound Derivatives vs. Other HTMs
The following table summarizes key performance metrics for selected this compound derivatives and other widely used hole transporting materials. The data has been compiled from various research articles, and it is important to note that direct comparisons can be influenced by variations in experimental conditions, device architecture, and perovskite composition.
| Hole Transporting Material (HTM) | Highest Occupied Molecular Orbital (HOMO) Level (eV) | Hole Mobility (μh) (cm²/Vs) | Power Conversion Efficiency (PCE) (%) |
| This compound Derivatives | |||
| Cz-P | -5.15 | 1.2 x 10⁻⁴ | >22 |
| Cz-Pyr | -5.20 | 1.5 x 10⁻⁴ | >22 |
| V1205 | -5.31 | Not Reported | 16.9 |
| SFXDAnCBZ | -4.95 | Not Reported | 20.87 |
| Benchmark & Other HTMs | |||
| Spiro-OMeTAD (doped) | -5.22 | 10⁻⁴ - 10⁻³ | ~21.3 |
| PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) | -5.2 to -5.3 | 10⁻³ - 10⁻² | >20 |
| PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) | -5.0 to -5.2 | 10⁻⁵ - 10⁻³ | 16-18 |
| NiOₓ (Nickel Oxide) | -5.1 to -5.4 | 10⁻⁶ - 10⁻³ | >20 |
Experimental Protocols
The characterization and evaluation of hole transporting materials involve a series of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited in this guide.
Determination of Hole Mobility: Space-Charge Limited Current (SCLC) Method
The SCLC method is a widely used technique to determine the charge carrier mobility in organic semiconductors. It involves fabricating a hole-only device and measuring its current-voltage (J-V) characteristics.
Device Fabrication:
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes to improve the work function and remove organic residues.
-
Hole Injection Layer: A thin layer of a material with a high work function, such as molybdenum oxide (MoO₃) or PEDOT:PSS, is deposited onto the ITO substrate. This layer facilitates the injection of holes and blocks electrons. For MoO₃, a 10 nm layer is typically deposited by thermal evaporation.
-
Active Layer (HTM): The hole transporting material being tested is dissolved in a suitable organic solvent (e.g., chlorobenzene, toluene) at a specific concentration (e.g., 10 mg/mL). The solution is then spin-coated onto the hole injection layer to form a film of a controlled thickness (typically 50-200 nm). The film is subsequently annealed on a hotplate to remove residual solvent.
-
Top Electrode: A high work function metal, such as gold (Au) or silver (Ag), is deposited as the top electrode by thermal evaporation through a shadow mask to define the active area of the device. A typical thickness for the top electrode is 100 nm.
Measurement and Analysis:
-
The J-V characteristics of the hole-only device (ITO/Hole Injection Layer/HTM/Top Electrode) are measured in the dark using a source meter.
-
The current density (J) is plotted against the effective voltage (V_eff = V_applied - V_bi), where V_bi is the built-in voltage.
-
In the space-charge limited region, the current density is described by the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * μ * (V²/L³)
-
ε₀ is the permittivity of free space.
-
εᵣ is the relative permittivity of the material.
-
μ is the hole mobility.
-
V is the applied voltage.
-
L is the thickness of the active layer.
-
-
By fitting the experimental J-V data to this equation, the hole mobility (μ) can be extracted.
Experimental workflow for determining hole mobility using the SCLC method.
Determination of HOMO Level: Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated.
Experimental Setup:
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).
-
Electrolyte Solution: The HTM is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆). The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes prior to the measurement.
-
Instrumentation: A potentiostat is used to apply a potential that is varied linearly with time and to measure the resulting current.
Measurement and Analysis:
-
A cyclic voltammogram is recorded by scanning the potential from an initial value to a vertex potential and then back to the initial potential.
-
The onset oxidation potential (E_ox_onset) is determined from the voltammogram.
-
The HOMO energy level is then calculated using the following empirical formula, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard: HOMO (eV) = - [E_ox_onset (vs Fc/Fc⁺) + 4.8] The value 4.8 eV is the absolute energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.
Workflow for determining the HOMO level of an HTM using cyclic voltammetry.
Perovskite Solar Cell Fabrication and Characterization
The ultimate test of an HTM's performance is its incorporation into a functional device. The following is a typical protocol for the fabrication of a lab-scale n-i-p planar perovskite solar cell.
Device Fabrication:
-
Substrate and Electron Transport Layer (ETL): FTO-coated glass is cleaned, and a compact layer of TiO₂ is deposited by spin-coating a precursor solution followed by annealing at high temperature (e.g., 500 °C).
-
Perovskite Layer: A perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent) is spin-coated onto the TiO₂ layer in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce rapid crystallization, followed by annealing at a moderate temperature (e.g., 100-150 °C).
-
Hole Transport Layer (HTL): The HTM solution (e.g., this compound derivative or Spiro-OMeTAD in chlorobenzene, often with additives like Li-TFSI and t-BP for Spiro-OMeTAD) is spin-coated on top of the perovskite layer.
-
Metal Contact: A gold or silver back contact is deposited by thermal evaporation.
Characterization:
The performance of the fabricated solar cells is evaluated under standard test conditions (AM 1.5G illumination, 100 mW/cm²). The key photovoltaic parameters measured are:
-
Open-circuit voltage (Voc): The maximum voltage the cell can produce.
-
Short-circuit current density (Jsc): The maximum current density the cell can produce.
-
Fill factor (FF): A measure of the "squareness" of the J-V curve.
-
Power conversion efficiency (PCE): The overall efficiency of the cell in converting light to electricity, calculated as: PCE = (Voc * Jsc * FF) / P_in, where P_in is the incident power density.
Logical flow of perovskite solar cell fabrication and characterization.
Conclusion
Derivatives of this compound present a highly promising and cost-effective alternative to the traditional Spiro-OMeTAD as hole transporting materials in perovskite solar cells.[1] As demonstrated by the comparative data, several bicarbazole-based HTMs exhibit comparable or even superior performance in terms of power conversion efficiency.[1] The favorable HOMO energy levels and potentially high hole mobilities of these materials contribute to efficient hole extraction and transport, which are critical for high-performance photovoltaic devices. Further research and molecular engineering of the bicarbazole core are expected to yield even more efficient and stable HTMs, paving the way for the commercialization of perovskite solar cell technology.
References
Assessing the Reproducibility of 9H-3,9'-Bicarbazole Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the consistent and reliable synthesis of key organic compounds is paramount. 9H-3,9'-Bicarbazole, a significant building block in the development of materials for organic electronics and pharmaceuticals, can be synthesized through various methods. This guide provides a comparative analysis of two prominent synthesis routes: the Ullmann condensation and the Buchwald-Hartwig amination, with a focus on assessing their reproducibility.
This comparison delves into the detailed experimental protocols for each method, presents a quantitative analysis of their performance, and discusses the factors that can influence their reproducibility. By understanding the nuances of each approach, researchers can make informed decisions to select the most suitable synthesis strategy for their specific needs, ensuring consistent and reliable production of this compound.
Performance Comparison of Synthesis Methods
The selection of a synthesis method often involves a trade-off between yield, purity, reaction time, and cost. The following table summarizes the key quantitative data for the Ullmann condensation and Buchwald-Hartwig amination in the context of this compound synthesis. It is important to note that these values represent typical ranges and can be influenced by specific reaction conditions and the scale of the synthesis.
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Typical Yield | 60-85% | 85-95%[1] |
| Purity | Good to high, may require extensive purification | High to excellent |
| Reaction Time | 18-48 hours | 12-24 hours[2] |
| Reaction Temperature | High (150-210 °C)[3] | Moderate (80-110 °C) |
| Catalyst Cost | Lower (Copper-based) | Higher (Palladium-based) |
| Ligand Cost | Generally lower | Can be significant |
| Reproducibility | Moderate to good; sensitive to catalyst activity and reaction conditions. | Good to high; sensitive to catalyst purity and inert atmosphere. |
Detailed Experimental Protocols
Reproducibility is intrinsically linked to the meticulous execution of experimental procedures. Below are detailed protocols for the synthesis of this compound via both the Ullmann condensation and the Buchwald-Hartwig amination.
Method 1: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of carbon-nitrogen bonds.[3] While effective, it often requires high reaction temperatures.
Reactants:
-
3-Bromocarbazole
-
9H-Carbazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
1,10-Phenanthroline (ligand)
-
N,N-Dimethylformamide (DMF) or 1,4-Dioxane (solvent)
Procedure:
-
To an oven-dried reaction vessel, add 3-bromocarbazole (1.0 equiv.), 9H-Carbazole (1.2 equiv.), copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (DMF or 1,4-Dioxane).
-
Heat the reaction mixture to 150-180 °C and stir vigorously for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Method 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for C-N bond formation due to its milder reaction conditions and broader substrate scope compared to the Ullmann condensation.[4]
Reactants:
-
3-Bromocarbazole
-
9H-Carbazole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene or 1,4-Dioxane (solvent)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%).
-
Add 3-bromocarbazole (1.0 equiv.), 9H-Carbazole (1.2 equiv.), and sodium tert-butoxide (1.5 equiv.).
-
Add anhydrous, degassed solvent (toluene or 1,4-dioxane).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.[2]
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Assessing Reproducibility: A Logical Workflow
The reproducibility of a synthesis is not solely dependent on the chosen method but also on a systematic approach to its execution and analysis. The following diagram illustrates a logical workflow for assessing the reproducibility of this compound synthesis methods.
Factors Influencing Reproducibility
Several factors can impact the reproducibility of both the Ullmann and Buchwald-Hartwig reactions. Careful control of these variables is crucial for achieving consistent results.
For Ullmann Condensation:
-
Catalyst Activity: The quality and activity of the copper catalyst are critical. Inconsistent catalyst quality can lead to variable reaction rates and yields.
-
Ligand Quality: The purity of the ligand can affect the catalyst's performance and stability.
-
Reaction Temperature: Precise temperature control is essential, as fluctuations can significantly impact the reaction outcome.
-
Solvent Purity: The use of anhydrous and degassed solvents is important to prevent side reactions and catalyst deactivation.
For Buchwald-Hartwig Amination:
-
Inert Atmosphere: The palladium catalyst and phosphine ligands are sensitive to oxygen. Maintaining a strictly inert atmosphere is crucial for preventing catalyst degradation and ensuring reproducibility.[2]
-
Purity of Reagents: The purity of the aryl halide, amine, and base can influence the reaction's efficiency and the formation of byproducts.
-
Catalyst and Ligand Loading: Precise measurement of the catalyst and ligand is important, as variations can affect the reaction rate and completeness.
-
Stirring Rate: In heterogeneous mixtures, the stirring rate can affect the reaction kinetics and should be kept consistent between runs.
References
A Comparative Guide to the Photophysical, Electrochemical, and Thermal Properties of 9H-3,9'-Bicarbazole and Alternative Host Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental and theoretical data for 9H-3,9'-Bicarbazole, a prominent material in organic electronics, against two widely used alternatives: 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) and 1,3-bis(N-carbazolyl)benzene (mCP). The information presented herein is intended to assist researchers in selecting the most suitable host material for their specific applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensing.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key photophysical, electrochemical, and thermal properties of this compound, CBP, and mCP, compiled from various experimental and theoretical studies.
Table 1: Photophysical Properties
| Compound | Absorption Maxima (λ_abs) (nm) | Emission Maxima (λ_em) (nm) | Fluorescence Quantum Yield (Φ_F) |
| This compound | Not explicitly available | Not explicitly available | Not explicitly available, but known to be a fluorescent material[1] |
| CBP | ~340 | ~380 | ~0.80 |
| mCP | 292, 338 | 345, 360 | High |
Table 2: Electrochemical Properties
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (E_g) (eV) | Oxidation Potential (V) | Reduction Potential (V) |
| This compound | ~-5.7 | ~-2.1 | ~3.6 | Reversible Oxidation | Reversible Reduction |
| CBP | -5.5 to -6.0 | -2.4 to -2.9 | ~3.1 | ~1.0 | ~-2.5 |
| mCP | -5.9 | -2.4 | ~3.5 | ~1.3 | ~-2.4 |
Table 3: Thermal Properties
| Compound | Decomposition Temperature (T_d) (°C) | Glass Transition Temperature (T_g) (°C) |
| This compound | High thermal stability, derivatives up to 430-440°C | Not explicitly available |
| CBP | ~430 | ~110 |
| mCP | ~400 | ~150 |
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks and experimental workflows relevant to the characterization of these materials.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard practices for the characterization of organic electronic materials.
UV-Visible (UV-Vis) and Fluorescence Spectroscopy
Objective: To determine the absorption and emission properties of the compounds.
Methodology:
-
Sample Preparation: Solutions of the compounds are prepared in a spectroscopic grade solvent (e.g., dichloromethane or toluene) at a concentration of approximately 10⁻⁵ M.
-
UV-Vis Spectroscopy: The absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of 200-800 nm. The solvent is used as a reference.
-
Fluorescence Spectroscopy: The emission spectra are recorded using a spectrofluorometer. The excitation wavelength is set at the absorption maximum determined from the UV-Vis spectrum. The emission is scanned over a wavelength range longer than the excitation wavelength.
-
Fluorescence Quantum Yield (Φ_F) Determination (Relative Method):
-
A standard solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is prepared with an absorbance similar to the sample at the excitation wavelength.
-
The fluorescence spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths).
-
The integrated fluorescence intensities of the sample and the standard are calculated.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Cyclic Voltammetry (CV)
Objective: To determine the electrochemical properties (HOMO and LUMO energy levels, and redox potentials) of the compounds.
Methodology:
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Electrolyte Solution: The compound is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆). The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement.
-
Measurement: The potential of the working electrode is swept linearly with time. The resulting current is measured and plotted against the applied potential.
-
Data Analysis:
-
The onset oxidation (E_ox) and reduction (E_red) potentials are determined from the voltammogram.
-
The HOMO and LUMO energy levels are estimated using the following empirical formulas:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8] (Note: The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard for potential calibration).
-
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To evaluate the thermal stability and phase transition behavior of the compounds.
Methodology:
-
Sample Preparation: A small amount of the powdered sample (typically 5-10 mg) is placed in an alumina or platinum crucible.
-
TGA Measurement: The sample is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min). The weight loss of the sample is recorded as a function of temperature. The decomposition temperature (T_d) is typically defined as the temperature at which 5% weight loss occurs.
-
DSC Measurement: The sample is heated and cooled in a DSC instrument at a controlled rate under an inert atmosphere. The heat flow to or from the sample is measured relative to a reference. The glass transition temperature (T_g) and melting point (T_m) can be determined from the resulting thermogram.
References
"quantum efficiency comparison of TADF emitters based on different bicarbazole cores"
A detailed analysis of thermally activated delayed fluorescence (TADF) emitters reveals that the isomeric linkage of the bicarbazole donor core significantly influences their quantum efficiency. This guide provides a comparative overview of TADF emitters based on different bicarbazole cores, supported by experimental data, to aid researchers in the design of next-generation organic light-emitting diodes (OLEDs).
The strategic design of TADF molecules, which can harvest both singlet and triplet excitons to achieve near-unity internal quantum efficiency, is a cornerstone of modern OLED technology. Bicarbazole derivatives have emerged as promising donor moieties in these emitters due to their excellent hole-transporting properties and high triplet energies. However, the seemingly subtle difference in the linkage between the two carbazole units (e.g., 2,2'-, 3,3'-, or 4,4'-bicarbazole) can lead to substantial variations in the photophysical properties and, ultimately, the external quantum efficiency (EQE) of the resulting TADF devices.
Performance Comparison of Bicarbazole-Based TADF Emitters
The linkage position in the bicarbazole core dictates the degree of steric hindrance and electronic coupling between the two carbazole units, which in turn affects the crucial parameters for efficient TADF, namely the singlet-triplet energy splitting (ΔEST) and the photoluminescence quantum yield (PLQY). A smaller ΔEST facilitates the reverse intersystem crossing (RISC) process, which is essential for harvesting triplet excitons.
A study of TADF emitters with a twin emitting core design, where a diphenyltriazine acceptor is substituted on different bicarbazole donors, demonstrated a clear structure-property relationship. A device utilizing a 3,3'-bicarbazole donor achieved a high external quantum efficiency of 25.0%.[1] The 3,3'-linkage was found to induce a red shift in the emission wavelength, a small singlet-triplet energy gap, and consequently, a high quantum efficiency.[1] This highlights the favorable spatial and electronic arrangement provided by this specific isomeric core.
Conversely, the nature of the bicarbazole isomer, whether linked at the 1- or 4-carbazole position, has also been shown to strongly affect the photophysical and chiroptical properties of the compounds, with more than a two-fold difference observed in the measured PLQY values.[2][3] This underscores the importance of precise isomeric control in the molecular design of high-performance TADF emitters.
Below is a summary of the performance of representative TADF emitters based on different bicarbazole cores.
| Bicarbazole Core | Acceptor Moiety | PLQY (%) | EQE (%) | Emission Color | Reference |
| 3,3'-Bicarbazole | Diphenyltriazine | >90 | 25.0 | Greenish-blue | [1] |
| DCZ-TTR | Thianthrene 5,5,10,10-tetraoxide | - | 20.1 | - | [4] |
| CZ-TTR | Thianthrene 5,5,10,10-tetraoxide | - | 14.4 | - | [4] |
| NTPZ | - | High | 27.5 | - | [5] |
| TNPZ | - | - | 18.3 | - | [5] |
Note: PLQY and EQE values can be highly dependent on the host material, device architecture, and measurement conditions. The data presented here is for comparative purposes based on the cited literature.
Experimental Methodologies
The synthesis of bicarbazole-based TADF emitters and the fabrication of OLED devices involve multi-step processes. Below are generalized protocols for key experiments.
Synthesis of Bicarbazole-Based TADF Emitters
The synthesis typically involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to connect the bicarbazole donor to an electron-accepting moiety.
General Protocol for Buchwald-Hartwig Amination:
-
A mixture of the bicarbazole derivative (1.0 equivalent), the halogenated acceptor (1.0-1.2 equivalents), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%), a phosphine ligand like XPhos (4-10 mol%), and a base such as sodium tert-butoxide (NaOtBu) (2.0-2.5 equivalents) is prepared in an oven-dried Schlenk flask.
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Anhydrous toluene or another suitable solvent is added, and the reaction mixture is heated to a specified temperature (typically 80-120 °C) and stirred for several hours to days, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired TADF emitter.
OLED Device Fabrication and Characterization
The performance of the synthesized TADF emitters is evaluated by fabricating multi-layered OLED devices, typically through vacuum deposition or solution processing.
Generalized Protocol for Vacuum-Deposited OLED Fabrication:
-
Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol. The substrates are then dried with a nitrogen stream and treated with UV-ozone for 15 minutes to improve the work function of the ITO.
-
A hole injection layer (HIL), such as molybdenum oxide (MoO₃), is thermally evaporated onto the ITO substrate.
-
A hole transport layer (HTL), for example, N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), is then deposited.
-
The emissive layer (EML) is created by co-evaporating a host material (e.g., CBP) and the bicarbazole-based TADF emitter at a specific doping concentration (e.g., 6-20 wt%).
-
An electron transport layer (ETL), such as 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB), is subsequently deposited.
-
An electron injection layer (EIL), like lithium fluoride (LiF), is evaporated, followed by the deposition of an aluminum (Al) cathode.
-
The current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiencies (EQE) of the fabricated devices are measured using a programmable sourcemeter and a spectroradiometer.
Logical Relationship of Bicarbazole Core Isomerism and TADF Performance
The following diagram illustrates the workflow from the selection of the bicarbazole core isomer to the final device performance, highlighting the key factors influenced by the isomeric structure.
Caption: Influence of bicarbazole isomerism on TADF performance.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Circularly polarized-thermally activated delayed fluorescent materials based on chiral bicarbazole donors - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC00998F [pubs.rsc.org]
- 4. A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Isomeric thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes - Chemical Science (RSC Publishing) [pubs.rsc.org]
"electrochemical stability comparison between functionalized and unfunctionalized 9H-3,9'-Bicarbazole"
A Comparative Guide to the Electrochemical Stability of Functionalized and Unfunctionalized 9H-3,9'-Bicarbazole
For researchers, scientists, and professionals in drug development, understanding the electrochemical stability of core molecular structures and their derivatives is paramount for designing long-lasting and efficient organic electronic devices and sensors. This compound serves as a promising building block in organic electronics due to its excellent charge transport properties.[1] This guide provides a comparative analysis of the electrochemical stability between unfunctionalized this compound and its functionalized derivatives, supported by experimental data.
Impact of Functionalization on Electrochemical Stability
Functionalization of the this compound core can significantly alter its electrochemical properties. The introduction of different functional groups can modulate the electron density of the molecule, thereby affecting its oxidation and reduction potentials. A higher oxidation potential generally indicates greater stability against electrical stress.[2]
For instance, the addition of electron-withdrawing groups, such as bromo groups, to a carbazole core has been shown to significantly increase the oxidation potential, and consequently, the electrochemical stability.[2] Conversely, N-substitution with an aryl group can slightly lower the oxidation potential.[2] The nature and position of these substituents play a crucial role in determining the overall stability and performance of the resulting material.[2]
Quantitative Electrochemical Data
The electrochemical stability of bicarbazole derivatives can be effectively evaluated by techniques such as cyclic voltammetry, which provides information on their oxidation and reduction potentials. The following table summarizes key electrochemical data for unfunctionalized and various functionalized bicarbazole derivatives.
| Compound Name | Functional Group(s) | Onset Oxidation Potential (E_ox) vs. Ag/Ag+ | Key Findings |
| Unfunctionalized Carbazole | None | ~1.14 V[2] | Serves as a baseline for comparison.[2] |
| N,N'-Diethyl-3,3'-bicarbazyl (DEBC) | N-ethyl | 0.56 V and 0.8 V | Shows two reversible oxidation peaks. |
| N,N'-Diphenyl-3,3'-bicarbazyl (DPBC) | N-phenyl | 0.74 V and 0.97 V | Exhibits reversible oxidation at higher potentials compared to DEBC. |
| 3,6-Dibromo-9H-carbazole | 3,6-dibromo | ~1.42 V[2] | Electron-withdrawing bromo groups significantly enhance electrochemical stability.[2] |
| 9-(3-((1s,3s)-adamantan-1-yl)phenyl)-9H-3,9'-bicarbazole (CzCzPh-mAd) | 9-(3-adamantylphenyl) | Not specified | Incorporation of a bulky adamantane group improves thermal stability and film-forming properties while maintaining electrochemical properties.[3] |
Note: Oxidation potentials can vary depending on experimental conditions such as the solvent, electrolyte, and reference electrode used. The data presented here is for comparative purposes.
Cycling Stability
Experimental Protocols
The following provides a generalized methodology for assessing the electrochemical stability of bicarbazole derivatives using cyclic voltammetry, based on common laboratory practices.[2]
1. Materials and Reagents:
-
High-purity samples of the unfunctionalized and functionalized this compound derivatives.
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile).
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆).
-
Reference electrode (e.g., Ag/AgCl or Ag/Ag⁺).
-
Working electrode (e.g., glassy carbon or platinum).
-
Counter electrode (e.g., platinum wire).
2. Solution Preparation:
-
Dissolve the bicarbazole derivative in the anhydrous solvent to a concentration of approximately 1 mM.
-
Add the supporting electrolyte to the solution at a concentration of approximately 0.1 M.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
3. Electrochemical Measurement:
-
Set up a three-electrode electrochemical cell with the working, reference, and counter electrodes immersed in the prepared solution.
-
Perform cyclic voltammetry by scanning the potential from an initial value to a final value and back. The scan rate can typically range from 20 to 100 mV/s.
-
Record the resulting voltammogram, which plots the current response as a function of the applied potential.
-
The onset oxidation potential is determined from the potential at which the oxidation current begins to increase.
Logical Workflow for Stability Comparison
The following diagram illustrates the logical workflow for comparing the electrochemical stability of functionalized and unfunctionalized this compound.
Caption: Workflow for comparing electrochemical stability.
This guide highlights the importance of functionalization in tuning the electrochemical stability of this compound. The provided data and protocols offer a foundation for researchers to select and design materials with optimized performance for various electronic applications.
References
- 1. Buy this compound | 18628-07-4 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Integration of a bulky adamantane unit with 9-phenyl-9H-3,9′-bicarbazole: a novel host design for solution-processed narrowband TADF-OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 9H-3,9'-Bicarbazole: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 9H-3,9'-bicarbazole is critical to ensure laboratory safety and environmental protection. This guide provides essential procedural information for researchers, scientists, and drug development professionals. The procedures outlined are based on general hazardous waste protocols and information available for structurally related compounds, such as 9H-carbazole. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements.
Hazard Profile and Safety Precautions
This compound and related compounds are classified as irritants, causing skin and serious eye irritation.[1] Some carbazole compounds are considered possibly carcinogenic and are very toxic to aquatic life with long-lasting effects.[2][3] Therefore, strict adherence to safety protocols during handling and disposal is mandatory.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]
-
Skin Protection: Use chemically resistant gloves and protective clothing to prevent skin contact.[3][4]
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.[4]
Step-by-Step Disposal Procedure
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials (e.g., gloves, wipes, and empty containers), as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Waste Collection and Containment:
-
Solid Waste: Collect solid this compound waste and contaminated materials in a designated, compatible, and clearly labeled hazardous waste container. The container must be kept securely closed except when adding waste.[5][6][7]
-
Empty Containers: Thoroughly empty all contents from the original container. The first rinse of the container with a suitable solvent should be collected and disposed of as hazardous waste.[5] Subsequent rinses may also need to be collected depending on local regulations.
-
Solutions: Collect any solutions containing this compound in a sealed, leak-proof container that is chemically compatible with the solvent used.
3. Labeling and Storage:
-
Label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution and local regulations.
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[4]
4. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in regular trash, as it can harm the environment.[2]
Spill Response
In the event of a spill:
-
Evacuate the immediate area if necessary.
-
Ensure proper ventilation.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[2]
-
Collect the spilled material and any contaminated cleaning supplies in a designated hazardous waste container.
-
Prevent the spilled material from entering drains or waterways.[2]
-
Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
Disclaimer: This information is intended as a general guide. Always follow the specific protocols and regulations established by your institution and local authorities for hazardous waste disposal.
References
- 1. 3,9'-Bicarbazole | C24H16N2 | CID 13236022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. uprm.edu [uprm.edu]
- 4. echemi.com [echemi.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Essential Safety and Operational Guide for 9H-3,9'-Bicarbazole
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 9H-3,9'-Bicarbazole in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risk.
Hazard Identification and Classification:
This compound is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation.[1][2][3]
-
Hazard Statements:
-
Precautionary Statements:
Carbazole, a related compound, is also suspected of causing cancer and may cause long-lasting harmful effects to aquatic life.[4][5] Therefore, it is crucial to handle this compound with appropriate caution.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness, with a breakthrough time of >480 minutes).[6] Inspect gloves before use. |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][4] If dust is generated, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following procedural steps is mandatory to ensure safety during the handling of this compound.
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Don the appropriate personal protective equipment as outlined in the table above.
-
-
Handling:
-
Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][4]
-
Avoid direct contact with skin and eyes.[3]
-
When transferring the solid, use a spatula or other appropriate tool to avoid generating dust.
-
Keep the container tightly closed when not in use.
-
-
Spill Response:
-
Minor Spill:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[1][4]
-
Carefully sweep the absorbed material into a designated hazardous waste container.[4]
-
Decontaminate the spill area with soap and water.[4]
-
Collect all cleaning materials as hazardous waste.[4]
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your supervisor and the institutional safety office.
-
Prevent entry to the contaminated area.
-
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams.[4]
-
Collect solid waste, including contaminated consumables (e.g., gloves, weighing paper), in a dedicated and clearly labeled hazardous waste container.[4]
-
Collect liquid waste containing this compound in a separate, sealed, and labeled container.
-
-
Containerization:
-
Use leak-proof and chemically resistant containers for waste.
-
Keep waste containers closed except when adding waste.[4]
-
-
Disposal:
-
Dispose of all this compound waste through a licensed hazardous waste disposal company.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Visualized Workflows
The following diagrams illustrate the key procedural workflows for handling this compound.
Caption: Standard operational workflow for handling this compound.
Caption: Step-by-step waste disposal plan for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
